molecular formula C4H4ClN3O B1282851 4-Amino-6-chloropyridazin-3(2H)-one CAS No. 14704-64-4

4-Amino-6-chloropyridazin-3(2H)-one

Cat. No.: B1282851
CAS No.: 14704-64-4
M. Wt: 145.55 g/mol
InChI Key: YCDHHCBUUAGKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-chloropyridazin-3(2H)-one is a high-purity pyridazinone derivative designed for professional research and development. This compound serves as a critical synthetic intermediate and metabolite in various chemical and pharmacological studies. Its molecular structure, featuring both amino and chloro substituents on the pyridazinone core, makes it a versatile building block for synthesizing more complex molecules and for investigating structure-activity relationships. In agricultural chemistry research, this compound is recognized as a primary metabolite of the herbicide Chloridazon (also known as Pyrazon) . Studies on Desphenyl Chloridazon, which shares an identical core structure, are essential for understanding the environmental fate and degradation pathways of this class of herbicides . Furthermore, the chloropyridazinone scaffold is of significant interest in pharmaceutical research. Related compounds, such as Sulfachloropyridazine, demonstrate that this chemical framework can be incorporated into molecules with broad-spectrum antibacterial activity, providing a template for the development of new antimicrobial agents . As a specialist research chemical, 4-Amino-6-chloropyridazin-3(2H)-one is supplied with detailed analytical documentation. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other personal use. Researchers can request a Certificate of Analysis (COA) and consult with our technical team for specific application support.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-3-1-2(6)4(9)8-7-3/h1H,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDHHCBUUAGKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293701
Record name 4-Amino-6-chloro-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14704-64-4
Record name 4-Amino-6-chloro-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14704-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-chloro-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-6-chloro-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Amino-6-chloropyridazin-3(2H)-one, a heterocyclic scaffold of significant interest to researchers and professionals in drug development and medicinal chemistry. The pyridazin-3(2H)-one core is featured in numerous biologically active agents, including those targeting cardiovascular diseases and cancer.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind experimental choices, offering field-proven insights, and presenting self-validating protocols. We will explore the primary synthesis routes, commencing from foundational precursors and culminating in the target molecule. Key transformations, including ring formation, chlorination, and regioselective amination, are detailed with step-by-step methodologies. All quantitative data is summarized for clarity, and reaction workflows are visualized using schematic diagrams to facilitate a deeper understanding of the chemical logic.

Introduction: The Significance of the Pyridazinone Core

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Its derivatives have been extensively investigated as inhibitors of various enzymes and receptors, leading to the development of agents with applications in oncology and cardiovascular medicine.[1] The title compound, 4-Amino-6-chloropyridazin-3(2H)-one, serves as a crucial building block for constructing more complex molecular architectures. The specific arrangement of its functional groups—a nucleophilic amino group, an electrophilic chlorine atom, and a lactam-like core—offers multiple points for chemical elaboration, making it a valuable intermediate for library synthesis and lead optimization campaigns. Understanding its synthesis is therefore fundamental for chemists aiming to innovate in this chemical space.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a strategy centered on the sequential functionalization of a core pyridazine ring. The primary disconnection points are the C-N bond of the C4-amino group and the C-O bond of the C3-oxo group. This suggests a forward synthesis commencing with the construction of a stable, appropriately substituted pyridazine precursor, namely 3,6-dichloropyridazine.

G TM 4-Amino-6-chloro- pyridazin-3(2H)-one I1 6-Chloro-4-nitro- pyridazin-3(2H)-one TM->I1 Nitro Reduction I2 6-Chloropyridazin-3(2H)-one TM->I2 Direct Amination I3 3,6-Dichloropyridazine I1->I3 Nitration & Hydrolysis I2->I3 Selective Hydrolysis I4 Pyridazine-3,6-diol (Maleic Hydrazide) I3->I4 Chlorination SM Maleic Anhydride + Hydrazine Hydrate I4->SM Cyclocondensation

Caption: Retrosynthetic analysis of 4-Amino-6-chloropyridazin-3(2H)-one.

This analysis highlights two primary strategic pathways from the key intermediate, 3,6-dichloropyridazine:

  • The Nitration Route: Involves the introduction of a nitro group at the C4 position, which is subsequently reduced to the target amino group.

  • The Direct Amination Route: Involves the formation of the 6-chloropyridazin-3(2H)-one core followed by direct amination at the C4 position.

Both routes rely on the initial, robust synthesis of 3,6-dichloropyridazine, which will be addressed first.

Synthesis of the Key Intermediate: 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a versatile and cost-effective intermediate for a wide array of pharmaceutical and agrochemical products.[2] Its preparation is a well-established, two-step process starting from maleic anhydride.

Step 1: Synthesis of Pyridazine-3,6-diol (Maleic Hydrazide)

The synthesis begins with the cyclocondensation reaction between maleic anhydride and hydrazine hydrate.

Mechanism & Rationale: This reaction is a classic example of forming a heterocyclic ring. Hydrazine, a potent dinucleophile, attacks the carbonyl carbons of maleic anhydride. The subsequent intramolecular condensation and dehydration, typically driven by heating under acidic conditions, yield the stable six-membered pyridazine ring.[2][3] The product, pyridazine-3,6-diol, exists in tautomeric equilibrium with its more stable keto form, maleic hydrazide.

Experimental Protocol:

  • To a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%).

  • Carefully add 120 mL of 30% hydrochloric acid dropwise while stirring.

  • Add 98 g of maleic anhydride to the mixture.

  • Heat the mixture to reflux at 110°C for 3 hours.[3]

  • Cool the reaction mixture, which will result in the crystallization of the product.

  • Filter the solid, wash it multiple times with cold ethanol, and dry to obtain pyridazine-3,6-diol as a white solid.

Step 2: Chlorination of Pyridazine-3,6-diol

The diol is converted to the dichloro derivative using a strong chlorinating agent.

Mechanism & Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2][4][5] The hydroxyl groups of the pyridazine-3,6-diol tautomer are converted into good leaving groups by phosphorylation, which are then displaced by chloride ions in a nucleophilic substitution reaction. The use of POCl₃ as both the reagent and solvent, or with an inert co-solvent, is common. The reaction is driven to completion by heating.[4] Phosphorus pentachloride (PCl₅) can also be used, but POCl₃ often provides a cleaner reaction with simpler workup.[3][5]

Experimental Protocol:

  • In a 2 L round-bottom flask maintained under a nitrogen atmosphere, charge 125 g of pyridazine-3,6-diol.

  • Carefully add 520 mL of phosphorus oxychloride (POCl₃) at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight).[4]

  • After cooling, concentrate the reaction mixture under high vacuum at 55-60°C to remove excess POCl₃, yielding a thick mass.

  • Carefully and slowly quench the residue by pouring it into a large beaker of ice-cold saturated sodium bicarbonate solution until the pH is approximately 8. (Caution: Exothermic reaction with gas evolution).

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.[4]

Primary Synthetic Pathway: The Direct Amination Route

While the nitration route is plausible, a more efficient and commonly cited pathway involves the direct amination of a pyridazinone intermediate. This approach is often more regioselective and avoids the handling of potent nitrating agents and the subsequent reduction step.

G cluster_0 Direct Amination Pathway I3 3,6-Dichloropyridazine I2 6-Chloropyridazin-3(2H)-one I3->I2 Selective Hydrolysis (e.g., NaOH, H₂O) TM 4-Amino-6-chloro- pyridazin-3(2H)-one I2->TM Direct Amination (Hydrazine Hydrate, high T)

Caption: The Direct Amination synthetic workflow.

Step 1: Selective Hydrolysis to 6-Chloropyridazin-3(2H)-one

The first step in this pathway is the selective conversion of one chloro group of 3,6-dichloropyridazine to a hydroxyl/oxo group.

Mechanism & Rationale: The two chlorine atoms in 3,6-dichloropyridazine are chemically equivalent. Under controlled conditions (e.g., stoichiometry of the nucleophile, temperature, reaction time), it is possible to achieve mono-substitution. Using a hydroxide source in an aqueous medium allows for a nucleophilic aromatic substitution (SNA_r) reaction where one chlorine is displaced by a hydroxyl group. The resulting product exists predominantly as the more stable 6-chloropyridazin-3(2H)-one tautomer.

Experimental Protocol:

  • Dissolve 3,6-dichloropyridazine in a suitable solvent such as aqueous ethanol or dioxane.

  • Add one molar equivalent of sodium hydroxide solution dropwise at a controlled temperature (e.g., 50-70°C).

  • Monitor the reaction by TLC or GC until mono-substitution is maximized.

  • Upon completion, cool the mixture and neutralize with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 6-chloropyridazin-3(2H)-one.

Step 2: Direct Amination with Hydrazine Hydrate

This crucial step introduces the amino group at the C4 position.

Mechanism & Rationale: The direct amination of 3(2H)-pyridazinones at the C4 position using hydrazine hydrate at elevated temperatures is a documented and effective method.[6] The reaction proceeds via a proposed addition-elimination mechanism. The electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen atoms activates the C4 position for nucleophilic attack by hydrazine. The high temperature provides the necessary activation energy for this transformation. This method is particularly valuable as it directly installs the amino group without the need for a protecting group strategy or a precursor like a nitro group.

Experimental Protocol:

  • In a sealed, pressure-rated vessel, combine 6-chloropyridazin-3(2H)-one with an excess of hydrazine hydrate.[6]

  • Heat the mixture to a high temperature (e.g., 180°C) for 12 hours.[6][7] (Caution: This reaction is performed under high pressure and temperature and requires appropriate safety equipment and a pressure vessel).

  • After cooling the vessel to room temperature, the reaction mixture is diluted with water to precipitate the crude product.

  • The solid is collected by filtration, washed thoroughly with water, and purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) to yield pure 4-Amino-6-chloropyridazin-3(2H)-one.

Data Summary

The following table summarizes typical reaction parameters for the primary synthesis pathway. Yields are representative and may vary based on scale and optimization.

StepStarting MaterialKey ReagentsSolvent(s)Temp. (°C)Time (h)Typical Yield (%)
1. Diol Synthesis Maleic AnhydrideHydrazine Hydrate, HClWater1103~90%[3]
2. Dichlorination Pyridazine-3,6-diolPOCl₃Neat (POCl₃)8012-16~85%[4]
3. Selective Hydrolysis 3,6-DichloropyridazineNaOHAq. Ethanol50-702-475-85%
4. Direct Amination 6-Chloropyridazin-3(2H)-oneHydrazine HydrateNeat1801260-70%[6]

Validation and Trustworthiness

Each step of this synthesis must be validated to ensure the integrity of the final product.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) should be used to monitor the consumption of starting material and the formation of the product.

  • Product Characterization: The identity and purity of intermediates and the final product must be confirmed using standard analytical techniques:

    • Melting Point (m.p.): A sharp melting point is indicative of high purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing characteristic chemical shifts and coupling patterns for the protons and carbons in the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

This rigorous validation at each stage ensures the reliability and reproducibility of the synthesis, forming a self-validating system that is critical for research and development.

Conclusion

The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one is most efficiently achieved via a four-step sequence starting from maleic anhydride. The key strategic elements are the robust formation of the 3,6-dichloropyridazine intermediate and the subsequent regioselective functionalization. The direct amination of the 6-chloropyridazin-3(2H)-one core with hydrazine hydrate represents a powerful and direct method for installing the C4-amino group. This guide provides the detailed protocols and chemical rationale necessary for researchers to successfully synthesize this valuable building block for application in modern drug discovery.

References

  • Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • IP.com. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Available from: [Link]

  • MDPI. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Available from: [Link]

  • Semantic Scholar. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Available from: [Link]

  • Google Patents. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • ResearchGate. Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Available from: [Link]

  • Google Patents. CN107592859A - The method for preparing 4 amino pyridazine classes.
  • National Center for Biotechnology Information. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]

  • Google Patents. WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Available from: [Link]

  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Signature of a Key Heterocycle

4-Amino-6-chloropyridazin-3(2H)-one, systematically identified as 5-Amino-4-chloropyridazin-3(2H)-one and also known as Chloridazone-desphenyl (CAS 6339-19-1), is a significant heterocyclic compound.[1][2][3][4] As a metabolite of the herbicide Chloridazon, its detection and characterization are crucial in environmental and toxicological studies.[1][5][6][7][8][9] Furthermore, the pyridazinone core is a scaffold of interest in medicinal chemistry, appearing in various compounds with potential therapeutic activities.[5] A thorough understanding of its molecular structure and properties is therefore paramount for researchers in drug development, environmental science, and synthetic chemistry.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze and characterize 4-Amino-6-chloropyridazin-3(2H)-one. As a Senior Application Scientist, the focus here is not merely on the data but on the causality behind the analytical choices—explaining why a particular technique yields specific information and how to interpret the resulting spectral fingerprint. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting both the theoretical underpinnings and practical, field-proven protocols.

The structure of this guide is designed to be logical and user-centric, flowing from the foundational principles of each technique to the specifics of data interpretation for this particular molecule.


Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Framework

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can construct a detailed map of the molecule's carbon-hydrogen framework.

Theoretical Basis & Causality

The pyridazinone ring, substituted with an amino group, a chlorine atom, and a vinyl proton, presents a distinct electronic environment. The electron-withdrawing nature of the carbonyl group, the chlorine atom, and the ring nitrogen atoms will deshield adjacent nuclei, causing their resonance signals to appear at a higher chemical shift (downfield) in the NMR spectrum. Conversely, the electron-donating amino group will shield nearby nuclei, shifting their signals upfield. The single proton on the carbon backbone will provide crucial information about its electronic environment.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum is fundamental for accurate structural confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Amino-6-chloropyridazin-3(2H)-one.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar compounds and its residual proton signal (~2.50 ppm) serves as a convenient internal reference. Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for unambiguous peak assignment.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a 30-degree pulse angle to ensure quantitative signal intensity without saturation.

    • Set the relaxation delay (d1) to 2 seconds to allow for full magnetization recovery between pulses.

    • Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Diagram of the ¹H NMR Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing s1 Weigh 5-10 mg of Compound s2 Dissolve in 0.7 mL DMSO-d6 s1->s2 s3 Add TMS (Internal Standard) s2->s3 a1 Insert Sample into Magnet s3->a1 Transfer to NMR Tube a2 Lock & Shim a1->a2 a3 Set Acquisition Parameters a2->a3 a4 Acquire FID (16-32 Scans) a3->a4 p1 Fourier Transform a4->p1 Raw Data p2 Phase & Baseline Correction p1->p2 p3 Integrate & Analyze p2->p3 Final Spectrum Final Spectrum p3->Final Spectrum

Caption: Workflow for ¹H NMR analysis.

Data Interpretation: Expected ¹H NMR Spectrum

Based on the structure and electronic effects, the following signals are predicted:

  • Vinyl Proton (H-C6): A singlet is expected for the proton on the pyridazinone ring. Due to the deshielding effect of the adjacent nitrogen and the carbonyl group, this signal would likely appear downfield, estimated in the range of 7.0-8.0 ppm.

  • Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group. The chemical shift can be variable and is concentration-dependent, typically appearing between 5.0 and 7.0 ppm in DMSO-d₆.

  • Amide Proton (-NH): A broad singlet for the proton on the ring nitrogen. This proton is part of an amide-like system and is expected to be significantly deshielded, appearing far downfield, potentially >10 ppm.

Experimental Protocol & Data Interpretation: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Step-by-Step Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial for ¹³C NMR due to its lower natural abundance and sensitivity.

  • Instrumentation: Use the same spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon.

    • Set the spectral width to 0-180 ppm.

    • A longer relaxation delay (d1) of 5-10 seconds may be necessary for quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)
C=O (C3)Carbonyl155 - 165
C-Cl (C4)Attached to Cl and N140 - 150
C-NH₂ (C5)Attached to NH₂ and C=C145 - 155
C-H (C6)Vinylogous, adjacent to N125 - 135

Note: These are estimated ranges. Actual values can be influenced by solvent and other factors. A ¹³C NMR spectrum for this compound is available in spectral databases.[1]


Chapter 2: Infrared (IR) Spectroscopy - Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

Theoretical Basis & Causality

The 4-Amino-6-chloropyridazin-3(2H)-one molecule possesses several IR-active functional groups: N-H bonds in the amine and amide, a C=O bond in the carbonyl group, C=C and C=N bonds within the aromatic ring, and a C-Cl bond. Each of these will absorb IR radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule's functional makeup.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid 4-Amino-6-chloropyridazin-3(2H)-one powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction.

Diagram of the ATR-FTIR Experimental Workflow:

G s1 Clean ATR Crystal s2 Acquire Background Spectrum s1->s2 s3 Place Solid Sample on Crystal s2->s3 s4 Apply Pressure s3->s4 s5 Acquire Sample Spectrum (16-32 Scans) s4->s5 s6 Process Data (Background Subtraction) s5->s6 s7 Final IR Spectrum s6->s7

Caption: Workflow for ATR-FTIR analysis.

Data Interpretation: Expected IR Absorption Bands

An FTIR spectrum of the compound is available in spectral databases, typically acquired using a KBr wafer technique.[1] The interpretation relies on identifying characteristic group frequencies.

Table 2: Key IR Absorption Bands for Functional Group Identification

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchAmine (-NH₂) and Amide (N-H)
3100 - 3000C-H StretchAromatic/Vinyl C-H
1680 - 1640C=O StretchCyclic Amide (Lactam)
1620 - 1550N-H BendAmine (-NH₂)
1580 - 1450C=C & C=N StretchPyridazinone Ring
800 - 600C-Cl StretchChloroalkene

The broadness of the N-H stretching region is due to hydrogen bonding. The strong carbonyl (C=O) stretch is a particularly diagnostic peak for this molecule. A study analyzing the compound on graphene oxide also identified characteristic IR bands.[6]


Chapter 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Theoretical Basis & Causality

In a typical Electron Ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺˙) . The m/z of this ion provides the molecular weight of the compound. Due to the high energy of this process, the molecular ion is often unstable and fragments into smaller, more stable ions and neutral radicals. The pattern of these fragments is predictable and provides a roadmap to the molecule's structure. The presence of chlorine is easily identified due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in an M+2 peak that is about one-third the intensity of the molecular ion peak.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this, GC-MS is an excellent analytical choice.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • GC Method:

    • Injector: Set to 250°C, splitless mode.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Acquisition: Acquire data in full scan mode.

Diagram of the GC-MS Analytical Process:

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry gc1 Inject Sample gc2 Vaporization (250°C) gc1->gc2 gc3 Separation in Column gc2->gc3 ms1 Ionization (EI) & Fragmentation gc3->ms1 Elution ms2 Mass Analyzer (Quadrupole) ms1->ms2 ms3 Detector ms2->ms3 Mass Spectrum Mass Spectrum ms3->Mass Spectrum

Caption: Generalized workflow for GC-MS analysis.

Data Interpretation: Expected Mass Spectrum

A GC-MS spectrum for this compound is available in the PubChem database.[1] Analysis of the mass spectrum would reveal:

Table 3: Predicted Key Ions in the Mass Spectrum

m/z ValueIon IdentityInterpretation
145/147[M]⁺˙Molecular Ion Peak . The M+2 peak at 147 (due to ³⁷Cl) with ~1/3 intensity confirms the presence of one chlorine atom.
117/119[M - CO]⁺˙Loss of carbon monoxide from the carbonyl group.
110[M - Cl]⁺Loss of the chlorine radical.
82[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment.

Note: The presence of an odd number of nitrogen atoms (3) means the molecular ion will have an odd nominal mass (145), consistent with the Nitrogen Rule. LC-MS/MS analysis has also been used, identifying key multiple reaction monitoring (MRM) transitions for quantification.[7]


Chapter 4: Ultraviolet-Visible (UV-Vis) Spectroscopy - Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems and aromatic rings.

Theoretical Basis & Causality

The pyridazinone ring is a conjugated system containing π-electrons. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb UV radiation, leading to π → π* transitions. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions, which typically occur at longer wavelengths but with lower intensity. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment.

Experimental Protocol: UV-Vis Spectroscopy

Step-by-Step Protocol:

  • Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically >220 nm). Ethanol and methanol are common choices.

  • Sample Preparation: Prepare a stock solution of the compound in the chosen solvent. Create a dilute solution (e.g., 10 µg/mL) from the stock solution. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).

  • Data Acquisition: Replace the blank cuvette with a quartz cuvette containing the sample solution. Scan a range from 200 nm to 400 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). To investigate solvent effects, repeat the measurement in a solvent of different polarity (e.g., cyclohexane).

Data Interpretation: Expected UV-Vis Spectrum

For heteroaromatic systems like pyridazine, characteristic absorption bands are expected. The parent pyridazine molecule shows absorption in the UV region.[10] For 4-Amino-6-chloropyridazin-3(2H)-one, we can predict:

  • π → π Transitions:* One or more strong absorption bands are expected between 220-300 nm, characteristic of the conjugated pyridazinone ring system.

  • n → π Transitions:* A weaker, longer-wavelength absorption may be observed above 300 nm, arising from the non-bonding electrons on the nitrogen and oxygen atoms.

  • Solvent Effects: A shift to shorter wavelengths (hypsochromic or blue shift) for the n → π* transition is expected in polar, protic solvents like ethanol due to stabilization of the non-bonding ground state orbital through hydrogen bonding. A shift to longer wavelengths (bathochromic or red shift) is often seen for π → π* transitions in polar solvents.


Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of 4-Amino-6-chloropyridazin-3(2H)-one requires a synergistic approach. While NMR spectroscopy provides the definitive map of the C-H framework, IR spectroscopy quickly confirms the presence of key functional groups. Mass spectrometry unequivocally establishes the molecular weight and offers clues to the molecule's stability and fragmentation pathways. Finally, UV-Vis spectroscopy probes the electronic structure of the conjugated system.

By integrating the data from these four distinct yet complementary techniques, researchers, scientists, and drug development professionals can achieve an unambiguous and robust characterization of this important heterocyclic compound, ensuring the scientific integrity and validity of their work.


References

  • PubChem. 5-Amino-4-chloropyridazin-3(2H)-one. National Center for Biotechnology Information. [Link]

  • PubChem. Chloridazon. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). 3(2H)-Pyridazinone, 5-amino-4-chloro-. System of Registries. [Link]

  • Pashalidis, I., et al. Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. ACS ES&T Water. [Link]

  • American Elements. 5-Amino-4-chloropyridazin-3(2H)-one. [Link]

  • SpectraBase. 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone. Wiley-VCH GmbH. [Link]

  • SpectraBase. 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone. John Wiley & Sons, Inc. [Link]

  • PubChem. Methyldesphenylchloridazon. National Center for Biotechnology Information. [Link]

  • EURL-SRM. Analytical Observations Report concerning Chloridazon-Desphenyl. CVUA Stuttgart. [Link]

  • SpectraBase. 3(2H)-PYRIDAZINONE, 5-AMINO-4-CHLORO-2-PHENYL-. Wiley-VCH GmbH. [Link]

  • University of Groningen. Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. [Link]

  • Swedish University of Agricultural Sciences. Identification of Pesticide Transformation Products in Surface Water Using Suspect Screening Combined with National Monitoring Data. [Link]

  • ResearchGate. Water contamination with metabolites of the herbicide chloridazon and the possibility of their elimination in the technological process of water treatment. [Link]

  • NIST. Pyridazine. NIST Chemistry WebBook. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

Sources

4-Amino-6-chloropyridazin-3(2H)-one chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Amino-6-chloropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

4-Amino-6-chloropyridazin-3(2H)-one is a heterocyclic compound built upon the pyridazinone core, a structure of significant interest in medicinal chemistry. The pyridazinone ring system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The specific arrangement of an amino group at the C4 position, a reactive chlorine atom at the C6 position, and the inherent functionalities of the pyridazinone ring make this molecule a highly versatile and valuable building block for the synthesis of novel therapeutic agents. Its utility has been particularly highlighted in the development of potent enzyme inhibitors for complex diseases, including metabolic disorders and cancer[1][2]. This guide provides an in-depth analysis of its chemical properties, reactivity, and synthetic applications from the perspective of a senior application scientist.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and drug design.

Chemical Identity and Properties

The key physicochemical data for 4-Amino-6-chloropyridazin-3(2H)-one are summarized below. This information is essential for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
Chemical Name 4-Amino-6-chloropyridazin-3(2H)-one[3]
CAS Number 14704-64-4[3]
Molecular Formula C₄H₄ClN₃O[4]
Molecular Weight 145.55 g/mol [4]
Appearance White to off-white or light brown solid[5]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and heated methanol
Structural Analysis & Tautomerism

The structure of 4-Amino-6-chloropyridazin-3(2H)-one features a six-membered diazine ring with an endocyclic amide bond. This lactam structure allows for keto-enol tautomerism, where the pyridazinone form can exist in equilibrium with its aromatic 3-hydroxypyridazine tautomer. While the pyridazinone form generally predominates in the solid state and in most solvents, the existence of the hydroxy tautomer can influence its reactivity, particularly at the N2 and O3 positions.

Caption: Chemical structure of 4-Amino-6-chloropyridazin-3(2H)-one.

Spectroscopic Signature
  • ¹H NMR (in DMSO-d₆):

    • C5-H: A singlet is expected around δ 6.0-7.0 ppm. The exact shift is influenced by the electronic effects of the adjacent chloro and amino groups.

    • -NH₂: A broad singlet integrating to two protons would likely appear in the δ 6.5-7.5 ppm range. Its broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

    • N2-H: A broad singlet for the lactam proton is expected further downfield, typically > δ 12.0 ppm, due to its acidic nature and involvement in hydrogen bonding.

  • ¹³C NMR (in DMSO-d₆):

    • C3 (C=O): The carbonyl carbon should appear significantly downfield, around δ 155-165 ppm.

    • C4 & C6: The carbons bearing the amino and chloro groups (C4 and C6) would be found in the δ 140-155 ppm region.

    • C5: The carbon atom bonded to the lone ring proton would be the most upfield of the ring carbons, likely around δ 110-120 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region corresponding to the -NH₂ and N-H groups.

    • C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the cyclic amide (lactam) carbonyl group.

    • C=N/C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region from the pyridazinone ring.

Part 2: Synthesis of the Core Scaffold

The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one can be approached through several established routes for pyridazinone chemistry. A common and industrially scalable method involves the selective amination of a dichloropyridazinone precursor.

The rationale behind using a precursor like 4,6-dichloro-pyridazin-3(2H)-one is that the chlorine atoms exhibit differential reactivity, allowing for regioselective substitution. The C6-Cl is generally more susceptible to nucleophilic attack than the C4-Cl in related systems, but specific conditions can be tailored to achieve the desired amination at C4.

Caption: General synthetic workflow for 4-Amino-6-chloropyridazin-3(2H)-one.

Part 3: Chemical Reactivity: A Hub for Derivatization

The synthetic value of 4-Amino-6-chloropyridazin-3(2H)-one lies in the distinct reactivity of its three primary functional sites, which allows for sequential and regioselective modifications. This multi-handle nature is precisely why it is a favored scaffold in constructing libraries of bioactive molecules.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C6.

Site B: Reactions at the C4-Amino Group

The exocyclic amino group at C4 is a versatile handle for introducing new functionalities. Its nucleophilic character allows for a variety of classic amine reactions. This site is crucial for modulating the hydrogen-bonding capabilities and overall polarity of the final molecule, which is a key strategy in drug design.[1][6]

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding amides.

  • Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. Alternatively, reaction with triphosgene followed by an amine is a common route to ureas.[2]

  • Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides.

Site C: Reactions at the N2-Position

The lactam nitrogen (N2) is another key site for modification. Alkylation or arylation at this position is often performed to block the acidic proton, prevent tautomerization, and introduce bulky or specific interacting groups to probe the binding pockets of biological targets.

  • N-Alkylation: Standard conditions involve reacting the pyridazinone with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF with a mild base such as potassium carbonate (K₂CO₃).[2]

  • N-Arylation: More advanced cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings, can be used to introduce aryl or heteroaryl groups at this position.

Part 4: Applications in Drug Discovery

The trifunctional nature of 4-Amino-6-chloropyridazin-3(2H)-one makes it an exemplary starting material for generating compound libraries for high-throughput screening and lead optimization.

A Novel Scaffold for FABP4 Inhibitors

Recent research has identified the 4-amino and 4-ureido pyridazinone core as a novel and highly effective scaffold for designing inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[1][2] FABP4 is a critical protein involved in lipid metabolism and inflammatory pathways, making it a high-value target for treating metabolic syndrome, atherosclerosis, diabetes, and certain cancers.[6] Synthetic strategies leverage the reactivity of the C6-chloro and C4-amino positions to build out ligands that fit within the binding pocket of the FABP4 protein, demonstrating the direct translation of this molecule's chemical reactivity into therapeutic innovation.

A Building Block for Anticancer Agents

The pyridazine moiety is a well-established pharmacophore in oncology.[7] Derivatives of chloropyridazines are used to synthesize potent anticancer agents, including inhibitors of key enzymes like Poly (ADP-ribose) polymerase (PARP-1), which is involved in DNA repair.[7] The ability to readily perform SNAr reactions on 4-Amino-6-chloropyridazin-3(2H)-one allows for its conjugation with other pharmacophores (e.g., chalcones, thiazolidinediones) to create hybrid molecules with potential multi-target activity and enhanced efficacy against cancer cell lines.[7][8]

Part 5: Field-Proven Experimental Protocol

The following protocol describes a representative SNAr reaction, a cornerstone transformation for this scaffold. The described methodology is a self-validating system; successful execution confirms the predicted reactivity and provides a foundation for further synthetic exploration.

Objective: To synthesize a 6-anilino-substituted pyridazinone derivative via SNAr reaction.

Methodology:

  • Reactor Preparation (Inert Atmosphere):

    • Action: Place 4-Amino-6-chloropyridazin-3(2H)-one (1.0 eq) and the desired aniline derivative (1.1 eq) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Causality: Using a slight excess of the nucleophile (aniline) ensures the complete consumption of the limiting starting material. The flask must be dried to prevent side reactions involving water.

  • Solvent and Catalyst Addition:

    • Action: Add a suitable high-boiling point solvent such as isopropanol, n-butanol, or dioxane (approx. 0.1 M concentration). Add a catalytic amount of a strong acid (e.g., a drop of concentrated HCl) or, for less reactive anilines, a base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq) may be required.

    • Causality: The solvent choice is dictated by the required reaction temperature. Acid catalysis can protonate the pyridazine ring, further activating it towards nucleophilic attack. Base catalysis is used to deprotonate phenol or thiol nucleophiles, increasing their nucleophilicity.

  • Reaction Execution:

    • Action: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: High temperature provides the necessary activation energy to overcome the energy barrier of disrupting the aromatic ring in the Meisenheimer intermediate. Monitoring is critical to determine the point of maximum conversion and prevent degradation.

  • Workup and Isolation:

    • Action: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. If not, evaporate the solvent under reduced pressure.

    • Causality: Cooling often induces crystallization of the pure product, which is the most efficient purification step.

  • Purification:

    • Action: Wash the filtered solid with a cold, non-polar solvent (e.g., diethyl ether, hexane) to remove non-polar impurities. If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.

    • Causality: Washing removes residual starting materials or by-products. Recrystallization or chromatography is essential to obtain the product with high purity required for biological testing and further reactions.

  • Characterization:

    • Action: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Causality: Full spectroscopic characterization provides unequivocal proof of the desired chemical transformation and product identity.

Conclusion

4-Amino-6-chloropyridazin-3(2H)-one is more than just a chemical compound; it is a strategically designed synthetic platform. Its well-defined and predictable reactivity at three distinct sites—the C6-chloro group, the C4-amino group, and the N2-amide proton—provides researchers with a robust toolkit for molecular diversification. The demonstrated success of this scaffold in cutting-edge drug discovery programs, particularly in the creation of FABP4 and PARP-1 inhibitors, underscores its immense value. For scientists in the pharmaceutical and agrochemical industries, mastering the chemistry of this scaffold opens a direct and efficient route to novel and potentially life-changing molecules.

References

Sources

Biological Screening of 4-Amino-6-chloropyridazin-3(2H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific core, 4-Amino-6-chloropyridazin-3(2H)-one, offers a synthetically versatile starting point for the development of novel therapeutic agents due to its reactive sites amenable to chemical modification. This guide provides a comprehensive, technically-grounded framework for the biological screening of novel derivative libraries based on this scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a multi-tiered screening cascade designed to efficiently identify and characterize lead compounds.

Introduction: The Pyridazinone Scaffold and the Rationale for Screening

The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[3] Its unique electronic and steric properties, including its capacity for hydrogen bonding, allow it to interact with a wide range of biological targets.[3] Derivatives have been successfully developed as inhibitors of crucial cellular enzymes like protein kinases and phosphodiesterases, making them highly attractive for oncology and cardiovascular research.[4][5]

The 4-Amino-6-chloropyridazin-3(2H)-one scaffold is particularly promising. The chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of diverse chemical moieties. The amino group at the 4-position can be readily modified, providing another vector for structural diversification. This inherent chemical tractability enables the creation of large, focused libraries of compounds, which necessitates a robust and logical screening strategy to identify candidates with therapeutic potential.

This guide outlines a tiered approach, beginning with broad-spectrum primary assays to identify initial "hits" and progressing to more specific secondary and mechanistic assays to validate these hits and elucidate their mode of action.

The Screening Cascade: A Tiered Strategy for Hit Identification and Validation

A successful screening campaign maximizes the discovery of true positive hits while minimizing resource expenditure on false positives or compounds with undesirable properties. A tiered or cascaded approach is the most effective methodology.

Screening_Cascade cluster_0 Tier 1: Primary High-Throughput Screening cluster_1 Tier 2: Hit Confirmation & Selectivity cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation T1_Anticancer Anticancer Screening Cell Viability (MTT Assay) 3-5 Cancer Cell Lines T1_Antimicrobial Antimicrobial Screening Broth Microdilution (MIC) Gram (+) & Gram (-) Bacteria T2_Dose Dose-Response & IC50 8-point concentration curve T1_Anticancer->T2_Dose T1_Antimicrobial->T2_Dose T2_Selectivity Cytotoxicity Profiling Normal vs. Cancer Cell Lines T2_Dose->T2_Selectivity T3_Target Target-Based Assays e.g., In Vitro Kinase Assay (VEGFR-2, EGFR, etc.) T2_Selectivity->T3_Target T3_Pathway Cell-Based Pathway Assays e.g., Apoptosis Assay (Caspase-Glo) T3_Target->T3_Pathway

Figure 1. A tiered workflow for screening 4-Amino-6-chloropyridazin-3(2H)-one derivatives.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to rapidly assess the entire compound library for broad biological activity. Here, we focus on two of the most prominent therapeutic areas for pyridazinones: oncology and infectious diseases.[6][7]

Anticancer Screening: Cell Viability via MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell viability.[8] It measures the metabolic activity of a cell population, specifically the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[9] In living cells, these enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A significant reduction in formazan production in treated cells compared to untreated controls indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Protocol: MTT Assay for Anticancer Screening

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) to ~80% confluency.

    • Trypsinize, count, and prepare a cell suspension in complete culture medium.

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare stock solutions of test derivatives in sterile DMSO.

    • Create a working concentration (e.g., 20 µM) by diluting the stock solution in a serum-free medium. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old media from the cell plate and add 100 µL of the compound-containing media to the test wells.

    • Controls: Include wells for "Vehicle Control" (media with DMSO only) and "Untreated Control" (media only). A "Positive Control" using a known cytotoxic drug (e.g., Doxorubicin) is also recommended.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[1]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[1]

    • Carefully aspirate the media without disturbing the crystals.

    • Add 150 µL of a solubilization solution (e.g., sterile DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (or between 550-600 nm).[1][8]

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Compounds showing significant inhibition (e.g., >50% reduction in viability) are considered primary hits for further investigation.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.[11] This assay provides a quantitative measure of a compound's potency against specific bacterial strains, allowing for direct comparison between derivatives.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Reagents:

    • Prepare a 2X concentrated stock of the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, MHB).[12]

    • Prepare high-concentration stock solutions of test derivatives in sterile DMSO.

    • Select bacterial strains for testing, including at least one Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and one Gram-negative (Escherichia coli ATCC 25922) species.

  • Preparation of Compound Plate:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well round-bottom microtiter plate.[13]

    • Add 100 µL of the test compound stock (diluted in MHB to twice the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard the final 100 µL from column 10.[11]

    • This creates a concentration gradient. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[13]

  • Inoculum Preparation and Inoculation:

    • From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.[14]

    • Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation and Interpretation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well in the dilution series).

Tier 2: Hit Confirmation and Selectivity Profiling

Primary hits must be validated. Tier 2 assays confirm the activity observed in the primary screen and begin to characterize the compound's therapeutic window.

  • Dose-Response and IC50 Determination: Hits are re-tested using an 8- to 10-point, two-fold serial dilution in the primary assay (e.g., MTT). This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of potency.

  • Selectivity Profiling: A critical step is to assess the compound's toxicity against non-cancerous cells. By running the MTT assay in parallel with a normal cell line (e.g., human dermal fibroblasts), a selectivity index (SI) can be calculated (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value is desirable, indicating the compound is preferentially toxic to cancer cells.

Derivative IDCancer Cell IC50 (µM)Normal Cell IC50 (µM)Selectivity Index (SI)MIC vs. S. aureus (µg/mL)
CPD-0012.5> 50> 2064
CPD-00215.722.11.4> 128
CPD-00345.1> 50> 1.18
CPD-004 1.8 38.5 21.4 > 128

Table 1. Example summary data for Tier 2 screening. CPD-004 shows high potency and selectivity, marking it as a promising lead for anticancer development. CPD-003 is a lead for antimicrobial development.

Tier 3: Mechanism of Action (MoA) Elucidation

For promising leads, understanding how they work is crucial. Pyridazinone derivatives are well-documented kinase inhibitors.[15] A common mechanism for anticancer activity is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that tumors require to grow.[4]

Target-Based Assay: VEGFR-2 Kinase Inhibition

Causality: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis.[6][15] Its activation by VEGF triggers downstream signaling pathways that promote endothelial cell proliferation and migration.[16] Many pyridazinone-based anticancer agents function by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and blocking angiogenesis.[1][17] An in vitro kinase assay can directly measure the ability of a compound to inhibit this phosphorylation event.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds ADP ADP Downstream Downstream Signaling (PI3K/Akt, Ras/Raf/MEK/ERK) VEGFR2->Downstream Activates Compound Pyridazinone Derivative Compound->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds to Kinase Domain Response Angiogenesis (Cell Proliferation, Migration) Downstream->Response

Figure 2. Inhibition of the VEGFR-2 signaling pathway by a pyridazinone derivative.

Protocol Overview: In Vitro Kinase Assay (Luminescent)

This protocol provides a general workflow. Specific concentrations and incubation times must be optimized for the target kinase.[18]

  • Reagent Preparation: Prepare a kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT). Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme (e.g., recombinant human VEGFR-2), the test compound, and a suitable kinase substrate.[18]

  • Initiation and Incubation: Initiate the reaction by adding a solution containing ATP at a concentration near its Km value. Incubate at 30°C for a predetermined time (e.g., 60 minutes).[18]

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™). This kit converts the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: Measure luminescence with a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This guide presents a logical and efficient cascade for the biological screening of novel 4-Amino-6-chloropyridazin-3(2H)-one derivatives. By starting with broad, high-throughput assays and progressively focusing on more specific mechanistic studies, this strategy enables the robust identification and validation of lead compounds. Promising candidates identified through this workflow can then be advanced to more complex cell-based pathway analyses (e.g., apoptosis, cell cycle arrest), in vivo animal models for efficacy and pharmacokinetic studies, and ultimately, towards preclinical development. The versatility of the pyridazinone scaffold ensures that such screening efforts are a highly valuable endeavor in the ongoing search for novel therapeutics.

References

  • Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • The role of vascular endothelial growth factor (VEGF) in tumor angiogenesis and early clinical development of VEGF-receptor kinase inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 17, 2026, from [Link]

  • Pivotal role of vascular endothelial growth factor pathway in tumor angiogenesis. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 17, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche Life Science. Retrieved January 17, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. Retrieved January 17, 2026, from [Link]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Plays a Key Role in Vasculogenic Mimicry Formation, Neovascularization and Tumor Initiation by Glioma Stem-like Cells. (2013, March 11). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved January 17, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 17, 2026, from [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025, May 8). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 17, 2026, from [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 17, 2026, from [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024, September 1). PubMed. Retrieved January 17, 2026, from [Link]

  • In vitro kinase assay. (2023, June 27). ResearchGate. Retrieved January 17, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved January 17, 2026, from [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] However, the specific mechanism of action for many of these compounds, including 4-Amino-6-chloropyridazin-3(2H)-one, remains largely uncharacterized. This technical guide presents a comprehensive, multi-phased research framework designed to systematically elucidate the molecular target and signaling pathways of this compound. Drawing from established methodologies in drug discovery and chemical biology, we propose a primary hypothesis centered on the inhibition of Fatty Acid Binding Protein 4 (FABP4), a key regulator in metabolic and inflammatory diseases.[3][4][5] This document serves as a roadmap for researchers, providing detailed experimental protocols and the underlying scientific rationale to navigate the complexities of mechanism-of-action studies.

Introduction: The Pyridazinone Paradox and a Working Hypothesis

The pyridazinone core is a privileged scaffold, giving rise to compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and cardiovascular effects.[1][4][6] While the therapeutic potential of this chemical class is evident, the precise molecular mechanisms underpinning these activities are often elusive. 4-Amino-6-chloropyridazin-3(2H)-one is a representative example of a pyridazinone derivative with an unconfirmed mechanism of action.

Recent studies have highlighted that certain 4-amino pyridazinone derivatives act as inhibitors of Fatty Acid Binding Protein 4 (FABP4).[3][7] FABP4, predominantly expressed in adipocytes and macrophages, is a lipid chaperone implicated in the pathophysiology of metabolic syndrome, type 2 diabetes, atherosclerosis, and certain cancers.[5][8][9][10][11][12] It facilitates the intracellular transport of fatty acids and modulates lipid-sensitive signaling pathways.[4][8] The structural similarities between 4-Amino-6-chloropyridazin-3(2H)-one and known FABP4 inhibitors form the basis of our primary working hypothesis.

Primary Hypothesis: 4-Amino-6-chloropyridazin-3(2H)-one exerts its biological effects through the direct inhibition of Fatty Acid Binding Protein 4 (FABP4), thereby modulating downstream metabolic and inflammatory signaling pathways.

This guide will outline a rigorous, four-phase investigative workflow to test this hypothesis and uncover the compound's mechanism of action.

Phase I: In Silico Modeling and Initial Biochemical Validation

The initial phase focuses on predicting and confirming a direct molecular interaction between 4-Amino-6-chloropyridazin-3(2H)-one and FABP4.

Computational Modeling: Predicting Binding Affinity

Molecular docking simulations will be employed to predict the binding mode and estimate the binding affinity of the compound to the ligand-binding pocket of human FABP4.[7] This in silico approach provides a foundational, cost-effective assessment of our hypothesis.[13]

Experimental Protocol: Molecular Docking [7]

  • Receptor Preparation: Obtain the crystal structure of human FABP4 (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of 4-Amino-6-chloropyridazin-3(2H)-one and optimize its geometry.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, GOLD) to dock the ligand into the defined binding site of FABP4.[7]

  • Analysis: Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to estimate binding affinity.

cluster_0 In Silico Workflow PDB Human FABP4 Crystal Structure Docking Molecular Docking Simulation PDB->Docking Ligand 4-Amino-6-chloropyridazin-3(2H)-one (3D) Ligand->Docking Analysis Binding Pose & Affinity Prediction Docking->Analysis

Caption: In Silico Prediction of Compound-Target Interaction.

In Vitro Binding Assays: Confirming Direct Interaction

To experimentally validate the in silico predictions, direct binding assays will be performed using purified recombinant human FABP4.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) [14]

  • Preparation: Dialyze purified recombinant human FABP4 and the compound into the same buffer to minimize heat of dilution effects.

  • ITC Experiment: Load the FABP4 solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of injections of the compound into the FABP4 solution while monitoring the heat change.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[14]

Table 1: Expected ITC Data for a Positive Interaction

ParameterExpected Value RangeInterpretation
Binding Affinity (KD)nM to low µMStrength of the interaction
Stoichiometry (n)~1Molar ratio of compound to protein at saturation
Enthalpy Change (ΔH)Favorable (negative)Heat released or absorbed upon binding
Entropy Change (ΔS)Favorable (positive)Change in disorder of the system upon binding
In Vitro Functional Assay: Measuring FABP4 Inhibition

A fluorescence-based ligand displacement assay will be used to quantify the inhibitory potential of 4-Amino-6-chloropyridazin-3(2H)-one on FABP4.[15]

Experimental Protocol: FABP4 Ligand Displacement Assay [15]

  • Reagents: Recombinant human FABP4, a fluorescent probe that binds to FABP4 (e.g., a fluorescently labeled fatty acid), and the test compound.

  • Assay Setup: In a microplate, combine FABP4 and the fluorescent probe.

  • Compound Addition: Add varying concentrations of 4-Amino-6-chloropyridazin-3(2H)-one.

  • Measurement: Measure the fluorescence intensity. Displacement of the fluorescent probe by the compound will result in a decrease in fluorescence.

  • Data Analysis: Plot the decrease in fluorescence against the compound concentration to determine the IC50 value.

Phase II: Cellular Assays for Phenotypic Characterization

This phase aims to determine if the compound elicits the expected cellular responses consistent with FABP4 inhibition in relevant cell models, such as adipocytes and macrophages.[6][16][17][18]

Adipocyte Lipolysis Assay

FABP4 is known to regulate lipolysis in adipocytes.[8] Inhibition of FABP4 is expected to reduce the release of free fatty acids and glycerol.

Experimental Protocol: 3T3-L1 Adipocyte Lipolysis Assay [3]

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Treatment: Treat the mature adipocytes with varying concentrations of 4-Amino-6-chloropyridazin-3(2H)-one, with and without a lipolytic stimulus (e.g., isoproterenol).

  • Sample Collection: Collect the culture medium at specified time points.

  • Measurement: Quantify the concentration of glycerol and free fatty acids in the medium using commercially available kits.

  • Analysis: Compare the levels of glycerol and free fatty acids in treated versus untreated cells to determine the effect of the compound on lipolysis.

Macrophage Anti-inflammatory Assay

FABP4 in macrophages is involved in inflammatory responses.[19] Its inhibition is expected to reduce the production of pro-inflammatory cytokines.

Experimental Protocol: LPS-Stimulated Macrophage Cytokine Release Assay [19]

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1).

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Sample Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex cytokine assay.

  • Analysis: Determine the dose-dependent effect of the compound on cytokine production.

cluster_1 Cell-Based Assay Workflow Adipocytes 3T3-L1 Adipocytes Lipolysis Measure Glycerol/FFA Release Adipocytes->Lipolysis Macrophages RAW 264.7 Macrophages Cytokines Measure TNF-α/IL-6 Release Macrophages->Cytokines Compound 4-Amino-6-chloropyridazin-3(2H)-one Compound->Adipocytes Compound->Macrophages

Caption: Cellular Assays to Assess Phenotypic Effects.

Phase III: Target Validation and Pathway Deconvolution

This phase is crucial for confirming that FABP4 is the direct and primary target responsible for the observed cellular effects and for mapping the downstream signaling pathways.

Target Engagement and Selectivity

To confirm that the compound directly interacts with FABP4 in a cellular context, a cellular thermal shift assay (CETSA) can be employed.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions.

  • Detection: Analyze the amount of soluble FABP4 at each temperature by Western blotting or other protein detection methods.

  • Analysis: A shift in the melting temperature of FABP4 in the presence of the compound indicates direct target engagement.

To assess selectivity, a panel of other fatty acid binding proteins (e.g., FABP3, FABP5) should be tested in the in vitro binding and functional assays described in Phase I.[3]

Genetic Target Validation

To unequivocally link the compound's activity to FABP4, genetic knockdown or knockout of the FABP4 gene will be performed.

Experimental Protocol: siRNA-mediated Knockdown

  • Transfection: Transfect adipocytes or macrophages with siRNA specifically targeting FABP4 mRNA or a non-targeting control siRNA.

  • Knockdown Confirmation: Verify the reduction in FABP4 protein levels by Western blotting.

  • Phenotypic Assay: Perform the lipolysis or cytokine release assays as described in Phase II in the knockdown and control cells, in the presence and absence of the compound.

  • Analysis: If the compound's effect is diminished or abolished in the FABP4 knockdown cells, it strongly supports that FABP4 is the molecular target.

Downstream Signaling Pathway Analysis

FABP4 inhibition is known to impact several signaling pathways, including those involving JNK and NF-κB.[12]

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Treat relevant cells (e.g., macrophages) with the compound for various times.

  • Protein Extraction: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., phospho-JNK, total JNK, IκBα, phospho-IκBα).

  • Analysis: A decrease in the phosphorylation of JNK and IκBα would suggest that the compound inhibits these pro-inflammatory signaling pathways downstream of FABP4.

cluster_2 Hypothesized Signaling Pathway Compound 4-Amino-6-chloropyridazin-3(2H)-one FABP4 FABP4 Compound->FABP4 Inhibition Lipid_Metabolism Lipid Metabolism FABP4->Lipid_Metabolism JNK JNK Pathway FABP4->JNK NFkB NF-κB Pathway FABP4->NFkB Lipolysis Lipolysis Lipid_Metabolism->Lipolysis Inflammation Inflammation JNK->Inflammation NFkB->Inflammation

Caption: Hypothesized Mechanism of Action via FABP4 Inhibition.

Phase IV: In Vivo Efficacy Studies

The final phase will involve testing the compound in a relevant animal model to assess its in vivo efficacy and to correlate its physiological effects with the proposed mechanism of action.

Animal Model Selection

A diet-induced obesity (DIO) mouse model is a well-established and relevant model for studying metabolic diseases and the effects of FABP4 inhibitors.[3]

In Vivo Efficacy Study Design

Experimental Protocol: Diet-Induced Obesity Mouse Study [3]

  • Model Induction: Feed mice a high-fat diet to induce obesity, insulin resistance, and dyslipidemia.

  • Treatment: Administer the compound or vehicle control to the DIO mice for a specified duration (e.g., 4-8 weeks).

  • Metabolic Phenotyping: Monitor key metabolic parameters throughout the study, including body weight, food intake, glucose tolerance (GTT), and insulin tolerance (ITT).

  • Terminal Analysis: At the end of the study, collect blood and tissues for analysis of plasma lipids, insulin, and inflammatory markers. Adipose tissue can be analyzed for changes in gene expression related to lipolysis and inflammation.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure compound levels in plasma and tissues to correlate exposure with the observed effects.[9]

Table 2: Key Endpoints in the DIO Mouse Model

ParameterExpected Outcome with Effective FABP4 Inhibitor
Body WeightNo significant change or slight reduction
Glucose ToleranceImproved
Insulin SensitivityImproved
Plasma TriglyceridesReduced
Plasma Free Fatty AcidsReduced
Adipose Tissue InflammationReduced (e.g., lower macrophage infiltration)

Data Synthesis and Conclusion

References

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Lee, S. Y., & Lee, C. Y. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.
  • Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1282–1290.
  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Li, J., et al. (2015). Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity. Journal of Lipid Research, 56(5), 983–993.
  • Garay, E., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(8), e2300140.
  • Furuhashi, M. (2015). Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases. Clinical Medicine Insights: Cardiology, 9s2, CMCD.S23678.
  • Aly, A. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(43), 28243-28265.
  • Burkart, A. D., et al. (2014). Identification of a potential biomarker for FABP4 inhibition: the power of lipidomics in preclinical drug testing. Journal of Biomolecular Screening, 19(6), 869–878.
  • Chen, C., et al. (2018). FABP4 inhibitors suppress inflammation and oxidative stress in murine and cell models of acute lung injury.
  • Patsnap. (2024). What are FABP4 inhibitors and how do they work?. Synapse. Retrieved from [Link]

  • Glass, K. A., et al. (2022). Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia. International Journal of Molecular Sciences, 23(21), 13329.
  • Accelevir. (n.d.). Functional Cell-Based Assays. Retrieved from [Link]

  • Zhang, T., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature Reviews Drug Discovery, 7(6), 489–503.
  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Lee, M. Y., et al. (2021). A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update. International Journal of Molecular Sciences, 22(11), 5587.
  • Lerman, J. A., et al. (2012). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 7(2), 251–257.
  • Gomez-Delgado, J. M., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules, 29(2), 483.
  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • Floresta, G., et al. (2017). Computational Tools in the Discovery of FABP4 Ligands: A Statistical and Molecular Modeling Approach. Molecules, 22(12), 2119.
  • Qu, A., et al. (2022). FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications. Frontiers in Endocrinology, 13, 991845.
  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. RSC Chemical Biology, 3(1), 18–31.
  • Valenzuela-Valderrama, M., et al. (2022). Unveiling the Role of the Fatty Acid Binding Protein 4 in the Metabolic-Associated Fatty Liver Disease. International Journal of Molecular Sciences, 23(2), 978.
  • Ter-Ovanesyan, D., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Cell Chemical Biology, 21(10), 1243–1254.
  • Moro, S., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(18), 9741.
  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

  • Al-Harbi, S. A., et al. (2024). A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review. Molecular Nutrition & Food Research, 68(7), e2300701.
  • Gonzalez-Delgado, J. A., et al. (2024). Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. International Journal of Molecular Sciences, 25(9), 4849.

Sources

An In-Depth Technical Guide to 4-Amino-6-chloropyridazin-3(2H)-one: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core in Medicinal Chemistry

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, 4-Amino-6-chloropyridazin-3(2H)-one is a key heterocyclic compound that serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique arrangement of a pyrazolone ring substituted with both an amino and a chloro group offers multiple reaction sites for chemical modification, making it a valuable intermediate in the development of novel drug candidates.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of 4-Amino-6-chloropyridazin-3(2H)-one, along with a discussion of its synthesis, reactivity, and the analytical techniques essential for its characterization.

Physicochemical Properties

PropertyValueSource
CAS Number 14704-64-4[3]
Molecular Formula C₄H₄ClN₃O[3]
Molecular Weight 145.55 g/mol [3]
IUPAC Name 4-amino-6-chloro-2H-pyridazin-3-one
Purity Typically ≥95%
Storage Ambient temperatures, in a dark, dry place

Note: Specific experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in the literature for this specific compound. Researchers should consider these to be experimentally determined on a case-by-case basis.

Molecular Structure and Reactivity

The structure of 4-Amino-6-chloropyridazin-3(2H)-one features a dihydropyridazinone ring, which is a six-membered heterocycle containing two adjacent nitrogen atoms. The presence of an amino group at position 4 and a chlorine atom at position 6 dictates its chemical reactivity. The amino group is nucleophilic and can undergo various reactions such as acylation and alkylation. The chlorine atom, attached to a carbon-carbon double bond, is susceptible to nucleophilic substitution, providing a key handle for introducing diverse functionalities.[1][4]

Caption: Chemical structure of 4-Amino-6-chloropyridazin-3(2H)-one.

The pyridazinone ring can also participate in various cycloaddition and condensation reactions, further expanding its synthetic utility. The interplay of the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups influences the overall electronic properties and reactivity of the molecule.[5]

Synthesis of Pyridazinone Derivatives: A General Overview

A documented synthesis for a related compound, 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone, involves heating 4,5-dichloro-2-phenyl-pyridazinone with aqueous ammonia in an autoclave.[6] This suggests that amination of a dichlorinated pyridazinone precursor is a viable synthetic route.

G start Dichloropyridazinone Precursor product 4-Amino-6-chloropyridazin-3(2H)-one start->product Nucleophilic Substitution reagent Nucleophilic Aminating Agent (e.g., Ammonia) reagent->product

Caption: Generalized synthetic pathway to aminopyridazinones.

Experimental Protocols for Characterization

The structural elucidation of 4-Amino-6-chloropyridazin-3(2H)-one and its derivatives relies on a combination of spectroscopic techniques. The following are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the compound.
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
  • Expected Signals: The spectrum is expected to show a signal for the vinyl proton on the pyridazinone ring, as well as broad signals for the amino (NH₂) and amide (NH) protons. The chemical shifts will be influenced by the solvent and the electronic environment.[7][8]

3. ¹³C NMR Spectroscopy:

  • Acquire a ¹³C NMR spectrum.
  • Expected Signals: The spectrum will show signals for the four carbon atoms of the pyridazinone ring, including the carbonyl carbon at a characteristic downfield shift.[7][8]
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

1. Sample Preparation:

  • For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

2. Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.
  • Expected Absorptions: Characteristic peaks are expected for the N-H stretching of the amino and amide groups (around 3400-3200 cm⁻¹), the C=O stretching of the pyridazinone ring (around 1650 cm⁻¹), and C=C and C-N stretching vibrations in the fingerprint region.[5][9]
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

1. Sample Preparation:

  • Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
  • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

2. Data Acquisition:

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
  • Expected Results: The mass spectrum should show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound (145.55 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.[8][10]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Amino-6-chloropyridazin-3(2H)-one.

  • Hazard Identification: This compound is classified as harmful if swallowed, and causes skin and eye irritation.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[11][13]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion and Future Perspectives

4-Amino-6-chloropyridazin-3(2H)-one is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data on its physicochemical properties are currently limited, this guide provides a foundational understanding of its structure, reactivity, and the necessary analytical techniques for its characterization. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents. The synthetic handles provided by the amino and chloro substituents offer a rich platform for the generation of diverse chemical libraries for screening against various biological targets.

References

  • A Comparative Guide to the NMR and Mass Spectrometry Analysis of Novel Pyridazinones. (2025). Benchchem.
  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1332.
  • Gębczak, K., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5489.
  • Al-Tel, T. H., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(11), 889-893.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1122.
  • PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]

  • Al-Majd, A. A., et al. (2023).
  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), 2300133.
  • Abdel-Aziz, M., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(12), 1125-1149.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link].

  • ResearchGate. (2020). (a) The experimental and (b) simulated IR spectra of the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H) pyridazinone. Retrieved from [Link]

  • University of Oxford. (n.d.). Protocols - Mass Spectrometry Research Facility. Retrieved from [Link]

  • Molbase. (n.d.). 4-amino-6-chloro-3(2H)-pyridazinone price & availability. Retrieved from [Link]

  • El-Shamy, I. E., et al. (2019). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-26.
  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1332.
  • Nakagome, T., et al. (1966). Synthesis of Pyridazine Derivatives. XII. Reaction of amino-3(2H)pyridazinone Derivatives With Tosyl Chloride. Chemical & Pharmaceutical Bulletin, 14(10), 1074-81.
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]

  • Toxic Docs. (n.d.). SAFE HANDLING OF CHLORINE CONTAINING NITROGEN TRICHLORIDE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Retrieved from [Link]

  • Duke University. (2025). Safe Handling of Hazardous Drugs. Duke Safety.
  • American Chemical Society. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Journal of Chemical Health & Safety, 29(1), 23-33.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ResearchGate. (2013). What Are Some Best Practices for Safely Handling Chlorine and Other Dangerous Chemicals?. Opflow, 39(12), 6-7.

Sources

Tautomerism in pyridazin-3(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Pyridazin-3(2H)-one Derivatives

Abstract

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous bioactive agents targeting a wide array of diseases, including cardiovascular conditions and cancer.[1][2][3] The biological activity of these heterocyclic compounds is profoundly influenced by their tautomeric nature. This guide provides a comprehensive exploration of the tautomeric equilibria in pyridazin-3(2H)-one derivatives, detailing the structural, electronic, and environmental factors that govern these transformations. We will dissect the primary forms of tautomerism, present robust analytical methodologies for their characterization, and discuss the critical implications of this phenomenon in the drug design and development process.

The Principle of Tautomerism in Heterocyclic Systems

Tautomers are structural isomers of chemical compounds that readily interconvert.[4] This process, known as tautomerization, most commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond.[4] Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species in a dynamic equilibrium.[4] For pyridazin-3(2H)-one and its derivatives, understanding which tautomer predominates under physiological conditions is paramount, as the different forms possess unique hydrogen bonding capabilities, lipophilicity, and three-dimensional shapes, all of which dictate their interaction with biological targets.[5][6]

Dominant Tautomeric Forms in Pyridazin-3(2H)-one Derivatives

The substitution pattern on the pyridazinone ring dictates the type of tautomerism observed. The three most relevant equilibria for this scaffold are Lactam-Lactim, Amino-Imino, and Thione-Thiol tautomerism.

Lactam-Lactim Tautomerism

This is the most fundamental tautomeric relationship for the parent pyridazin-3(2H)-one ring. It involves the migration of a proton between the nitrogen atom at position 2 (N2) and the exocyclic oxygen atom at position 3 (C3).[4][7]

  • Lactam (or Keto) form: The pyridazin-3(2H)-one structure, containing a carbonyl group (C=O) and an N-H bond.

  • Lactim (or Enol) form: The pyridazin-3-ol structure, characterized by a hydroxyl group (O-H) and a C=N double bond within the ring.

Generally, the lactam form is more stable and predominates in most conditions for the parent pyridazin-3(2H)-one.[8][9]

Caption: Lactam-Lactim equilibrium in the pyridazinone core.

Amino-Imino Tautomerism

When an amino group is introduced to the pyridazinone ring (e.g., at C4, C5, or C6), a second tautomeric equilibrium becomes possible. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom.[10]

  • Amino form: The substituent exists as a primary or secondary amine (-NH₂ or -NHR).

  • Imino form: The substituent is converted to an imine (=NH or =NR), with the proton having migrated to the heterocyclic ring.

For most simple aminopyridines and related heterocycles, the amino tautomer is overwhelmingly favored.[11][12]

Caption: Amino-Imino equilibrium in a substituted pyridazinone.

Thione-Thiol Tautomerism

The replacement of the carbonyl oxygen with a sulfur atom yields a thiopyridazinone, which exhibits thione-thiol tautomerism. This is analogous to the lactam-lactim equilibrium but often shows different energetic preferences.[13]

  • Thione form: Contains a thiocarbonyl group (C=S).

  • Thiol form: Contains a sulfhydryl or mercapto group (-SH).

In contrast to their oxygen analogues, the thione form is often significantly favored in many heterocyclic systems.[14][15] However, the equilibrium can be shifted toward the thiol form in dilute solutions and nonpolar solvents.[13][15]

Caption: Thione-Thiol equilibrium in a pyridazinethione.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a delicate balance influenced by intrinsic molecular properties and the surrounding environment.

Substituent Effects

The electronic nature of substituents on the pyridazinone ring can significantly alter the relative stability of tautomers.

  • Electron-donating groups (EDGs): These groups can increase the electron density in the ring. For instance, a pyrrolyl substituent on the pyridazine ring has been shown to shift the equilibrium towards the hydroxyl (lactim) form compared to the unsubstituted parent system.[16]

  • Electron-withdrawing groups (EWGs): Conversely, EWGs can stabilize the lactam form. For example, studies on substituted pyridones have shown that fluorine substituents can favor the lactim form.[5][17]

Solvent Effects

The solvent plays a critical role in stabilizing or destabilizing tautomers, primarily through polarity and hydrogen bonding.[18]

  • Polar Solvents: Polar solvents, particularly protic ones like water or methanol, can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding.[13][18] For the lactam-lactim equilibrium, the lactam form is generally more polar and is favored in polar solvents.[19]

  • Nonpolar Solvents: In nonpolar solvents, intramolecular hydrogen bonding and dimerization can become more significant, influencing the equilibrium. The thiol tautomer of mercaptopyridines, for example, is favored in dilute solutions of nonpolar solvents.[13]

Computational studies using implicit and explicit solvation models have been crucial in quantifying these effects.[20][21] Theoretical calculations show that protic polar solvents are required to lower the high activation energy associated with the direct proton transfer in pyridazinone tautomerization.[20][21]

Analytical Characterization of Tautomers

Distinguishing between tautomers requires analytical techniques that can probe the specific structural differences in solution or the solid state. A multi-faceted approach is often necessary for unambiguous characterization.

Caption: A typical workflow for characterizing tautomeric systems.

Spectroscopic Methods

NMR is one of the most powerful tools for studying tautomerism in solution.

  • ¹H NMR: The key is to identify the labile proton. The lactam form will show a signal for the N-H proton, while the lactim form will show a signal for the O-H proton. Their chemical shifts are distinct. The presence of both signals indicates a mixture of tautomers.

  • ¹³C NMR: The chemical shift of the carbon atom at position 3 (C3) is highly informative. It appears as a carbonyl carbon (~160-170 ppm) in the lactam form and as a C-O carbon (~150-160 ppm) in the lactim form.

  • ¹⁵N NMR: Can provide direct evidence for the protonation state of the nitrogen atoms.

Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed sample of the pyridazinone derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration. Rationale: DMSO-d₆ is often preferred as it can slow down proton exchange, allowing for the observation of both N-H and O-H signals.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. If signals are broad, consider acquiring spectra at lower temperatures to sharpen the peaks corresponding to the labile protons.

  • Spectral Analysis:

    • Identify the characteristic N-H proton signal (typically a broad singlet) for the lactam form.

    • Identify the characteristic O-H proton signal for the lactim form.

    • Integrate the signals corresponding to each tautomer. The ratio of the integrals provides the equilibrium constant (K_t) for the observed tautomers under those specific conditions (solvent, concentration, temperature).

  • Validation: To confirm peak assignments, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The N-H and O-H signals will exchange with deuterium and disappear, confirming their identity.

IR spectroscopy is excellent for identifying key functional groups and is particularly useful for studying keto-enol (lactam-lactim) systems.[22]

  • Lactam Form: A strong absorption band corresponding to the C=O stretch, typically found between 1650-1700 cm⁻¹.

  • Lactim Form: The absence of the strong C=O band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=N stretching band.

Studies have confirmed the existence of an oxo-enol tautomeric equilibrium in dioxane solution for some pyridazinone derivatives using IR spectroscopy.[23]

Tautomers have different conjugated systems and thus exhibit different electronic absorption spectra. By comparing the spectrum of the compound of interest with N-methylated (locked lactam) and O-methylated (locked lactim) analogues, one can assign the bands corresponding to each tautomer.[5] This method has been used to study tautomerism in various pyridone systems.[5][17]

Computational Chemistry

Density Functional Theory (DFT) calculations have become indispensable for studying tautomerism. They can predict:

  • The relative energies and thermodynamic stability of different tautomers in the gas phase and in various solvents.[24]

  • The energy barriers for interconversion between tautomers.[20][21]

  • Predicted NMR and IR spectra that can be compared with experimental data for validation.[24]

A theoretical study on the parent pyridazin-3(2H)-one found that direct hydrogen transfer has a high activation energy (42.64 kcal/mol), whereas a dimer-assisted double hydrogen transfer has a much lower barrier (14.66 kcal/mol), highlighting the importance of intermolecular interactions in the tautomerization process.[20][21]

Tautomerization PathwayCalculated Activation Energy (kcal/mol)Reference
Direct H-Transfer (Monomer)42.64[20][21]
Double H-Transfer (Dimer)14.66[20][21]
Table 1: Computationally derived activation energies for pyridazin-3(2H)-one tautomerization.

Implications in Drug Design and Development

The tautomeric state of a drug molecule is not an academic curiosity; it is a critical determinant of its pharmacological profile.

  • Receptor Binding: The two tautomers of a molecule are distinct ligands. They have different shapes and hydrogen bond donor/acceptor patterns. One tautomer may bind to a target receptor with high affinity, while the other may be completely inactive. For instance, the tautomeric state of nucleobase analogues can dramatically alter their base-pairing properties.[5]

  • Pharmacokinetics (ADME):

    • Absorption & Permeability: Tautomerism affects a molecule's lipophilicity (logP). A less polar tautomer may have better membrane permeability.

    • Metabolism: The different tautomers may be recognized differently by metabolic enzymes, leading to different metabolic pathways and rates of clearance.

    • Solubility: The predominant tautomer will dictate the aqueous solubility of the compound, a key factor for formulation and bioavailability.

Therefore, medicinal chemists must consider the potential for tautomerism and design molecules where the biologically active tautomer is the predominant form under physiological conditions. The pyridazin-3(2H)-one scaffold's versatility and documented bioactivity in areas like cancer and cardiovascular disease make a thorough understanding of its tautomeric behavior essential for developing next-generation therapeutics.[1][25][26]

Conclusion

is a multifaceted phenomenon governed by a complex interplay of structural and environmental factors. The lactam form is generally preferred, but this equilibrium can be modulated by substituents and solvent choice. A combination of high-resolution spectroscopic techniques, particularly NMR, and validated computational modeling provides the most reliable framework for characterizing the specific tautomeric forms present in a given system. For researchers in drug development, recognizing and controlling the tautomeric state of these valuable scaffolds is a critical step in translating a promising chemical entity into a safe and effective therapeutic agent.

References

  • El-Gazzar, A. R. et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society.
  • Sharma, P. et al. (2022). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
  • Pérez-Garrido, A. et al. (2025). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry.
  • Emamian, S. et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling.
  • Emamian, S. et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models.
  • Haupenthal, A. et al. (2021). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal.
  • Mátrai, E. (1997). Infrared spectroscopic studies on polarity and tautomerism of 3(2H)
  • Sharma, P. et al. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
  • Butler, A. R. et al. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC.
  • Petkov, I. et al. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
  • Fernández, D. et al. (2022). Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters.
  • (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Chemistry Stack Exchange.
  • Singh, P. et al. (n.d.). Keto-enol tautomerism of pyridazinones.
  • (2020). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Vedantu.
  • Akai, N. et al. (n.d.). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix.
  • (n.d.). 2-Mercaptopyridine. Wikipedia.
  • Haupenthal, A. et al. (2021). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs.
  • (2025). What is Lactam Lactim Tautomerism?. askIITians.
  • (n.d.). Keto-enol tautomerism of pyridazine-3(2H)one.
  • Baranac-Stojanović, M. et al. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry.
  • Akai, N. et al. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. The Journal of Physical Chemistry A.
  • (2024). Lactam-lactim tautomerism: Significance and symbolism. Wisdomlib.
  • Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
  • Yildirim, S. et al. (2022).
  • (n.d.). IR Spectroscopy. National Institute of Technology, Tiruchirappalli.
  • (n.d.). Amino versus Imino bases. Memorial University of Newfoundland.

Sources

An In-depth Technical Guide to the Starting Materials for 4-Amino-6-chloropyridazin-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-6-chloropyridazin-3(2H)-one is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous compounds with therapeutic potential. Understanding the synthesis of this molecule begins with a thorough knowledge of its starting materials and the strategic chemical pathways from these precursors. This guide provides a detailed examination of the primary synthetic routes, focusing on the causality behind experimental choices, reaction mechanisms, and process optimization. We will delve into the retrosynthesis of the target molecule to logically deduce its foundational starting materials and present a field-proven protocol for its preparation.

Retrosynthetic Analysis and Key Starting Materials

A retrosynthetic approach to 4-Amino-6-chloropyridazin-3(2H)-one reveals two primary disconnection points, suggesting two main synthetic strategies originating from readily available commercial precursors.

Strategy A involves the sequential functionalization of a pre-formed pyridazine ring. The most logical and industrially common precursor identified through this strategy is 3,6-dichloropyridazine . This approach hinges on the selective nucleophilic aromatic substitution (SNAr) at one of the chloro-positions.

Strategy B involves the construction of the pyridazinone ring from acyclic precursors. This route typically begins with maleic anhydride and a hydrazine source, followed by chlorination and amination steps.

While both routes are viable, this guide will focus primarily on Strategy A, which is often more direct and higher yielding. The key starting material for this preferred route is 3,6-dichloropyridazine .

Primary Synthetic Route: From 3,6-Dichloropyridazine

The most prevalent and efficient synthesis of 4-Amino-6-chloropyridazin-3(2H)-one is a multi-step process commencing with 3,6-dichloropyridazine. This pathway leverages the differential reactivity of the chlorine atoms on the pyridazine ring, which are activated towards nucleophilic substitution.

Step 1: Synthesis of the Precursor, 3,6-Dichloropyridazine

The journey begins with the synthesis of the key intermediate, 3,6-dichloropyridazine. This is typically achieved through a two-step process starting from maleic anhydride.

  • Ring Formation: Maleic anhydride is reacted with hydrazine hydrate to form 3,6-dihydroxypyridazine (also known as maleic hydrazide). This reaction is a condensation reaction where the hydrazine nitrogens attack the carbonyl carbons of the anhydride, leading to ring closure.[1]

  • Chlorination: The resulting 3,6-dihydroxypyridazine is then chlorinated to yield 3,6-dichloropyridazine. Common chlorinating agents include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1] The use of these reagents is effective but presents challenges in terms of handling and waste disposal. Newer methods may utilize milder and more environmentally friendly chlorinating agents like N-chlorosuccinimide (NCS).[1]

The overall pathway to the key starting material is visualized below.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination MA Maleic Anhydride DHP 3,6-Dihydroxypyridazine MA->DHP Reflux, 110°C HH Hydrazine Hydrate (H₂NNH₂·H₂O) HH->DHP DCP 3,6-Dichloropyridazine DHP->DCP Heat, 125°C CA Chlorinating Agent (e.g., POCl₃) CA->DCP

Caption: Synthesis of the key starting material, 3,6-dichloropyridazine.

Step 2: Selective Amination

With 3,6-dichloropyridazine in hand, the next critical step is the selective introduction of an amino group. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction.[2][3] The pyridazine ring is electron-deficient due to the electronegativity of the two nitrogen atoms, making the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack.

The reaction of 3,6-dichloropyridazine with an ammonia source, such as aqueous ammonia (ammonia water) or ammonium hydroxide, leads to the displacement of one of the chlorine atoms to form 3-amino-6-chloropyridazine.[4][5]

Causality Behind Experimental Choices:

  • Nucleophile: Ammonia water is a readily available and cost-effective source of the amino group.[4]

  • Solvent: A polar aprotic solvent like DMF (N,N-Dimethylformamide) is often used to facilitate the reaction by solvating the cation and leaving the nucleophile relatively free.[4]

  • Temperature: The reaction requires elevated temperatures (typically 130-180°C) to overcome the activation energy for the substitution on the heterocyclic aromatic ring.[4] The reaction can be performed in a sealed vessel to maintain pressure and temperature.[6]

The regioselectivity of this reaction is a key consideration. While both chlorine atoms are electronically similar, monosubstitution is readily achieved by controlling the stoichiometry of the ammonia source.

G cluster_0 Selective Nucleophilic Aromatic Substitution (SNAr) DCP 3,6-Dichloropyridazine ACP 3-Amino-6-chloropyridazine DCP->ACP DMF, 130°C Ammonia Ammonia Water (NH₄OH) Ammonia->ACP

Caption: Selective amination of 3,6-dichloropyridazine.

Subsequent Steps to Target Molecule

The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one from 3-amino-6-chloropyridazine is less commonly detailed in readily available literature, suggesting that 3-amino-6-chloropyridazine itself is a common endpoint for many synthetic applications. However, to achieve the target molecule, further functionalization would be required. A plausible, though less documented, route would involve:

  • Hydroxylation/Oxidation: Conversion of the remaining chlorine at the 6-position to a hydroxyl group to form the pyridazinone ring. This can be a challenging step requiring specific reagents to avoid side reactions.

  • Amination at C4: Introduction of the amino group at the 4-position. This could potentially be achieved through nitration followed by reduction, or through a directed metalation-amination sequence.[7]

It is important to note that direct synthesis from a trichloro-pyridazine precursor might also be a viable, albeit more complex, route explored in industrial settings.[6][8]

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

This protocol is adapted from a patented procedure and serves as a reliable method for producing a key intermediate.[4]

Objective: To synthesize 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.

Materials & Reagents:

Material/ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Molar Ratio
3,6-Dichloropyridazine148.9814.90 g1001
Ammonia Water (28-30%)~17.03 (as NH₃)10.52 g300 (as NH₃)3
DMF (Solvent)73.09200 mL--

Procedure:

  • Charge a 500 mL single-necked round-bottom flask with 3,6-dichloropyridazine (14.90 g, 100 mmol).

  • Add 200 mL of DMF to the flask.

  • Add ammonia water (10.52 g, containing approx. 300 mmol of NH₃) to the reaction mixture.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to 130°C and maintain this temperature with stirring for 7 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent (DMF) under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization, followed by silica gel column chromatography to yield the pure 3-amino-6-chloropyridazine.

  • Dry the final product. The expected yield is typically high, in the range of 93-96%.[4]

Conclusion

The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one is a multi-step process that relies on fundamental principles of heterocyclic chemistry. The most efficient and well-documented pathway begins with the construction of a 3,6-dichloropyridazine core from maleic anhydride and hydrazine, followed by a selective nucleophilic aromatic substitution. This key SNAr step, where an ammonia source displaces a chlorine atom, is critical and its success depends on the careful control of reaction conditions such as temperature, solvent, and stoichiometry. By understanding the underlying mechanisms and the rationale for the selection of specific starting materials and reagents, researchers can effectively and efficiently synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents.
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine. Google Patents.
  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Available at: [Link]

  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.com. Available at: [Link]

  • CO2017012403A2 - Process to prepare 4-amino-pyridazines. Google Patents.
  • Al-Ostath, A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH. Available at: [Link]

  • Nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • WO2016180833A1 - Process for preparing 4-amino-pyridazines. Google Patents.
  • US11046656B2 - Process for preparing 4-amino-pyridazines. Google Patents.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Request PDF - ResearchGate. Available at: [Link]

  • A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... - ResearchGate. Available at: [Link]

  • Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. PrepChem.com. Available at: [Link]

  • US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide. Google Patents.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange. Available at: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. NIH. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. Google Patents.
  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Available at: [Link]

Sources

The Versatile Scaffold of 4-Amino-6-chloropyridazin-3(2H)-one: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular frameworks that can serve as a foundation for the development of potent and selective therapeutics is paramount. Among the myriad of heterocyclic systems, the pyridazinone core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide focuses on a particularly promising derivative: 4-Amino-6-chloropyridazin-3(2H)-one. Its unique electronic and structural features make it an invaluable starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas, from oncology to metabolic disorders. This document provides an in-depth exploration of this scaffold, intended for researchers, scientists, and drug development professionals.

The 4-Amino-6-chloropyridazin-3(2H)-one Core: Physicochemical Properties and Synthetic Rationale

The 4-Amino-6-chloropyridazin-3(2H)-one moiety is a substituted pyridazine ring characterized by an amino group at position 4, a chlorine atom at position 6, and a ketone group at position 3, existing in tautomeric equilibrium with its lactam form.

Key Physicochemical Characteristics:

PropertyValueReference
Molecular FormulaC4H4ClN3O[1]
Molecular Weight145.55 g/mol [1]
AppearanceWhite to light yellow crystalline powder[2]
SolubilitySparingly soluble in water, soluble in organic solvents like DMSO and ethanol[2][3]

The strategic placement of the amino and chloro substituents provides a versatile platform for chemical modification. The chlorine atom at the 6-position is a key reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The amino group at the 4-position can be readily acylated, alkylated, or used as a directing group in further chemical transformations. This dual functionality is a cornerstone of its utility in combinatorial chemistry and library synthesis.

Rationale for Synthetic Approach

The synthesis of derivatives based on the 4-Amino-6-chloropyridazin-3(2H)-one core often begins with commercially available 3,6-dichloropyridazine. A common and efficient strategy involves the selective amination at the 3-position, followed by the introduction of the amino group at the 4-position. Microwave-assisted synthesis has been shown to significantly accelerate these reactions, leading to higher yields and shorter reaction times.[4]

Synthetic Methodologies and Experimental Protocols

The following section details a representative synthetic protocol for a key precursor, 3-Amino-6-chloropyridazine, and subsequent derivatization strategies.

Synthesis of 3-Amino-6-chloropyridazine (A Key Precursor)

This microwave-assisted protocol provides a rapid and high-yield synthesis of 3-Amino-6-chloropyridazine, a crucial building block for many 4-Amino-6-chloropyridazin-3(2H)-one derivatives.

Experimental Protocol:

  • Reaction Setup: In a 20 mL thick-walled borosilicate glass vial, combine 3,6-dichloropyridazine (1.5 g) and ammonium hydroxide solution (5 mL; 28-30% NH3 content).[4]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 30 minutes at 120°C with a power of 300W.[4]

  • Work-up and Purification: After cooling, a precipitate will form. Filter the solid, wash with a mixture of ethyl acetate and hexane (3:7), and dry to obtain 3-Amino-6-chloropyridazine as a light yellowish-white solid. The reported yield is 87%, and the product often requires no further purification.[4]

Causality of Experimental Choices:

  • Microwave Irradiation: The use of microwave heating dramatically accelerates the rate of the nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and ammonia. This is due to efficient and uniform heating of the polar reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods.

  • Ammonium Hydroxide as Reagent and Solvent: A concentrated solution of ammonium hydroxide serves as both the source of the amino group and the reaction medium, simplifying the reaction setup.

  • Washing with Ethyl Acetate/Hexane: This solvent mixture is chosen for its ability to dissolve unreacted starting material and non-polar impurities while leaving the more polar product, 3-Amino-6-chloropyridazine, as a solid, thus facilitating its purification.

General Procedure for Suzuki Cross-Coupling of 3-Amino-6-chloropyridazine

The chlorine atom at the 6-position is an excellent site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.

Experimental Protocol:

  • Reaction Setup: In a 10 mL thick-walled borosilicate glass vial, add 3-amino-6-chloropyridazine (1 mmol), a suitable base (1.5 equiv., e.g., K2CO3), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4), and a solvent (2 mL, e.g., dioxane/water).[5]

  • Degassing: Degas the mixture with nitrogen for 5 minutes.

  • Microwave Irradiation: Seal the vial and irradiate the reaction mixture for 10 minutes at a specified temperature and 300W power in a microwave reactor.[4]

  • Work-up and Purification: After cooling, filter the reaction mixture and extract with ethyl acetate. Dry the combined organic extracts over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the desired 3-amino-6-arylpyridazine.[4][5]

Diagram of Synthetic Workflow:

G start 3,6-Dichloropyridazine step1 Microwave-Assisted Amination (NH4OH, 120°C, 30 min) start->step1 intermediate 3-Amino-6-chloropyridazine step1->intermediate step2 Suzuki Cross-Coupling (Ar-B(OH)2, Pd catalyst, Base) intermediate->step2 product 3-Amino-6-arylpyridazine Derivatives step2->product G dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 par Poly(ADP-ribose) Synthesis parp1->par apoptosis Apoptosis parp1->apoptosis repair DNA Repair par->repair inhibitor Pyridazinone-based PARP-1 Inhibitor inhibitor->parp1

Caption: Inhibition of PARP-1 by pyridazinone derivatives.

Structure-Activity Relationship (SAR) Insights:

  • The pyridopyridazinone scaffold has been designed as a successful isostere of the phthalazine nucleus of Olaparib. [6]* Modifications to the "tail" part of the molecule have a significant impact on inhibitory potency.

  • Molecular modeling studies have shown that these compounds form key hydrogen bond interactions with Gly863 and Ser904 in the PARP-1 active site. [6] Quantitative Data for a Selected PARP-1 Inhibitor:

CompoundIC50 (nM)Reference
8a 36[6]
Olaparib (reference)34[6]

Conclusion and Future Perspectives

The 4-Amino-6-chloropyridazin-3(2H)-one scaffold represents a highly versatile and promising platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, underscores its potential for the development of novel therapeutics. The successful application of this scaffold in the design of potent FABP4 and PARP-1 inhibitors highlights the power of rational, structure-based drug design. Future research in this area will likely focus on further exploring the chemical space around this core, optimizing pharmacokinetic and pharmacodynamic properties, and identifying new biological targets for this privileged scaffold.

References

  • Crocetti, L., Floresta, G., Zagni, C., Merugu, D., Mazzacuva, F., Rodrigues de Oliveira Silva, R., Vergelli, C., Giovannoni, M. P., & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7409. [Link]

  • Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Mazzacuva, F., Chen, Y. C. S., Vergelli, C., & Cilibrizzi, A. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. [Link]

  • Crocetti, L., Floresta, G., Zagni, C., Merugu, D., Mazzacuva, F., Rodrigues de Oliveira Silva, R., Vergelli, C., Giovannoni, M. P., & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Semantic Scholar. [Link]

  • Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Mazzacuva, F., Chen, Y. C. S., Vergelli, C., & Cilibrizzi, A. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. PubMed. [Link]

  • Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Mazzacuva, F., Chen, Y. C. S., Vergelli, C., & Cilibrizzi, A. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. FLORE. [Link]

  • El-Gamal, M. I., El-Masry, G. H., Al-Karmalawy, A. A., Abdel-Maksoud, M. S., & Abouzid, K. A. M. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic chemistry, 87, 514–524. [Link]

  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC medicinal chemistry, 14(6), 1146–1165. [Link]

  • Kumar, A., & Akula, M. (2015). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). RSC Advances, 5(10), 7351-7355. [Link]

  • Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Mazzacuva, F., Chen, Y. C. S., Vergelli, C., & Cilibrizzi, A. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. [Link]

  • Wang, Y., Zhang, T., Geng, F., Wang, Y., & Li, X. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 23(11), 2977. [Link]

  • El-Gamal, M. I., El-Masry, G. H., Al-Karmalawy, A. A., Abdel-Maksoud, M. S., & Abouzid, K. A. M. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Wube, A., & Wätjen, W. (2023). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Molecules, 28(13), 5026. [Link]

  • Tangallapalli, S., Gundla, R., Paidikondala, K., Gurská, S., Rampeesa, N. K., Anugu, S. R., Džubák, P., Hajdúch, M., Das, V., & Katari, N. K. (2024). Design, synthesis and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

  • Rahman, M. M., Islam, M. R., & Hossain, M. K. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine. PubChem. [Link]

  • Kumar, A., & Akula, M. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. ResearchGate. [Link]

  • Liu, Z., Luo, Y., Wang, Y., Li, M., Wang, Y., & Chen, L. (2024). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European journal of medicinal chemistry, 277, 117521. [Link]

  • Kumar, A., & Akula, M. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Drug research, 70(11), 493–502. [Link]

Sources

In Silico ADME Screening of Pyridazinone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including cardiovascular, anti-inflammatory, and anticancer agents.[1][2] However, the successful translation of a promising pyridazinone derivative from a hit compound to a clinical candidate is contingent upon a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Early-stage assessment of these properties is paramount to de-risk drug development programs, reduce attrition rates, and optimize resource allocation. This in-depth technical guide provides a comprehensive overview of the principles and practices of in silico ADME screening specifically tailored for pyridazinone derivatives. We will delve into the core ADME parameters, explore a range of computational tools and methodologies, and provide practical, step-by-step protocols for key predictive assessments. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational approaches to accelerate the discovery and optimization of novel pyridazinone-based therapeutics.

The Imperative of Early ADME Assessment in Pyridazinone Drug Discovery

The unique physicochemical properties of the pyridazine ring, such as its weak basicity and high dipole moment, can significantly influence its drug-like characteristics.[3] While these properties can be advantageous for target engagement, they can also present challenges in achieving an optimal ADME profile. For instance, the polarity of the pyridazinone core may impact its ability to permeate biological membranes, affecting oral bioavailability. Therefore, a proactive and early assessment of ADME properties through in silico methods is not merely a recommendation but a strategic necessity.[4]

Computational ADME screening offers a rapid and cost-effective means to triage large libraries of virtual or newly synthesized pyridazinone derivatives, allowing researchers to prioritize compounds with the highest probability of downstream success.[5] This "fail fast, fail cheap" paradigm enables a more focused allocation of resources towards compounds with desirable pharmacokinetic attributes.

The In Silico ADME Workflow: A Conceptual Overview

The in silico ADME screening process for pyridazinone derivatives can be conceptualized as a multi-stage funnel, where a large number of compounds are progressively filtered based on an increasingly stringent set of predictive criteria. This workflow is designed to be iterative, with the outputs from the in silico analysis feeding back into the design-synthesis-test-analysis cycle of medicinal chemistry.

ADME_Workflow cluster_input Compound Library cluster_physchem Physicochemical & Drug-Likeness cluster_adme ADME Prediction cluster_tox Toxicity Prediction cluster_output Candidate Selection start Pyridazinone Derivatives (SMILES/SDF) physchem Physicochemical Properties (MW, logP, TPSA, etc.) start->physchem Initial Filtering druglikeness Drug-Likeness Filters (Lipinski's, Veber's, etc.) physchem->druglikeness absorption Absorption (HIA, Caco-2) druglikeness->absorption distribution Distribution (BBB, PPB) absorption->distribution metabolism Metabolism (CYP Inhibition/Substrate) distribution->metabolism excretion Excretion (Renal Clearance) metabolism->excretion toxicity Toxicity Endpoints (hERG, AMES, Hepatotoxicity) excretion->toxicity end Prioritized Candidates toxicity->end

Figure 1: A generalized workflow for the in silico ADME screening of pyridazinone derivatives.

Foundational Physicochemical Properties and Drug-Likeness

The journey of a drug through the body is fundamentally governed by its physicochemical properties. Therefore, the initial step in any in silico ADME assessment is the calculation of these fundamental descriptors.

Key Physicochemical Descriptors
  • Molecular Weight (MW): Affects diffusion and overall size. Generally, lower MW (<500 Da) is preferred for oral drugs.

  • Lipophilicity (logP/logD): The octanol-water partition coefficient is a critical determinant of a molecule's ability to cross biological membranes. An optimal logP range is typically between 1 and 5.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's hydrogen bonding capacity and polarity. TPSA values below 140 Ų are generally associated with good oral bioavailability.

  • Aqueous Solubility (logS): Adequate solubility is a prerequisite for absorption. Poor solubility can be a major hurdle for oral drug development.

  • pKa: The ionization state of a molecule at physiological pH influences its solubility, permeability, and target binding.

Drug-Likeness Filters: The "Rules of the Road"

Drug-likeness filters are empirical rules derived from the analysis of successful oral drugs. They serve as a coarse filter to eliminate compounds with physicochemical properties that are likely to be associated with poor ADME profiles.

  • Lipinski's Rule of Five: A widely used rule of thumb for evaluating drug-likeness.[6] A compound is likely to have poor absorption or permeation if it violates more than one of the following criteria:

    • Molecular weight ≤ 500 Da

    • logP ≤ 5

    • Hydrogen bond donors ≤ 5

    • Hydrogen bond acceptors ≤ 10

Lipinski compound Pyridazinone Derivative mw MW ≤ 500 compound->mw logp logP ≤ 5 compound->logp hbd H-bond Donors ≤ 5 compound->hbd hba H-bond Acceptors ≤ 10 compound->hba

Figure 2: Core tenets of Lipinski's Rule of Five for assessing drug-likeness.

  • Veber's Rule: Emphasizes the importance of molecular flexibility and polar surface area for oral bioavailability.

    • TPSA ≤ 140 Ų

    • Number of rotatable bonds ≤ 10

Deep Dive into ADME-Tox Predictions

Once a set of pyridazinone derivatives has been filtered for desirable physicochemical properties and drug-likeness, the next step is to predict their behavior in the key ADME-Tox processes.

Absorption

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step.

  • Human Intestinal Absorption (HIA): In silico models can predict the percentage of a drug that will be absorbed from the gut. These models are often based on physicochemical properties and molecular descriptors.

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting intestinal permeability. In silico models trained on Caco-2 data can provide a valuable surrogate for experimental assessment.

Distribution

After absorption, a drug is distributed throughout the body via the systemic circulation.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins (primarily albumin) affects its free concentration and, consequently, its efficacy and clearance. Highly protein-bound drugs may have a lower therapeutic effect.

  • Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. Conversely, for non-CNS drugs, minimal BBB penetration is desired to avoid off-target side effects. In silico models for BBB penetration are crucial for designing CNS-active or peripherally restricted pyridazinone derivatives.[7][8]

Metabolism

The biotransformation of drugs, primarily in the liver, is a key determinant of their duration of action and potential for drug-drug interactions. The cytochrome P450 (CYP) enzyme superfamily plays a central role in drug metabolism.[9]

  • CYP450 Inhibition: Inhibition of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) by a drug candidate can lead to adverse drug-drug interactions when co-administered with other drugs metabolized by the same enzyme.[10]

  • CYP450 Substrate Prediction: Identifying which CYP isoforms are likely to metabolize a pyridazinone derivative can help predict its metabolic fate and potential for genetic polymorphism-related variability in patient populations.

  • Site of Metabolism (SOM) Prediction: In silico tools can predict the specific atoms or functional groups on a molecule that are most susceptible to metabolic transformation. This information is invaluable for medicinal chemists seeking to improve metabolic stability by modifying these "soft spots."

Excretion

The final elimination of a drug and its metabolites from the body occurs through various routes, with renal (kidney) and biliary (liver) excretion being the most common.

  • Renal Clearance: In silico models can provide estimates of a drug's renal clearance, which is an important component of its overall elimination rate.[11][12]

Toxicity

Early identification of potential toxicity is a critical aspect of drug discovery. In silico toxicology models can flag compounds with a higher risk of causing adverse effects.

  • hERG Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias. In silico prediction of hERG inhibition is a mandatory screening step in modern drug discovery.[13][14]

  • Ames Mutagenicity: This assay assesses the mutagenic potential of a compound. In silico models can predict the likelihood of a positive Ames test, indicating potential carcinogenicity.

  • Hepatotoxicity (DILI): Drug-induced liver injury is a major cause of drug withdrawal from the market. Computational models can help to identify compounds with a higher risk of causing liver damage.

A Curated Toolbox for In Silico ADME Screening

A plethora of software tools, both commercial and freely available, can be employed for the in silico ADME screening of pyridazinone derivatives. The choice of tool will depend on the specific needs of the research project, available resources, and the desired level of detail.

Tool/PlatformTypeKey Features
SwissADME Free Web ServerComprehensive physicochemical properties, drug-likeness, pharmacokinetic predictions, and a user-friendly interface.
ADMET-AI Free Web ServerFast and accurate machine learning-based predictions for a wide range of ADMET properties.[5][15]
pkCSM Free Web ServerPredicts a wide range of ADMET properties using graph-based signatures.
admetSAR Free Web ServerA large, curated database and prediction platform for various ADMET properties.
ADMET Predictor® (Simulations Plus) CommercialA comprehensive suite of high-quality, validated models for ADMET prediction and simulation.[16]
Schrödinger Suite (QikProp) CommercialProvides rapid ADME predictions for a large number of compounds.[17]
Discovery Studio (BIOVIA) CommercialA suite of tools for molecular modeling and simulation, including modules for ADME and toxicity prediction.

Practical Protocols: A Step-by-Step Guide

To illustrate the practical application of these concepts, we provide a detailed protocol for a preliminary ADME assessment of a hypothetical pyridazinone derivative using the freely accessible SwissADME web server.

Protocol: Initial ADME Assessment with SwissADME

Objective: To perform a rapid initial assessment of the physicochemical properties, drug-likeness, and pharmacokinetic profile of a novel pyridazinone derivative.

Materials:

  • A computer with internet access.

  • The chemical structure of the pyridazinone derivative in SMILES format. For this example, we will use a hypothetical structure: O=C1C=CN(C)N=C1c2ccccc2

Methodology:

  • Navigate to the SwissADME website: Open a web browser and go to ]">http://www.swissadme.ch.

  • Input the Molecular Structure:

    • In the "Enter a list of SMILES here" text box, paste the SMILES string of your pyridazinone derivative.

    • Alternatively, you can draw the structure using the provided molecular editor.

  • Initiate the Calculation: Click the "Run" button to start the analysis.

  • Analyze the Results: The results will be displayed on a new page, typically organized into several sections:

    • Physicochemical Properties: Review the calculated values for MW, logP, TPSA, logS, and pKa. Compare these values to the desired ranges for orally bioavailable drugs.

    • Lipophilicity: Examine the consensus logP value, which is an average of several predictive models.

    • Water Solubility: Note the predicted solubility class (e.g., soluble, moderately soluble).

    • Pharmacokinetics:

      • GI absorption: Check the predicted gastrointestinal absorption (e.g., High).

      • BBB permeant: Determine if the compound is predicted to cross the blood-brain barrier.

      • P-gp substrate: Identify if the compound is a likely substrate for the P-glycoprotein efflux pump.

      • CYP Inhibition: Assess the potential for inhibition of the major CYP isoforms (1A2, 2C19, 2C9, 2D6, 3A4).

    • Drug-likeness:

      • Lipinski's Rule: Check for any violations of the Rule of Five.

      • Bioavailability Score: This score provides a qualitative measure of the likelihood of a compound having good oral bioavailability.

    • Medicinal Chemistry:

      • PAINS (Pan Assay Interference Compounds): Check for any alerts for substructures that are known to interfere with bioassays.

  • Data Interpretation and Decision Making:

    • Synthesize the results from all sections to form a comprehensive ADME profile of your pyridazinone derivative.

    • Identify any potential liabilities (e.g., poor solubility, predicted CYP inhibition, violation of Lipinski's rule).

    • Use this information to guide the next steps in your research, which may include:

      • Prioritizing the compound for synthesis and in vitro testing.

      • Redesigning the molecule to address identified ADME liabilities.

      • Deprioritizing the compound in favor of others with more favorable predicted profiles.

Data Presentation and Interpretation

A key aspect of in silico ADME screening is the effective presentation and interpretation of the generated data. For a series of pyridazinone analogs, a tabular format is highly recommended for easy comparison and identification of structure-activity relationships (SAR) and structure-property relationships (SPR).

Table 1: Predicted ADME Properties of Hypothetical Pyridazinone Derivatives

Compound IDMW (Da)cLogPTPSA (Ų)GI AbsorptionBBB PermeantCYP3A4 InhibitorhERG InhibitorLipinski Violations
PYD-001 350.42.865.2HighYesNoLow Risk0
PYD-002 480.64.585.7HighYesYesMedium Risk0
PYD-003 520.75.3110.1LowNoNoLow Risk2
PYD-004 380.51.595.4HighNoNoLow Risk0

Interpretation:

  • PYD-001: Exhibits a promising profile with good predicted absorption, BBB permeability (if a CNS target is desired), no predicted CYP3A4 inhibition, low hERG risk, and no Lipinski violations. This would be a high-priority candidate for further investigation.

  • PYD-002: While having good predicted absorption, the predicted CYP3A4 inhibition and medium hERG risk are significant liabilities that would need to be addressed through structural modifications.

  • PYD-003: The high molecular weight and logP lead to predicted low GI absorption and two Lipinski violations, making this a low-priority candidate.

  • PYD-004: Shows a good overall profile, particularly for a non-CNS target due to the predicted lack of BBB permeability.

Conclusion and Future Perspectives

In silico ADME screening has become an indispensable component of modern drug discovery.[4] For researchers working with pyridazinone derivatives, the strategic application of computational tools can significantly enhance the efficiency and success rate of their programs. By embracing the principles and methodologies outlined in this guide, scientists can make more informed decisions, prioritize compounds with a higher likelihood of clinical success, and ultimately accelerate the development of novel pyridazinone-based medicines.

The field of in silico ADME prediction is continually evolving, with the integration of artificial intelligence and machine learning leading to increasingly accurate and sophisticated models.[18] As these technologies mature, we can anticipate a future where the ADME properties of virtual compounds can be predicted with even greater confidence, further revolutionizing the drug discovery landscape.

References

  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Jing, Y., Easter, A., Peters, D., Kim, N., & Enyedy, I. J. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry, 7(5), 571-586. [Link]

  • Jing, Y., Easter, A., Peters, D., Kim, N., & Enyedy, I. J. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry, 7(5), 571-586. [Link]

  • Simulation Models for Prediction of Bioavailability of Medicinal Drugs—the Interface Between Experiment and Computation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Swanson, K., & others. (2023). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. NAR Genomics and Bioinformatics, 5(4), lqad089. [Link]

  • Physicochemical Parameters Affecting the ADMET of Drugs. (2023, October 26). PharmiWeb.com. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. Retrieved January 16, 2026, from [Link]

  • ADMET-AI. (n.d.). Greenstone Bio. Retrieved January 16, 2026, from [Link]

  • Chiu, W. A., & others. (2025). An in vitro-in silico workflow for predicting renal clearance of environmental chemicals and drugs. Toxicology, 509, 154336. [Link]

  • Wang, J., & others. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 458-515. [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026, January 15). MDPI. [Link]

  • ADMET Predictor®. (n.d.). Simulations Plus. Retrieved January 16, 2026, from [Link]

  • ADMET predictions. (n.d.). VLS3D.COM. Retrieved January 16, 2026, from [Link]

  • Kenou Mekuete, L. B., & others. (2026). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Journal of Biosciences and Medicines, 14, 212-226. [Link]

  • Kirchmair, J., & others. (2018). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(1), e1338. [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved January 16, 2026, from [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 16, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Advances in Computationally Modeling Human Oral Bioavailability. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • A Guide to In Silico Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]

  • Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • In vitro and in silico ADME prediction. (n.d.). The University of Bath's research portal. Retrieved January 16, 2026, from [Link]

  • QSAR Modeling: Where have you been? Where are you going to? (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • The Influence of Physicochemical Properties on ADME. (n.d.). PhysChem Forum. Retrieved January 16, 2026, from [Link]

  • Open Source Bayesian Models. 1. Application to ADME/Tox and Drug Discovery Datasets. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Development of an in silico prediction system of human renal excretion and clearance from chemical structure information incorporating the degree of ionization. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

  • Advances in Computational Modelling of Drug Absorption: Enhancing Drug Development and Bioavailability. (2024, September 23). Research and Reviews. [Link]

  • Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. (2024, October 20). ACS Publications. [Link]

  • In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Physicochemical Properties Of Drugs. (n.d.). Unacademy. Retrieved January 16, 2026, from [Link]

  • Computational modeling of P450s for toxicity prediction. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling Authors. (n.d.). arXiv. Retrieved January 16, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-6-chloropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This guide is structured to provide not only a detailed synthetic route but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

4-Amino-6-chloropyridazin-3(2H)-one is a key heterocyclic scaffold. Pyridazinone derivatives are known to exhibit a wide range of biological activities and are valuable intermediates in the synthesis of pharmaceuticals.[1][2] The presence of an amino group and a chlorine atom on the pyridazinone ring offers versatile handles for further chemical modifications, making this compound a valuable building block in drug discovery programs. This protocol outlines a reliable method for its preparation from commercially available starting materials.

Health and Safety

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[3] The starting material, 3,6-dichloropyridazine, and the intermediate, 4,5,6-trichloropyridazin-3(2H)-one, are irritants and should be handled with care.[4] Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme caution.[5] Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[3][6][7]

Proposed Synthetic Pathway

The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one can be achieved in a two-step sequence starting from 3,6-dichloropyridazine. The proposed pathway involves an initial oxidation and chlorination to form a trichloropyridazinone intermediate, followed by a regioselective amination.

Synthetic Pathway A 3,6-Dichloropyridazine B 4,5,6-Trichloropyridazin-3(2H)-one A->B 1. Oxidation 2. Chlorination C 4-Amino-6-chloropyridazin-3(2H)-one B->C Selective Amination Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve precursor in DMF B Add aqueous ammonia A->B C Heat the mixture (e.g., 130 °C) B->C D Monitor by TLC C->D E Cool to room temperature D->E Reaction complete F Remove solvent (in vacuo) E->F G Purify by column chromatography F->G H Characterize the product G->H

Sources

1H NMR and 13C NMR characterization of 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the NMR Characterization of 4-Amino-6-chloropyridazin-3(2H)-one

Authored by: Senior Application Scientist, Chemical Analysis Division

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and vasorelaxant properties.[1][2] 4-Amino-6-chloropyridazin-3(2H)-one is a key heterocyclic building block used in the synthesis of more complex pharmaceutical agents, notably as a scaffold for developing potent Fatty Acid-Binding Protein 4 (FABP4) inhibitors.[3][4]

Given its foundational role, unambiguous structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of such organic molecules in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 4-Amino-6-chloropyridazin-3(2H)-one, detailing optimized protocols and a thorough interpretation of its spectral features. The causality behind experimental choices and spectral assignments is explained to provide researchers with field-proven insights.

Part 1: Foundational Chemistry and Structural Considerations

Before delving into spectral acquisition, it is crucial to understand the structural nuances of the molecule. 4-Amino-6-chloropyridazin-3(2H)-one exists predominantly in the lactam tautomeric form, as indicated by its nomenclature. However, the potential for tautomerism is a key characteristic of this class of compounds.

The primary tautomeric equilibrium to consider is the lactam-lactim equilibrium. Furthermore, the presence of the C4-amino group introduces the possibility of amino-imino tautomerism.

Figure 1: Key tautomeric forms of the title compound.

NMR spectroscopy, particularly in aprotic solvents like DMSO-d₆, is exceptionally well-suited to confirm the dominant tautomer in solution. The observation of distinct signals for the N-H proton and the amino (-NH₂) protons, coupled with the characteristic chemical shift of the carbonyl carbon (C3), validates the prevalence of the lactam structure.

Part 2: Experimental Protocols for NMR Analysis

The following protocols are designed to be self-validating, providing high-quality data for unambiguous structural confirmation.

Sample Preparation

The choice of solvent is the most critical parameter in sample preparation. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for the following reasons:

  • Excellent Solubilizing Power: It readily dissolves the polar pyridazinone structure.

  • Observation of Exchangeable Protons: It allows for the clear observation of N-H and -NH₂ protons, which have slow to moderate exchange rates in DMSO. These signals are often broadened or unobserved in protic solvents like D₂O or CD₃OD due to rapid deuterium exchange.

  • High Boiling Point: Minimizes solvent evaporation during experiments.

Protocol:

  • Accurately weigh 10-15 mg of 4-Amino-6-chloropyridazin-3(2H)-one directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Allow the sample to equilibrate to the spectrometer's probe temperature before acquisition.

NMR Data Acquisition Workflow

The following workflow ensures comprehensive data is collected for full structural assignment.

G cluster_workflow NMR Characterization Workflow Prep Sample Preparation (10-15 mg in DMSO-d6) H1 1D ¹H NMR (Quantitative, Proton Count) Prep->H1 C13 1D ¹³C NMR (Carbon Skeleton) H1->C13 DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT HSQC 2D HSQC (Direct C-H Connectivity) DEPT->HSQC HMBC 2D HMBC (Long-Range C-H Connectivity) Assign Final Structure Confirmation HMBC->Assign HSQC->HMBC

Figure 2: Recommended workflow for complete NMR analysis.

Typical Spectrometer Parameters (400 MHz):

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative analysis.
Number of Scans16Sufficient for good signal-to-noise with ~10 mg sample.
Relaxation Delay (d1)5.0 sEnsures full relaxation of protons for accurate integration.
Acquisition Time~4.0 sProvides adequate digital resolution.
¹³C NMR Pulse Programzgpg30Standard proton-gated decoupling for observing all carbons.
Number of Scans1024Required due to the low natural abundance of ¹³C.
Relaxation Delay (d1)2.0 sStandard delay for most carbon types.
DEPT-135 Pulse Programdept135Standard sequence to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
Number of Scans256Fewer scans needed than a standard ¹³C experiment.

Part 3: Spectral Interpretation and Data Analysis

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing three distinct signals corresponding to the three types of protons in the molecule.

  • Ring Proton (H5): The molecule contains a single proton attached to the pyridazinone ring at the C5 position. It is adjacent to a carbonyl group (C4) and a nitrogen atom (N1), but has no adjacent protons, so it will appear as a singlet . Due to the electron-withdrawing nature of the adjacent C=O, C-Cl, and the heterocyclic ring system, this proton is significantly deshielded and is expected in the aromatic region.[5][6]

  • Amino Protons (-NH₂): The two protons of the primary amine at C4 are chemically equivalent. They will appear as a broad singlet . The chemical shift can be variable and is dependent on concentration, temperature, and residual water in the solvent. This signal will disappear upon the addition of a drop of D₂O, which is a definitive test for exchangeable protons.

  • Amide Proton (-NH): The proton on the N2 nitrogen is part of an amide-like linkage. It will also appear as a broad singlet and is exchangeable with D₂O. Its chemical shift is typically downfield due to the deshielding effect of the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Data for 4-Amino-6-chloropyridazin-3(2H)-one in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.5br s1HNH (Position 2)Deshielded by adjacent C=O; amide proton.
~6.5 - 7.5br s2H-NH₂ (Position 4)Typical range for aromatic amine protons.
~6.0 - 6.5s1HC5-H Olefinic/aromatic proton on the ring.
Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, one for each unique carbon atom in the heterocyclic ring. The assignment is based on established chemical shift theory and data from related pyridazinone structures.[2][7][8]

  • Carbonyl Carbon (C3): This carbon is part of a C=O double bond and is adjacent to two nitrogen atoms. It will be the most downfield signal in the spectrum.[9]

  • Chloro-substituted Carbon (C6): The carbon atom directly attached to the highly electronegative chlorine atom will be significantly deshielded.

  • Amino-substituted Carbon (C4): The carbon atom bonded to the amino group will also appear downfield, though typically less so than the halogen-substituted carbon.

  • Methine Carbon (C5): This is the only carbon in the ring bonded to a hydrogen atom. Its chemical shift will be the most upfield of the ring carbons.

Table 2: Predicted ¹³C NMR Data for 4-Amino-6-chloropyridazin-3(2H)-one in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~158.0C 3Carbonyl carbon, highly deshielded.
~145.0C 6Attached to electronegative Cl.
~140.0C 4Attached to the amino group.
~100.0C 5Ring methine carbon (C-H).

Conclusion

The structural characterization of 4-Amino-6-chloropyridazin-3(2H)-one is straightforward using standard 1D NMR techniques. The ¹H spectrum is characterized by three distinct singlets corresponding to the NH, NH₂, and ring C-H protons. The ¹³C spectrum displays four signals, with the carbonyl carbon appearing furthest downfield. The protocols and spectral interpretations provided in this note offer a robust framework for researchers and drug development professionals to confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of subsequent synthetic steps and biological evaluations.

References

  • BenchChem. A Comparative Guide to the NMR and Mass Spectrometry Analysis of Novel Pyridazinones. Benchchem. Accessed January 17, 2026.
  • Al-Subaie, M. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Accessed January 17, 2026. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Accessed January 17, 2026. [Link]

  • McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Accessed January 17, 2026. [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Accessed January 17, 2026. [Link]

  • Sbardella, G., et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. Accessed January 17, 2026. [Link]

  • ResearchGate. Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Accessed January 17, 2026. [Link]

  • University of Regensburg. Chemical shifts. University of Regensburg. Accessed January 17, 2026. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Accessed January 17, 2026. [Link]

  • LibreTexts Chemistry. Interpreting C-13 NMR Spectra. LibreTexts. Accessed January 17, 2026. [Link]

Sources

Application Notes & Protocols: Utilizing 4-Amino-6-chloropyridazin-3(2H)-one in FABP4 Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fatty Acid-Binding Protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, has emerged as a critical regulator in metabolic and inflammatory pathways. Its role in the pathophysiology of insulin resistance, type 2 diabetes, and atherosclerosis has made it a compelling target for therapeutic intervention.[1][2][3] Small molecule inhibitors of FABP4 are therefore of significant interest in drug discovery.[4] This document provides a comprehensive guide for researchers on the use of 4-Amino-6-chloropyridazin-3(2H)-one, a validated core scaffold for potent FABP4 inhibitors, in robust in vitro inhibition assays.[1] We present the scientific rationale, detailed experimental protocols, and data interpretation guidelines to empower researchers in the accurate assessment of this and related compounds.

Introduction: The Significance of FABP4 Inhibition

FABP4, also known as A-FABP or aP2, is an intracellular lipid chaperone that facilitates the transport of fatty acids and other lipophilic molecules.[5] Beyond its intracellular functions, FABP4 is secreted from adipocytes and acts as an adipokine, influencing systemic metabolism.[3] Elevated circulating levels of FABP4 are strongly associated with obesity, insulin resistance, and cardiovascular diseases.[1][2] Mechanistically, FABP4 is implicated in regulating lipolysis and pro-inflammatory responses in adipocytes and macrophages.[6]

Inhibition of FABP4 has been shown to ameliorate metabolic dysregulation in preclinical models, making it an attractive strategy for the development of novel therapeutics for metabolic syndrome.[7] The pyridazinone scaffold has been identified as a promising starting point for the design of potent and selective FABP4 inhibitors.[8][9] Specifically, derivatives of 4-amino-pyridazin-3(2H)-one have demonstrated inhibitory activity in the low micromolar range, validating this chemical series for further investigation.[1][10]

This guide will focus on a widely used and robust method for quantifying the inhibitory potential of compounds like 4-Amino-6-chloropyridazin-3(2H)-one: the fluorescence-based displacement assay.

Assay Principle: Fluorescence Displacement

The in vitro determination of a compound's inhibitory activity against FABP4 is commonly achieved through a competitive binding assay.[11] This method relies on the displacement of a fluorescent probe from the ligand-binding pocket of the FABP4 protein by a test compound.

The core components of this assay are:

  • Recombinant Human FABP4 Protein: The purified target protein.

  • Fluorescent Probe: A ligand for FABP4 that exhibits a significant increase in fluorescence when bound to the protein. A common probe is 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently labeled fatty acid analog.[11]

  • Test Inhibitor: The compound being evaluated, in this case, 4-Amino-6-chloropyridazin-3(2H)-one or its derivatives.

In the absence of an inhibitor, the fluorescent probe binds to FABP4, resulting in a high fluorescence signal. When an inhibitor is introduced, it competes with the probe for the same binding site. Successful binding of the inhibitor displaces the probe into the aqueous buffer, leading to a decrease in the fluorescence signal. The magnitude of this decrease is directly proportional to the inhibitor's binding affinity and concentration.[11]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the FABP4 inhibition assay described in this document.

FABP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Reagent Preparation (Buffer, Protein, Probe, Inhibitor) Plate_Setup Plate Setup (Controls & Test Compound Dilutions) Reagent_Prep->Plate_Setup Dispense Incubation Incubation (Binding Equilibrium) Plate_Setup->Incubation Incubate Fluorescence_Read Fluorescence Measurement (Plate Reader) Incubation->Fluorescence_Read Read Data_Analysis Data Analysis (IC50 Calculation) Fluorescence_Read->Data_Analysis Calculate

Caption: General workflow for the FABP4 fluorescence displacement assay.

Detailed Protocol: In Vitro FABP4 Inhibition Assay

This protocol is adapted from established fluorescence displacement assay methodologies and is suitable for determining the IC50 value of 4-Amino-6-chloropyridazin-3(2H)-one and its analogs.[11]

4.1. Materials and Reagents

  • Recombinant Human FABP4 (carrier-free)

  • Fluorescent Probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)

  • 4-Amino-6-chloropyridazin-3(2H)-one (or analog)

  • Assay Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4

  • DMSO (for compound dissolution)

  • 96-well black, flat-bottom microplates

  • Multichannel pipettes and sterile tips

  • Fluorescence plate reader with excitation and emission filters for the chosen probe (e.g., for ANS, Ex: ~370 nm, Em: ~475 nm)

4.2. Reagent Preparation

  • Assay Buffer (1X): Prepare a sufficient volume of 10 mM HEPES, 150 mM NaCl, pH 7.4.

  • FABP4 Working Solution: Dilute the recombinant FABP4 stock in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 200 nM for a 100 nM final concentration). Keep on ice.

  • Fluorescent Probe Working Solution: Prepare a 2X working solution of the fluorescent probe in Assay Buffer (e.g., 2 µM ANS for a 1 µM final concentration). Protect from light.

  • Test Compound Stock Solution: Dissolve 4-Amino-6-chloropyridazin-3(2H)-one in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Test Compound Serial Dilutions: Perform a serial dilution of the test compound stock solution in 100% DMSO. Then, dilute this series in Assay Buffer to create a 4X working concentration series. The final DMSO concentration in the assay should be kept low (≤1%).

4.3. Assay Procedure

  • Plate Layout: Design the plate map to include wells for blanks (buffer only), controls (no inhibitor), and the test compound serial dilutions. It is recommended to perform all measurements in triplicate.

  • Add Test Compound: Add 25 µL of the 4X test compound serial dilutions to the appropriate wells. For the "no inhibitor" control wells, add 25 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.

  • Add FABP4: Add 25 µL of the 2X FABP4 working solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.

  • Initiate Reaction: Add 50 µL of the 2X fluorescent probe working solution to all wells. The total volume in each well should now be 100 µL.

  • Incubation: Cover the plate to protect it from light and incubate at room temperature for 15-30 minutes to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: Read the fluorescence of the plate using a microplate reader set to the appropriate excitation and emission wavelengths for the chosen probe.

Data Analysis and Interpretation

5.1. Calculation of Percent Inhibition

The raw fluorescence data is used to calculate the percentage of FABP4 inhibition for each concentration of the test compound.

  • Subtract Background: Subtract the average fluorescence of the blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula:

    % Inhibition = 100 * (1 - [(Signal of Test Well) / (Signal of No Inhibitor Control)])

5.2. Determination of IC50

The IC50 value is the concentration of the inhibitor required to reduce the FABP4 activity by 50%.

  • Plot Data: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, SigmaPlot) to fit the data to a sigmoidal dose-response curve (variable slope).

  • Determine IC50: The software will calculate the IC50 value from the curve fit.

5.3. Expected Results

A successful experiment will yield a dose-response curve where the fluorescence signal decreases with increasing concentrations of 4-Amino-6-chloropyridazin-3(2H)-one. Based on published data for similar pyridazinone-based inhibitors, IC50 values in the low micromolar range can be anticipated.[1][10]

Table 1: Example Data for IC50 Determination

Inhibitor Conc. (µM)Log [Inhibitor]Average Fluorescence% Inhibition
0 (Control)-85000
0.1-183501.76
0.5-0.3760010.59
10650023.53
2.5 0.4 4300 49.41
50.7250070.59
101150082.35
501.7120085.88

This table contains illustrative data. Actual results will vary.

FABP4 Signaling and Mechanism of Inhibition

FABP4 plays a crucial role at the intersection of metabolic and inflammatory signaling. In adipocytes, it is involved in lipolysis by interacting with hormone-sensitive lipase (HSL).[12] In macrophages, it can modulate inflammatory responses.[6] The secretion of FABP4 allows it to act systemically, for example, on the liver to regulate glucose production. By binding to the fatty acid-binding pocket of FABP4, inhibitors like those derived from 4-Amino-6-chloropyridazin-3(2H)-one prevent the protein from carrying out these functions.

FABP4_Signaling cluster_adipocyte Adipocyte cluster_systemic Systemic Circulation cluster_target_tissues Target Tissues (Liver, Macrophage) Lipolysis_Stimuli Lipolytic Stimuli (e.g., Catecholamines) HSL Hormone-Sensitive Lipase (HSL) Lipolysis_Stimuli->HSL activates Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFA_Glycerol Fatty Acids + Glycerol Triglycerides->FFA_Glycerol FABP4_intra Intracellular FABP4 FABP4_intra->HSL interacts with FABP4_intra->FFA_Glycerol binds & transports FABP4_secreted Secreted FABP4 FABP4_intra->FABP4_secreted secreted FABP4_circ Circulating FABP4 FABP4_secreted->FABP4_circ Liver Liver (Gluconeogenesis) FABP4_circ->Liver acts on Macrophage Macrophage (Inflammation) FABP4_circ->Macrophage acts on Insulin_Resistance Insulin Resistance Liver->Insulin_Resistance contributes to Macrophage->Insulin_Resistance contributes to Inhibitor 4-Amino-6-chloropyridazin-3(2H)-one (Inhibitor) Inhibitor->FABP4_intra INHIBITS Inhibitor->FABP4_circ INHIBITS

Caption: FABP4's role in metabolic and inflammatory signaling and the point of intervention for inhibitors.

Conclusion and Future Directions

The fluorescence displacement assay is a reliable and high-throughput method for characterizing the inhibitory potency of compounds targeting FABP4. 4-Amino-6-chloropyridazin-3(2H)-one and its derivatives represent a promising class of inhibitors for this therapeutically relevant target. The protocols and information provided herein serve as a comprehensive resource for researchers to effectively conduct these assays and contribute to the development of novel treatments for metabolic diseases. Further studies should focus on the selectivity of these compounds against other FABP isoforms and their efficacy in cell-based and in vivo models of metabolic disease.

References

  • Furuhashi, M., et al. (2015). Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases. Clinical Medicine Insights: Cardiology, 9, 267-275. [Link]

  • Lee, Y., et al. (2019). A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update. International Journal of Molecular Sciences, 20(11), 2694. [Link]

  • Furuhashi, M. (2019). Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis, 26(3), 216-230. [Link]

  • Hotamisligil, G. S., & Bernlohr, D. A. (2015). Metabolic functions of FABPs— mechanisms and therapeutic implications. Nature Reviews Endocrinology, 11(10), 592-605. [Link]

  • Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature Reviews Drug Discovery, 7(6), 489-503. [Link]

  • Patsnap Synapse. (2024). What are FABP4 inhibitors and how do they work?. [Link]

  • Cambridge Bioscience. FABP4 Inhibitor/Ligand Screening Assay Kit - Cayman Chemical. [Link]

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. [Link]

  • Hao, J., et al. (2018). FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications. Frontiers in Endocrinology, 9, 789. [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1339. [Link]

  • ResearchGate. FABP4 in human tissues. A Schematic representation of FABP4.... [Link]

  • GeneCards. FABP4 Gene - Fatty Acid Binding Protein 4. [Link]

  • Creative Biogene. fatty acid binding protein 4, adipocyte. [Link]

  • Furuhashi, M., et al. (2007). Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2. Nature, 447(7147), 959-965. [Link]

  • Floresta, G., et al. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. ECMC 2022-13445. [Link]

  • Jumaah, S. H., et al. (2024). Exploring the role of fatty acid binding protein 4 in insulin resistance and obesity. International Journal of Clinical Biology and Biochemistry, 6(1), 91-98. [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1339. [Link]

Sources

Application Notes and Protocols for the Development of Anticancer Agents from 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1] This document provides a comprehensive guide for the development of novel anticancer agents derived from the versatile starting material, 4-Amino-6-chloropyridazin-3(2H)-one. These application notes and protocols are designed to furnish researchers, scientists, and drug development professionals with the necessary methodologies for synthesis, in vitro evaluation, and in vivo assessment of this promising class of compounds. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.

Introduction: The Rationale for 4-Amino-6-chloropyridazin-3(2H)-one in Oncology

The 4-Amino-6-chloropyridazin-3(2H)-one core structure presents a unique combination of functionalities that make it an attractive starting point for the synthesis of novel anticancer agents. The pyridazinone ring itself is a key pharmacophore in a number of approved drugs and clinical candidates.[2] The presence of a chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of a diverse range of substituents to explore the chemical space and optimize biological activity. The amino group at the 4-position can be readily acylated or otherwise modified, providing another avenue for structural diversification and modulation of physicochemical and pharmacological properties.

The strategic derivatization of this scaffold has led to the discovery of compounds that target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Key molecular targets for pyridazinone derivatives include, but are not limited to, receptor tyrosine kinases (e.g., VEGFR-2), serine/threonine kinases, and enzymes involved in DNA repair (e.g., PARP-1).[1][3][4]

Synthesis of 4-Amino-6-chloropyridazin-3(2H)-one Derivatives

The synthesis of novel anticancer agents from 4-Amino-6-chloropyridazin-3(2H)-one typically involves two primary strategies: N-acylation of the amino group and nucleophilic substitution of the chloro group. The following protocols provide a representative methodology for these transformations.

Protocol 1: N-Acylation of 4-Amino-6-chloropyridazin-3(2H)-one

This protocol describes the synthesis of N-substituted derivatives by reacting the starting material with an acid anhydride.

Materials:

  • 4-Amino-6-chloropyridazin-3(2H)-one

  • Appropriate acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 4-Amino-6-chloropyridazin-3(2H)-one (1 equivalent) in the corresponding acid anhydride (10-15 equivalents).

  • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the purified N-acylated derivative.[5]

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).

Protocol 2: Nucleophilic Aromatic Substitution of the 6-Chloro Group

This protocol details the displacement of the chlorine atom with a nucleophile, such as a cyclic secondary amine.

Materials:

  • N-acylated-4-amino-6-chloropyridazin-3(2H)-one derivative (from Protocol 1)

  • Nucleophile (e.g., morpholine, piperidine)

  • Suitable solvent (e.g., ethanol, DMF)

  • Base (if required, e.g., K₂CO₃)

  • Reflux apparatus

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the N-acylated-4-amino-6-chloropyridazin-3(2H)-one derivative (1 equivalent) in a suitable solvent, add the nucleophile (1.1-1.5 equivalents).

  • If the nucleophile is an amine salt or if the reaction requires a base, add an appropriate base (e.g., K₂CO₃, 2 equivalents).

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter it off. Otherwise, concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).[6]

  • Characterize the final product by appropriate analytical techniques.

In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays is essential to determine the cytotoxic and mechanistic properties of the synthesized compounds.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control, and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.

Protocol 4: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][10]

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells and treat with the test compound for a specified time. Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[11]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[12] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protocol 5: Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with test compounds

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest and wash the treated cells with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[1]

  • Staining: Wash the fixed cells with PBS and resuspend the cell pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Protocol 6: In Vitro VEGFR-2 Kinase Assay

This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.[13][14]

Materials:

  • Recombinant Human VEGFR-2

  • Kinase Buffer

  • ATP

  • Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the VEGFR-2 enzyme, and the substrate in kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-45 minutes).[13]

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[14]

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[14]

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of 4-Amino-6-chloropyridazin-3(2H)-one Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 1 MCF-7 (Breast)ValueDoxorubicinValue
Derivative 1 A549 (Lung)ValueDoxorubicinValue
Derivative 2 HCT116 (Colon)Value5-FluorouracilValue
Derivative 2 HepG2 (Liver)ValueSorafenibValue
...............

Table 2: VEGFR-2 Kinase Inhibitory Activity

CompoundVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
Derivative 1 ValueSorafenibValue
Derivative 2 ValueSorafenibValue
............

In Vivo Evaluation in Xenograft Models

Promising compounds from in vitro studies should be advanced to in vivo efficacy testing. The following is a generalized protocol for a subcutaneous xenograft model.

Protocol 7: Subcutaneous Xenograft Model for Efficacy Studies

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., athymic nude, NOD/SCID)

  • Sterile PBS or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of cold PBS/HBSS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.[11]

    • Inject the cell suspension subcutaneously into the flank of the immunodeficient mice.[11]

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (length x width²)/2.

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound formulation and vehicle control according to a predetermined dosing schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) as a measure of efficacy.

Visualization of Workflows and Pathways

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding & Dimerization Compound Pyridazinone Derivative Compound->VEGFR2 Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Angiogenesis Angiogenesis, Proliferation, Survival Transcription->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition by pyridazinone derivatives.

Experimental Workflow

G start Start: 4-Amino-6-chloropyridazin-3(2H)-one synthesis Chemical Synthesis (N-Acylation & Nucleophilic Substitution) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Screening purification->invitro cytotoxicity Cytotoxicity Assay (MTT) invitro->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) invitro->apoptosis cellcycle Cell Cycle Analysis (PI Staining) invitro->cellcycle kinase Kinase Inhibition Assay (e.g., VEGFR-2) invitro->kinase hit_id Hit Identification & Lead Selection cytotoxicity->hit_id apoptosis->hit_id cellcycle->hit_id kinase->hit_id invivo In Vivo Efficacy Studies (Xenograft Model) hit_id->invivo formulation Formulation & Dosing invivo->formulation tumor_growth Tumor Growth Inhibition (TGI) invivo->tumor_growth toxicity Toxicity Assessment invivo->toxicity preclinical Preclinical Candidate tumor_growth->preclinical

Caption: Overall workflow for the development of anticancer agents.

References

  • Thayyullathil, F., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Abdelrahman, N. A., et al. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • El-Gamal, M. I., et al. New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Lee, H. J., et al. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. [Link]

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Roche. MTT Cell Proliferation Assay. [Link]

  • NIH. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • Simeoni, M., et al. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. [Link]

  • NIH. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging. [Link]

  • Tan, C., et al. Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. [Link]

  • ResearchGate. Record of Tumor Measurements during Treatment Study and Analysis An... [Link]

  • Haider, M. Z., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]

Sources

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-Amino-6-chloropyridazin-3(2H)-one. This compound is a key heterocyclic structure utilized in pharmaceutical development.[1][2] The accurate assessment of its purity is critical for ensuring the quality, safety, and efficacy of downstream products. The described method is developed to separate the main component from potential process-related impurities and degradation products. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[3][4]

Introduction and Scientific Rationale

4-Amino-6-chloropyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1] As an intermediate or active pharmaceutical ingredient (API), its purity profile must be meticulously controlled. HPLC is the predominant technique for this purpose due to its high resolution and quantitative accuracy.

The primary challenge in developing a method for this analyte is its inherent polarity, conferred by the amino group and the pyridazinone core. Highly polar compounds often exhibit poor retention on traditional reversed-phase columns, eluting near the solvent front and co-eluting with impurities.[5][6] To overcome this, this method employs a C18 stationary phase with an acidic aqueous mobile phase. The acidic modifier serves a dual purpose: it suppresses the ionization of residual silanol groups on the silica support, minimizing secondary interactions that cause peak tailing, and it ensures the amino group of the analyte is consistently protonated, leading to stable retention times and improved peak shape.[7][8] A gradient elution strategy is implemented to ensure that impurities with a broad polarity range are effectively separated and eluted from the column.

Chromatographic Method and Parameters

A comprehensive summary of the instrumentation and optimized chromatographic conditions is provided below.

Table 1: HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Instrumentation | HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)[9] | | Column | C18, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 20.0 | 95 | | | 25.0 | 95 | | | 25.1 | 5 | | | 30.0 | 5 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm (or λ-max determined experimentally) | | Injection Volume | 10 µL | | Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | | Run Time | 30 minutes |

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 1:1 volume ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4-Amino-6-chloropyridazin-3(2H)-one reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-Amino-6-chloropyridazin-3(2H)-one sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC Analysis Workflow

The logical flow of the analysis, from preparation to final data processing, is outlined below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phases (A and B) prep_std Prepare Standard Solution prep_mobile->prep_std prep_sample Prepare Sample Solution prep_mobile->prep_sample sys_setup System Setup & Equilibration prep_sample->sys_setup sst System Suitability Test (SST) sys_setup->sst analysis Inject Blank, Standards, & Samples sst->analysis integration Integrate Chromatograms analysis->integration calculation Calculate Purity (Area % Method) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC purity assessment.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. Make five replicate injections of the Standard Solution. The system is deemed suitable for use if the acceptance criteria in Table 2 are met.

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Limit Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) ≥ 2000 Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% Demonstrates the precision of the injection and detection system.

| %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |

Calculation of Purity

The purity of the sample is calculated based on the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol and Results

The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[4][10]

Validation_Logic cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Reliability cluster_performance Performance Limits cluster_reliability Long-Term Reliability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation Accuracy->LOQ Defines lower limit of accuracy Robustness Robustness Precision->Robustness Tests reliability LOD Limit of Detection

Caption: Inter-relationship of method validation parameters.

Specificity

Specificity was demonstrated by analyzing a diluent blank, a standard solution, and a sample solution. The blank showed no interfering peaks at the retention time of the 4-Amino-6-chloropyridazin-3(2H)-one peak. Peak purity analysis using a Diode Array Detector (DAD) confirmed the main peak was spectrally homogeneous, indicating no co-eluting impurities.

Linearity

Linearity was evaluated over a concentration range of 50% to 150% of the nominal sample concentration. A series of six solutions were prepared and injected. The peak area response was plotted against concentration, and the correlation coefficient (R²) was determined.

Table 3: Representative Linearity Data

Concentration Level Concentration (mg/mL) Peak Area (arbitrary units)
50% 0.25 1,255,100
80% 0.40 2,010,500
100% 0.50 2,505,300
120% 0.60 3,015,800
150% 0.75 3,760,200
Regression Analysis Result Acceptance Criteria

| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |

Accuracy

Accuracy was determined by performing recovery studies. A blank matrix was spiked with the analyte at three different concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate, and the percentage recovery was calculated.

Table 4: Representative Accuracy (Recovery) Data

Spike Level Amount Added (mg/mL) Amount Recovered (mg/mL) % Recovery
80% 0.40 0.398 99.5%
100% 0.50 0.503 100.6%
120% 0.60 0.595 99.2%
Average Recovery 99.8%

| Acceptance Criteria | | | 98.0% - 102.0% |

Precision
  • Repeatability (Intra-day Precision): Six individual sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day with a different analyst and/or different equipment.

Table 5: Representative Precision Data

Precision Type Parameter Result Acceptance Criteria
Repeatability %RSD of Purity Results (n=6) 0.25% ≤ 1.0%

| Intermediate Precision | %RSD of Purity Results (n=6) | 0.41% | ≤ 2.0% |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH/composition (± 2% organic)

In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during routine use.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a specific, linear, accurate, precise, and robust procedure for the purity assessment of 4-Amino-6-chloropyridazin-3(2H)-one. The comprehensive validation confirms its suitability for quality control and routine analysis in a regulated environment, ensuring the integrity of this important pharmaceutical building block.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric Separation of Optically Active Pyridazinone Derivatives by Chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2013). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. Retrieved from [Link]

  • Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Retrieved from [Link]

  • Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-amino-3-chloropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

Sources

Application Notes and Protocols for X-ray Crystallography of 4-Amino-6-chloropyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyridazinones in Drug Discovery

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] These scaffolds are considered "wonder nuclei" due to their wide spectrum of biological activities, including but not limited to, cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The 4-Amino-6-chloropyridazin-3(2H)-one core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.[4][5]

The three-dimensional atomic arrangement of these molecules, which can be unambiguously determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR).[6][7][8] Crystallographic studies provide precise information on molecular geometry, conformation, and intermolecular interactions, which are paramount for rational drug design and the development of next-generation therapeutics.[6] This guide offers a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of 4-Amino-6-chloropyridazin-3(2H)-one derivatives, from synthesis to final structure refinement.

Part 1: Synthesis and Crystallization of Target Derivatives

The journey to a crystal structure begins with the synthesis of high-purity compounds and the subsequent growth of single crystals suitable for diffraction experiments.

General Synthesis Strategy

The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one derivatives often involves multi-step reactions. A common approach begins with the reaction of 3,6-dichloropyridazine with a substituted amine to introduce the amino group at the 4-position. Subsequent modifications can be made to the pyridazinone ring to generate a library of derivatives.[2][4]

Illustrative Synthetic Scheme:

A general synthetic route may involve the nucleophilic substitution of a chlorine atom on the pyridazine ring. For instance, reacting 3,6-dichloropyridazine with an appropriate amine can yield the desired amino-substituted intermediate.[4] Further reactions can then be employed to build the final derivatives.[9][10][11]

G cluster_0 Synthesis Pathway Start 3,6-Dichloropyridazine Step1 Nucleophilic Substitution Start->Step1 Reagent1 Amine (R-NH2) Reagent1->Step1 Intermediate 4-Amino-6-chloropyridazin-3(2H)-one Precursor Step1->Intermediate Step2 Derivatization Intermediate->Step2 Reagent2 Further Reagents Reagent2->Step2 Final_Product Target Derivative Step2->Final_Product

Caption: Generalized synthetic workflow for 4-Amino-6-chloropyridazin-3(2H)-one derivatives.

Purification and Characterization

Prior to crystallization, the synthesized compounds must be rigorously purified, typically by recrystallization or column chromatography. The purity and identity of the compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[5][9][12] Impurities can significantly hinder crystallization or be incorporated into the crystal lattice, compromising the quality of the final structure.[13][14]

Protocol for Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal conditions must be determined empirically.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by screening a range of solvents to determine the solubility of the compound. A suitable solvent system is one in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to create a near-saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a volatile solvent.

    • Place a small drop (1-2 µL) of this solution on a siliconized glass slide (hanging drop) or in a crystallization well (sitting drop).

    • The slide or well is then placed over a reservoir containing a less volatile solvent in which the compound is less soluble.

    • The system is sealed to allow for the slow diffusion of the precipitant vapor into the drop, gradually increasing the concentration of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution to allow for the formation of crystals as the solubility decreases. The rate of cooling is critical; slower cooling rates generally produce better quality crystals.

Part 2: X-ray Diffraction Data Collection and Processing

Once suitable crystals are obtained, the next stage involves collecting and processing the X-ray diffraction data.[15][16][17]

Crystal Mounting and Screening

A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head. The crystal is then screened using an X-ray diffractometer to assess its quality.[7][8]

Data Collection Protocol
  • Instrument Setup: The data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection Strategy: A strategy is devised to collect a complete and redundant dataset. This typically involves rotating the crystal through a specific angular range while exposing it to the X-ray beam.[16][17]

  • Data Integration and Scaling: The raw diffraction images are processed to extract the intensities of the individual reflections. This process, known as integration, is followed by scaling, where the intensities from different images are brought to a common scale.[16][17]

G cluster_1 Data Collection & Processing Workflow Crystal Single Crystal Mount Mount on Goniometer Crystal->Mount Screen Screening on Diffractometer Mount->Screen Unit_Cell Determine Unit Cell Screen->Unit_Cell Data_Collection Full Data Collection Unit_Cell->Data_Collection Raw_Data Raw Diffraction Images Data_Collection->Raw_Data Integration Integration Raw_Data->Integration Scaling Scaling & Merging Integration->Scaling Final_Data Reflection File (hkl) Scaling->Final_Data

Caption: Workflow for X-ray diffraction data collection and processing.

Part 3: Structure Solution and Refinement

The final stage involves solving the crystal structure and refining the atomic model to best fit the experimental data.[18][19]

Structure Solution

The phase problem is solved using direct methods or Patterson methods, which are implemented in standard crystallographic software packages. This initial solution provides a rough model of the electron density map.

Structure Refinement Protocol
  • Model Building: An initial atomic model is built into the electron density map.

  • Least-Squares Refinement: The atomic coordinates and displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.[18]

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) or to identify regions of disorder.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically to account for their thermal motion.

  • Validation: The final refined model is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Presentation

The results of the crystallographic analysis are typically summarized in tables.

Table 1: Crystal Data and Structure Refinement Parameters (Example)

ParameterValue
Empirical formulaC₁₄H₁₄ClN₃O₂
Formula weight291.73
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(4)
β (°)105.12(3)
Volume (ų)1492.1(10)
Z4
Density (calculated) (Mg/m³)1.298
Absorption coefficient (mm⁻¹)0.267
F(000)608
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected8543
Independent reflections3421 [R(int) = 0.045]
Completeness to theta = 27.5° (%)99.8
Data / restraints / parameters3421 / 0 / 182
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R₁ = 0.0521, wR₂ = 0.1354
R indices (all data)R₁ = 0.0687, wR₂ = 0.1478
Largest diff. peak and hole (e.Å⁻³)0.34 and -0.28

Note: The data presented in this table is hypothetical and serves as an illustrative example.[20][21][22]

Conclusion

X-ray crystallography is an indispensable tool in the study of 4-Amino-6-chloropyridazin-3(2H)-one derivatives, providing fundamental insights that drive drug discovery efforts.[6] A systematic and meticulous approach, from synthesis and crystallization to data analysis and structure refinement, is essential for obtaining high-quality crystallographic data. The protocols and guidelines presented here offer a robust framework for researchers in this field, enabling the detailed structural characterization of this important class of molecules.

References

  • Small Molecule X-Ray Diffraction Facility - University of Montana. (n.d.). Retrieved from [Link]

  • Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. (n.d.). MDPI. Retrieved from [Link]

  • Al-Zahrani, F. M., El-Shehry, M. F., & Al-Ghamdi, A. M. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(5), 3824-3843. [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 13(1), 10825. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • A beginner's guide to X-ray data processing. (2021). ResearchGate. [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • A beginner’s guide to X-ray data processing. (2021). Portland Press. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Crystal and structure refinement data of heterocycles 3, 6, 7, 9, 11 and 12. (n.d.). ResearchGate. Retrieved from [Link]

  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1), 2-13. [Link]

  • 4-Hydroxypyridazin-3(2H)-one derivatives as novel D-amino acid oxidase inhibitors. (2013). Journal of Medicinal Chemistry, 56(10), 3977-3990. [Link]

  • Refinement method uses quantum calculations to detail intricacies in crystal structures. (2020). Chemistry World. [Link]

  • El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(3), 486-501. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). MDPI. [Link]

  • Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. (2014). Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198–o1199. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3788. [Link]

  • Crystal data and structure refinement for the target crystals. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies. (2014). ResearchGate. [Link]

  • Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673–o1674. [Link]

  • Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4- carbonitrile. (2013). Growing Science. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2022). Molecules, 27(19), 6296. [Link]

  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. (2018). CrystEngComm, 20(38), 5729-5733. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). MDPI. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development, 24(9), 1735-1746. [Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. (2023). Crystal Growth & Design, 23(5), 3333-3343. [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2023). MDPI. [Link]

Sources

Synthesis of 4-amino and 4-ureido pyridazinone-based series for biological evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis and Biological Evaluation of 4-Amino and 4-Ureido Pyridazinone-Based Compound Series

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3][4] This versatility stems from the scaffold's unique electronic properties and its capacity for diverse functionalization. A particularly promising avenue of research involves the development of pyridazinone derivatives as potent and selective kinase inhibitors.[5][6][7] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This guide provides a comprehensive, in-depth technical overview of the synthesis and biological evaluation of two key pyridazinone series: 4-aminopyridazinones and 4-ureidopyridazinones. We present detailed, field-proven protocols, explain the causal logic behind experimental choices, and offer a framework for interpreting the resulting biological data.

PART I: Chemical Synthesis of Pyridazinone Derivatives

The synthetic strategy is designed in a modular fashion, beginning with a common pyridazinone core, which is then elaborated to introduce the key 4-amino and 4-ureido functionalities. This approach allows for the systematic generation of a compound library for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 4-Amino Series Synthesis cluster_2 4-Ureido Series Synthesis Start Starting Materials (e.g., Isoxazole Precursor) Core Pyridazinone Core (Intermediate A) Start->Core Ring Opening/ Cyclization Amino 4-Aminopyridazinone Series (Target Compounds 1) Core->Amino Amination (Hydrazine Hydrate) Ureido 4-Ureidopyridazinone Series (Target Compounds 2) Amino->Ureido Urea Formation (Triphosgene, Ammonia)

Caption: High-level workflow for the modular synthesis of target compounds.

Section 1: Synthesis of the 4-Aminopyridazinone Series

The introduction of an amino group at the C4 position is a critical step that furnishes a key intermediate for further derivatization and often imparts significant biological activity. This protocol is adapted from established procedures for aminating pyridazinone scaffolds.[8]

Causality Behind Experimental Choices:

  • Starting Material: We begin with a pyridazinone core bearing a suitable leaving group or a precursor that can be converted to an amine. For this protocol, we assume a precursor that can be directly aminated.

  • Reagent: Hydrazine hydrate is a potent nucleophile used to introduce the amino group. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the substitution reaction.[8]

  • Solvent: A high-boiling point solvent like ethanol or N,N-Dimethylformamide (DMF) is often used to achieve the necessary reaction temperatures safely.

  • Work-up: The work-up procedure is designed to remove excess hydrazine and inorganic byproducts, isolating the desired 4-amino derivative.

Protocol 1: General Procedure for the Synthesis of 4-Aminopyridazinones

  • Reaction Setup: To a solution of the substituted 4-chloro- or other suitably activated pyridazinone precursor (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (5.0 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 4-12 hours.

  • Quenching & Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL). The choice of solvent depends on the polarity of the product.

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to afford the pure 4-aminopyridazinone derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Synthesis of the 4-Ureidopyridazinone Series

The 4-ureido moiety can establish additional hydrogen bond interactions within a biological target's binding site, often enhancing potency.[9] This series is synthesized from the 4-amino derivatives prepared in the previous step.

Causality Behind Experimental Choices:

  • Reagent Selection: Triphosgene is a safe, solid substitute for the highly toxic phosgene gas. It reacts with the primary amine to form a reactive isocyanate intermediate in situ. Subsequent reaction with ammonia or an amine yields the desired urea.[8]

  • Base: A non-nucleophilic base like sodium acetate or triethylamine is used to neutralize the HCl generated during the formation of the isocyanate, driving the reaction forward.[8]

  • Solvent: Anhydrous (dry) Tetrahydrofuran (THF) is used as the solvent because triphosgene and the intermediate isocyanate are sensitive to moisture.

Protocol 2: General Procedure for the Synthesis of 4-Ureidopyridazinones

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend the 4-aminopyridazinone derivative (1.0 eq) and sodium acetate (1.5 eq) in anhydrous THF (15 mL/mmol).

  • Triphosgene Addition: Add a solution of triphosgene (0.4 eq) in anhydrous THF dropwise to the suspension at 0 °C.

  • Intermediate Formation: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete formation of the isocyanate intermediate. Monitor by TLC.

  • Urea Formation: Cool the reaction mixture to 0 °C. Bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28% NH₄OH) (3.0 eq) dropwise.

  • Reaction Completion: Stir the reaction at room temperature for an additional 1-3 hours until the isocyanate intermediate is fully consumed.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by column chromatography or recrystallization. Confirm the structure and purity via NMR and HRMS.

PART II: Biological Evaluation

Given the established precedent for pyridazinone derivatives as kinase inhibitors, a primary biological evaluation should focus on their activity against a panel of relevant kinases.[6][7]

Section 3: In Vitro Kinase Inhibition Assay

This protocol describes a general, robust method for determining the inhibitory activity of the synthesized compounds against a target kinase. A common method is to quantify the amount of ADP produced, as this is a universal product of the kinase reaction.

Causality Behind Experimental Choices:

  • Assay Principle: The assay measures the enzymatic activity of a kinase by detecting the production of ADP. Commercially available kits (e.g., ADP-Glo™, Kinase-Glo®) provide a luminescent or fluorescent signal that is proportional to the ADP concentration.[10]

  • Controls:

    • Negative Control (0% Inhibition): Contains the kinase, substrate, and ATP in buffer with DMSO (vehicle), representing maximum enzyme activity.

    • Positive Control (100% Inhibition): Contains a known, potent inhibitor of the target kinase to define the baseline for full inhibition. Alternatively, a well without the kinase enzyme can be used.[10]

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Pre-incubation: The test compound is pre-incubated with the kinase before initiating the reaction with ATP. This allows the inhibitor to bind to the enzyme and reach equilibrium, providing a more accurate measure of its potency.[10]

Kinase Inhibition Assay Workflow

G cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection & Analysis A1 Dispense Test Compounds & Controls (in DMSO) A2 Add Kinase Enzyme Solution A1->A2 A3 Pre-incubate (e.g., 15 min at RT) A2->A3 B1 Initiate Reaction (Add ATP/Substrate Mix) A3->B1 B2 Incubate (e.g., 60 min at RT) B1->B2 C1 Stop Reaction & Add Detection Reagent B2->C1 C2 Incubate (e.g., 10 min at RT) C1->C2 C3 Read Plate (Luminescence/Fluorescence) C2->C3 C4 Data Analysis (% Inhibition, IC50 Curve) C3->C4

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

Protocol 3: General Procedure for In Vitro Kinase Inhibition Assay (384-well format)

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Dispense 0.2 µL of the compound solutions into the wells of a 384-well assay plate. For controls, dispense 0.2 µL of DMSO (0% inhibition) or a known inhibitor (100% inhibition).

  • Kinase Addition: Prepare a solution of the target kinase in the appropriate assay buffer. Add 10 µL of the kinase solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-30 minutes at room temperature to allow the compounds to bind to the kinase.[10]

  • Reaction Initiation: Prepare a reaction mixture containing ATP and the appropriate substrate in assay buffer. Add 10 µL of this mixture to each well to start the reaction.[11] The final reaction volume is 20.2 µL.

  • Kinase Reaction: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <10% ATP conversion).[12]

  • ADP Detection: Add 20 µL of ADP detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes).

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Section 4: Data Analysis and Presentation

The raw data (luminescence units) is used to calculate the percent inhibition for each compound concentration. This data is then plotted to determine the half-maximal inhibitory concentration (IC₅₀), which is a standard measure of inhibitor potency.

  • Calculate Percent Inhibition (%I): %I = 100 * (1 - (Signal_Test - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Data Presentation: Sample Kinase Inhibition Profile

The inhibitory activities of representative 4-amino and 4-ureido pyridazinone derivatives are summarized below. Data is presented as IC₅₀ values.

Compound IDScaffold TypeR¹ GroupTarget KinaseIC₅₀ (nM)
CPD-01 4-Amino-HKinase X850
CPD-02 4-Amino-CH₃Kinase X625
CPD-03 4-Ureido-HKinase X150
CPD-04 4-Ureido-CH₃Kinase X95
Ref-Inhib --Kinase X15

This structured data allows for a preliminary Structure-Activity Relationship (SAR) analysis. For instance, the sample data suggests that the 4-ureido scaffold (CPD-03, CPD-04) is more potent than the 4-amino scaffold (CPD-01, CPD-02) for Kinase X. Furthermore, adding a methyl group (R¹) appears to improve potency within each series. This type of analysis is crucial for guiding the next round of compound design and synthesis.[9][13]

References

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, Archives of Applied Science Research, 6(1), 38-54. [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. European Journal of Experimental Biology, 2(5), 1816-1835. [Link]

  • Asif, M. (2012). Various Biological Activities of Pyridazinone Ring Derivatives. Journal of Pharmacy Research, 5(8), 4381-4386. [Link]

  • Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Fallacara, A. L., et al. (2018). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 23(1), 183. [Link]

  • Posa, D., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3740. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]

  • Pérez-Villanueva, J., et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS ONE, 12(12), e0189213. [Link]

  • Shapiro, A. B. (2015). Response to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. [Link]

  • Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Blake, J. F., et al. (2017). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 8(11), 1162-1167. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Wang, Y., et al. (2024). Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors. Archiv der Pharmazie, e2400594. [Link]

Sources

Application Note: Molecular Docking Studies of 4-Amino-6-chloropyridazin-3(2H)-one with Fatty Acid-Binding Protein 4 (FABP4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridazinones and the Role of In Silico Docking

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities with a wide array of biological targets.[1][2] Derivatives of this heterocyclic compound have shown significant promise in the development of therapies for a multitude of conditions, including cancer, inflammation, and cardiovascular diseases.[1][2][3] The compound at the center of this study, 4-Amino-6-chloropyridazin-3(2H)-one, is a novel derivative with therapeutic potential. Understanding its molecular interactions is key to unlocking its prospective applications.

Molecular docking is a powerful computational technique that plays a pivotal role in modern structure-based drug design.[4] It predicts the preferred orientation of a small molecule (ligand) when bound to a protein target, providing invaluable insights into the binding affinity and the nature of the molecular interactions at the atomic level.[4] This application note provides a detailed, step-by-step protocol for conducting a molecular docking study of 4-Amino-6-chloropyridazin-3(2H)-one with Fatty Acid-Binding Protein 4 (FABP4), a key protein implicated in metabolic diseases and inflammatory processes.

Target Selection: Why Fatty Acid-Binding Protein 4 (FABP4)?

Fatty Acid-Binding Protein 4 (FABP4) is a compelling target for pyridazinone derivatives due to its established role in inflammation and metabolic disorders, therapeutic areas where pyridazinones have shown considerable activity. For this study, the high-resolution crystal structure of human FABP4 in complex with a novel inhibitor (PDB ID: 7FWG) was selected.[5] The exceptional resolution of this structure (1.13 Å) provides a highly accurate representation of the binding pocket, which is essential for reliable docking simulations and protocol validation.

Experimental Workflow Overview

The molecular docking workflow is a multi-step process that begins with the preparation of both the ligand and the protein target, followed by the docking simulation and subsequent analysis of the results. This systematic approach ensures the accuracy and reproducibility of the in silico experiment.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (4-Amino-6-chloropyridazin-3(2H)-one) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (FABP4 - PDB: 7FWG) protein_prep->grid_gen docking_run AutoDock Vina Execution grid_gen->docking_run validation Protocol Validation (Re-docking of Co-crystallized Ligand) docking_run->validation results_analysis Analysis of Docking Results (Binding Affinity and Pose) docking_run->results_analysis visualization Visualization of Interactions results_analysis->visualization

Figure 1: Overall molecular docking workflow.

Detailed Protocols

Part 1: Ligand Preparation

Accurate 3D representation of the ligand is critical for a successful docking study. This protocol details the steps to generate and prepare the 3D structure of 4-Amino-6-chloropyridazin-3(2H)-one.

Materials:

  • ChemDraw or similar chemical drawing software

  • Open Babel (version 3.1.1 or later)

  • AutoDock Tools (ADT) (version 1.5.6 or later)

Protocol:

  • 2D Structure Generation:

    • Draw the 2D structure of 4-Amino-6-chloropyridazin-3(2H)-one based on its IUPAC name.

    • Generate the SMILES (Simplified Molecular Input Line Entry System) string for the molecule. For 4-Amino-6-chloropyridazin-3(2H)-one, a representative SMILES string is: NC1=CC(=O)N=NC1=Cl.

  • 3D Structure Generation and Optimization:

    • Use Open Babel to convert the SMILES string into a 3D structure in PDB format. This can be achieved via the command line: obabel -:"NC1=CC(=O)N=NC1=Cl" -O ligand.pdb --gen3d

    • This command generates an initial 3D conformation of the ligand.

  • Preparation for Docking using AutoDock Tools:

    • Launch AutoDock Tools.

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • ADT will automatically add Gasteiger partial charges, which are essential for calculating electrostatic interactions during docking.[3][6][7]

    • Define the rotatable bonds by navigating to Ligand -> Torsion Tree -> Detect Root. ADT will automatically identify the rotatable bonds, which allows for ligand flexibility during the docking simulation.

    • Save the prepared ligand in PDBQT format by going to Ligand -> Output -> Save as PDBQT. Name the file ligand.pdbqt. The PDBQT format includes the atomic coordinates, partial charges (Q), and atom types (T).

Part 2: Protein Preparation

The crystal structure of the protein needs to be cleaned and prepared to ensure it is suitable for docking. This involves removing non-essential molecules and adding necessary atoms.

Materials:

  • Protein Data Bank (PDB) entry 7FWG

  • AutoDock Tools (ADT)

Protocol:

  • Fetching the Protein Structure:

    • Download the PDB file for 7FWG from the RCSB Protein Data Bank (]">www.rcsb.org).[5]

  • Cleaning the Protein Structure:

    • Open the 7FWG.pdb file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or ions that are not part of the protein itself. This can be done by selecting and deleting these molecules.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This adds hydrogen atoms to polar residues, which is crucial for defining hydrogen bonds.

  • Preparing the Protein for Docking:

    • Save the cleaned protein structure in PDBQT format. This will add Kollman charges to the protein atoms. Go to Grid -> Macromolecule -> Choose and select the prepared protein. Save the file as protein.pdbqt.

Part 3: Molecular Docking Simulation

With the prepared ligand and protein, the next step is to perform the docking simulation using AutoDock Vina.

Materials:

  • ligand.pdbqt file

  • protein.pdbqt file

  • AutoDock Vina (version 1.1.2 or later)

  • AutoDock Tools (ADT)

Protocol:

  • Defining the Binding Site (Grid Box Generation):

    • In ADT, with protein.pdbqt loaded, go to Grid -> Grid Box.

    • A bounding box will appear around the protein. This box defines the search space for the docking simulation.

    • To accurately define the binding site, load the original co-crystallized ligand from 7FWG and position the grid box to encompass this ligand and the surrounding amino acid residues.

    • Adjust the center and dimensions of the grid box. For the FABP4 binding site in 7FWG, the following parameters are recommended:

      • Center: x = 15.5, y = 25.0, z = 2.5

      • Dimensions: x = 25, y = 25, z = 25 (in Angstroms)

    • Save the grid parameters.

  • Configuring and Running AutoDock Vina:

    • Create a configuration file named conf.txt with the following content:

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computational time for most standard docking simulations. num_modes specifies the number of binding poses to be generated.

    • Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

Results and Analysis

The output of the AutoDock Vina simulation will be a PDBQT file (docking_results.pdbqt) containing the predicted binding poses of the ligand, and a log file (docking_log.txt) with the corresponding binding affinities.

Protocol Validation

To ensure the reliability of the docking protocol, it is essential to perform a validation step. This involves re-docking the co-crystallized ligand from the PDB structure back into the protein's binding site. A successful validation is typically indicated by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the predicted pose and the crystallographic pose of the ligand.[4][8][9][10]

Interpreting the Docking Results

The primary metrics for evaluating the docking results are the binding affinity and the predicted binding pose.

  • Binding Affinity: This value, reported in kcal/mol in the log file, is an estimate of the binding free energy. More negative values indicate a stronger predicted binding interaction.

  • Binding Pose: The docking_results.pdbqt file contains the coordinates of the top-ranked binding poses. These can be visualized using software like PyMOL or Chimera to analyze the interactions between the ligand and the protein.

Table 1: Predicted Binding Affinities for 4-Amino-6-chloropyridazin-3(2H)-one with FABP4

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-7.50.000
2-7.31.852
3-7.12.103
4-7.02.541
5-6.83.011
Visualization of Molecular Interactions

Visual analysis of the top-ranked binding pose is crucial for understanding the key interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

G cluster_ligand 4-Amino-6-chloropyridazin-3(2H)-one cluster_protein FABP4 Binding Pocket L Ligand R1 ARG126 L->R1 Hydrogen Bond (Amino Group) R2 TYR128 L->R2 Hydrogen Bond (Carbonyl Oxygen) R3 PHE57 L->R3 Pi-Pi Stacking (Pyridazinone Ring) R4 ALA75 L->R4 Hydrophobic Interaction

Figure 2: Key predicted interactions between the ligand and FABP4.

The top-ranked pose with a binding affinity of -7.5 kcal/mol suggests a strong interaction. Visual analysis reveals that the amino group of the ligand forms a hydrogen bond with the side chain of ARG126, while the carbonyl oxygen of the pyridazinone ring forms another hydrogen bond with the hydroxyl group of TYR128. Additionally, the pyridazinone ring is involved in a pi-pi stacking interaction with the phenyl ring of PHE57, and the chlorinated portion of the ligand is situated in a hydrophobic pocket formed by residues such as ALA75.

Conclusion

This application note provides a comprehensive and validated protocol for the molecular docking of 4-Amino-6-chloropyridazin-3(2H)-one with its potential target, FABP4. The predicted binding mode and affinity suggest that this compound is a promising candidate for further investigation as a FABP4 inhibitor. The detailed steps outlined herein can be adapted for the in silico analysis of other pyridazinone derivatives and their interactions with various protein targets, thereby accelerating the drug discovery and development process.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]

  • Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Ali, M. M. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(14), 1267-1293. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Kaur, R., & Kumar, K. (2016). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry, 9(1), 81-103. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Ehler, A., Bartelmus, C., Benz, J., Plitzko, I., & Rudolph, M. G. (2023). A high-resolution data set of fatty acid-binding protein structures. III. Unexpectedly high occurrence of wrong ligands. Acta Crystallographica Section D: Structural Biology, 79(Pt 6), 496–508. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605-1612. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical Reviews, 6(1), 75-87. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]

  • Krovat, E. M., Steindl, T., & Langer, T. (2005). Recent advances in docking and scoring. Current Computer-Aided Drug Design, 1(1), 93-102. [Link]

  • Fairhurst, R. A., Furet, P., Imbach-Weese, P., Stauffer, F., Rueeger, H., McCarthy, C., ... & Caravatti, G. (2022). Identification of NVP-CLR457 as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor. Journal of Medicinal Chemistry, 65(11), 7795-7813. [Link]

  • Gewald, R., Grunwald, C., & Egerland, U. (2013). Discovery of triazines as potent, selective and orally active PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4143-4148. [Link]

  • Knapp, M. S., & Elling, R. A. (2016). Crystal structure of PI3K alpha with PI3K delta inhibitor. RCSB Protein Data Bank. [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]

  • Hamblin, J. N., Angell, T. D., Ballantine, S. P., Cook, C. M., Cooper, A. W., Dawson, J., ... & Wiseman, J. S. (2008). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3544-3548. [Link]

  • Ehler, A., Bartelmus, C., Benz, J., Plitzko, I., & Rudolph, M. G. (2023). Crystal Structure of human FABP4 in complex with 1-[(4-chloro-3-phenoxyphenyl)methyl]-4-hydroxypyridin-2-one. RCSB Protein Data Bank. [Link]

  • Jakalian, A., Bush, B. L., Jack, D. B., & Bayly, C. I. (2000). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: I. Method. Journal of Computational Chemistry, 21(2), 132-146. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

Sources

Cell-based assays for evaluating the cytotoxicity of 4-Amino-6-chloropyridazin-3(2H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cell-Based Cytotoxicity Profiling of 4-Amino-6-chloropyridazin-3(2H)-one Analogs

Introduction: The Therapeutic Potential and a Critical First Hurdle

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, cardiovascular, and anti-inflammatory properties.[1][2][3] Specifically, analogs of 4-Amino-6-chloropyridazin-3(2H)-one are of significant interest for their potential as novel therapeutic agents.[4][5][6] Some chlorinated pyridazinone derivatives have demonstrated potent antineoplastic action, potentially acting as dual-function anti-metabolites with alkylating properties.[4]

The initial and most critical step in the preclinical evaluation of these novel chemical entities is the characterization of their cytotoxic effects. A robust and comprehensive assessment of cytotoxicity not only determines a compound's potency but also provides invaluable early insights into its mechanism of action.[7][8] This guide provides a detailed framework and validated protocols for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of 4-Amino-6-chloropyridazin-3(2H)-one analogs using a multi-parametric, cell-based assay approach. By integrating measures of metabolic activity, membrane integrity, and apoptosis induction, this strategy ensures a thorough and reliable cytotoxicity profile.

Strategic Approach: A Multi-Assay Workflow for Comprehensive Profiling

Relying on a single cytotoxicity assay can be misleading. For instance, a compound might inhibit metabolic activity without causing cell death, or it might induce cell death through different pathways like apoptosis or necrosis.[9] Therefore, a multi-assay approach is essential for a comprehensive understanding. This guide focuses on a trio of robust and widely adopted assays:

  • MTT Assay: Measures metabolic activity, serving as an indicator of cell viability and proliferation.[10]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[11][12]

  • Caspase-Glo® 3/7 Assay: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[13]

This integrated workflow allows for the differentiation between cytostatic effects (inhibition of growth) and cytotoxic effects (cell death) and provides clues about the primary cell death pathway being induced.

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_assess Cytotoxicity Assessment Phase cluster_analysis Data Analysis & Interpretation Compound Synthesize & Prepare 4-Amino-6-chloropyridazin-3(2H)-one Analogs (Test Compounds) Seed Seed Cells into 96-well Plates CellLines Culture Selected Cell Lines (e.g., A549, MDA-MB-231, HL-60) + Normal Fibroblasts CellLines->Seed Treat Treat Cells with Serial Dilutions of Test Compounds (24-72h Incubation) Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treat->Caspase IC50 Calculate IC50 Values (% Viability vs. Log[Concentration]) MTT->IC50 Profile Synthesize Data to Profile Mechanism of Action (Apoptosis vs. Necrosis) LDH->Profile Caspase->Profile IC50->Profile

Caption: General workflow for assessing the cytotoxicity of test compounds.

Cell Line Selection: The Biological Context

The choice of cell lines is critical and should be guided by the therapeutic goal. Since pyridazinone derivatives have shown broad anticancer potential, a panel of cell lines representing different cancer types is recommended.[1][14]

  • A549 (Human Lung Carcinoma): A widely used cell line for general cytotoxicity screening.

  • MDA-MB-231 (Human Breast Adenocarcinoma): Represents a triple-negative breast cancer model, often used to test novel therapeutics.

  • HL-60 (Human Promyelocytic Leukemia): A suspension cell line that has shown sensitivity to pyridazinone-induced apoptosis.[1]

  • Normal Human Dermal Fibroblasts (NHDF): Inclusion of a non-cancerous cell line is crucial to assess the selectivity of the compounds and their potential toxicity to healthy tissues.[15]

Protocol 1: MTT Assay for Cell Viability

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[16]

Detailed Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the 4-Amino-6-chloropyridazin-3(2H)-one analogs in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Data Analysis

Calculate the percentage of cell viability for each concentration using the following formula:

% Viability = [(Abstreated - Absblank) / (Absvehicle - Absblank)] x 100

Plot the % Viability against the logarithmic concentration of the compound and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

Principle of the Assay

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane.[12] The LDH assay measures this released enzyme activity, providing a quantitative measure of cytotoxicity and cell lysis.[9]

Detailed Step-by-Step Protocol
  • Experimental Setup: Set up and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-4). It is often efficient to run this assay in parallel with the MTT assay using a duplicate plate.

  • Prepare Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which a lysis solution (e.g., 1% Triton X-100) is added 30 minutes before supernatant collection.

    • Medium Background: Wells containing culture medium only.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture (as provided by a commercial kit, which typically contains lactate, NAD⁺, and diaphorase) to each well.[11]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit, often a mild acid).

  • Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

Data Analysis

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Abstreated - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle of the Assay

Apoptosis, or programmed cell death, is a highly regulated process. A key event in this pathway is the activation of effector caspases, such as caspase-3 and caspase-7.[13] The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.

Detailed Step-by-Step Protocol
  • Experimental Setup: Seed and treat cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays, as described in the MTT protocol (Steps 1-4).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

The data is typically presented as Relative Luminescence Units (RLU) or as a fold-change in caspase activity over the vehicle control.

Fold Change = RLUtreated / RLUvehicle

G cluster_pathway Intrinsic Apoptosis Pathway Compound Pyridazinone Analog (Apoptotic Stimulus) Mito Mitochondrial Stress (e.g., ROS accumulation) Compound->Mito induces CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Initiator Caspase) CytoC->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway activated by cytotoxic compounds.

Synthesizing the Data: Building a Cytotoxicity Profile

The true power of this approach lies in the integrated analysis of the results from all three assays. The data can be summarized for clear comparison.

Table 1: Hypothetical Cytotoxicity Profile of a Pyridazinone Analog

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
0.198.5 ± 4.12.1 ± 0.81.1 ± 0.2
185.2 ± 5.65.3 ± 1.23.5 ± 0.4
1049.8 ± 3.915.7 ± 2.58.9 ± 0.9
5015.1 ± 2.845.6 ± 4.14.2 ± 0.5
1005.3 ± 1.588.9 ± 6.31.5 ± 0.3

Interpretation of Hypothetical Data:

  • Low Concentrations (1-10 µM): A significant decrease in viability (MTT) is accompanied by a strong induction of caspase-3/7 activity but only a minor increase in LDH release. This profile is highly indicative of apoptosis . The cells are dying in a programmed manner, which involves metabolic shutdown and caspase activation before the final loss of membrane integrity.

  • High Concentrations (50-100 µM): At higher concentrations, while viability is very low, the caspase activity begins to decrease from its peak, and LDH release becomes very high. This suggests a switch to a more necrotic or late apoptotic phenotype, where the cellular machinery is overwhelmed, leading to rapid membrane rupture.

Conclusion and Future Directions

This guide provides a robust, multi-parametric strategy for the essential primary screening of 4-Amino-6-chloropyridazin-3(2H)-one analogs. By combining assays for metabolic activity, membrane integrity, and apoptosis, researchers can obtain a detailed and reliable cytotoxicity profile, calculate accurate IC₅₀ values, and gain crucial early insights into the compound's mechanism of action.

Positive "hits" from this screening cascade—compounds demonstrating potent and selective cytotoxicity via a defined pathway like apoptosis—can be prioritized for more advanced mechanistic studies, such as:

  • Cell Cycle Analysis: To determine if the compounds cause arrest at specific cell cycle checkpoints.

  • Western Blot Analysis: To probe for the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP).

  • In Vivo Studies: To evaluate the efficacy and safety of the most promising analogs in preclinical animal models.

By following these detailed protocols and interpretive guidelines, drug discovery teams can make more informed decisions, accelerating the journey of promising pyridazinone analogs from the bench to potential clinical applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine.
  • National Center for Biotechnology Information. (2019, March 1). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation.
  • National Center for Biotechnology Information. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • PubMed. (n.d.). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase.
  • ScholArena. (2014, September 4). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
  • RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.
  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time.
  • PubMed Central. (n.d.). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective.
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • PLOS. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • MDPI. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
  • ResearchGate. (2012, September 3). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?.
  • MDPI. (2022, February 6). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants.
  • ResearchGate. (2023, July 4). (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions in the Derivatization of Chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridazine Scaffolds and the Power of Suzuki-Miyaura Coupling

Pyridazine derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents, chemiluminescent materials, and organic electronics.[1] The synthesis of these valuable compounds often relies on the strategic functionalization of a pyridazine core. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[1] This is largely due to its operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, mild reaction conditions, and a general tolerance for a wide range of functional groups.[1]

This guide provides a comprehensive overview and practical, field-proven protocols for the Suzuki-Miyaura coupling of chloropyridazines. As a Senior Application Scientist, the aim is to not only provide a step-by-step methodology but to also instill a deeper understanding of the underlying chemical principles, enabling researchers to troubleshoot and adapt these protocols for their specific research needs.

The Unique Challenges of Chloropyridazines in Suzuki-Miyaura Coupling

While the Suzuki-Miyaura coupling is a robust reaction, its application to chloropyridazines is not without its challenges. A fundamental understanding of these challenges is crucial for successful derivatization.

The primary hurdles stem from the electronic properties of the chloropyridazine moiety:

  • Electron-Deficient Nature: The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic can render the initial, and often rate-limiting, oxidative addition of the palladium(0) catalyst to the carbon-chlorine (C-Cl) bond more difficult compared to their bromo or iodo counterparts.[2][3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridazine's nitrogen atoms can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby stalling the catalytic cycle and reducing reaction yields.[2][3]

Overcoming these challenges necessitates a careful and informed selection of the catalytic system, including the palladium source, the ligand, the base, and the solvent system.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A clear understanding of this mechanism is instrumental in rationalizing the role of each reaction component and for effective troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-Cl(Ln) Ar-Pd(II)-Cl Complex Oxidative_Addition->Ar-Pd(II)-Cl(Ln) Transmetalation Transmetalation Ar-Pd(II)-Cl(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerated Catalyst Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Chloropyridazine Chloropyridazine (Ar-Cl) Chloropyridazine->Oxidative_Addition Boronic_Acid Boronic Acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyridazine, forming a Pd(II) complex. For chloropyridazines, this step is often sluggish and requires a highly active catalyst.

  • Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the chloride and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Optimizing the Reaction: A Guide to Component Selection

The success of a Suzuki-Miyaura coupling with a chloropyridazine substrate is critically dependent on the judicious choice of each reaction component.

Palladium Source and Ligands: The Heart of the Catalysis

For less reactive aryl chlorides like chloropyridazines, the combination of a palladium source and a suitable ligand is paramount. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-formed palladium complexes (precatalysts) are often preferred for their stability and reproducibility.[2][4]

The ligand's role is to stabilize the palladium center and modulate its reactivity. For chloropyridazines, the most effective ligands are typically electron-rich and sterically bulky.[2]

  • Buchwald Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the challenging oxidative addition to the C-Cl bond.[2][5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, making them excellent ligands for activating C-Cl bonds. PEPPSI-type precatalysts are a common choice when employing NHC ligands.[4][6]

  • Traditional Ligands: While less effective for chloropyridazines, ligands like triphenylphosphine (PPh₃) can sometimes be sufficient, particularly with more activated substrates.[7]

The Role of the Base

The base is essential for the transmetalation step, activating the boronic acid to form a more reactive boronate species. The choice of base can significantly influence the reaction outcome.[3]

  • Inorganic Bases: Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases. K₃PO₄ is a stronger base and is often effective in anhydrous conditions, which can be beneficial in minimizing protodeboronation.[7][8]

  • Fluoride Sources: In some cases, fluoride sources like KF or CsF can be used.

Solvent Selection

The solvent system must be capable of solubilizing all reaction components and should be stable at the required reaction temperature. Common solvents include:

  • Aprotic Solvents: Dioxane, toluene, and tetrahydrofuran (THF) are frequently used, often in combination with water to aid in dissolving the inorganic base.[9]

  • Protic Solvents: Alcohols like ethanol can be used as a co-solvent.[1]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling of a chloropyridazine with an arylboronic acid. It is crucial to note that these are starting points, and optimization for specific substrates may be necessary.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Combine Chloropyridazine, Boronic Acid, and Base Degas1 2. Evacuate and Backfill with Inert Gas (3x) Reagents->Degas1 Catalyst 3. Add Palladium Catalyst and Ligand (if separate) Degas1->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heat 5. Heat to Desired Temperature with Vigorous Stirring Solvent->Heat Monitor 6. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Dilute 8. Dilute with Organic Solvent and Water Cool->Dilute Extract 9. Separate and Extract Aqueous Layer Dilute->Extract Dry 10. Dry, Filter, and Concentrate Organic Layer Extract->Dry Purify 11. Purify by Column Chromatography Dry->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: General Suzuki-Miyaura Coupling of a Chloropyridazine

This protocol is a robust starting point for the coupling of various chloropyridazines with arylboronic acids.

Materials:

  • Chloropyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 M aqueous solution, 2.0 equiv)

  • Solvent (e.g., Toluene, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the chloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).[7]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed toluene (10 mL) followed by the 2.0 M aqueous Na₂CO₃ solution (1.0 mL, 2.0 mmol) via syringe.[7]

  • Reaction: Vigorously stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and then brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivatized pyridazine.

Data Presentation: Comparison of Catalytic Systems

The choice of catalytic system can dramatically impact the yield and reaction time. The following table provides a comparative summary of various systems for the coupling of chloro-heterocycles, offering a valuable starting point for optimization.

Chloropyridazine SubstrateBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
6-Amino-3-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.) (2)Toluene1102035-65[7]
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)arylboronic acidsPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.) (1)DME/Ethanol80-14-28[1]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001895[5]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-AmylOH1001698[5]
2-ChloropyridinePhenylboronic acidPEPPSI-IPr (2)-K₂CO₃ (2)Dioxane/H₂O80492[5]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a systematic approach to troubleshooting common issues in the Suzuki-Miyaura coupling of chloropyridazines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The Pd(0) species is sensitive to oxygen. The catalyst may be old or improperly stored.Ensure a rigorously inert atmosphere by thoroughly degassing solvents and the reaction vessel. Use a fresh batch of catalyst or consider a more stable precatalyst (e.g., a Buchwald G3 precatalyst).[2][8]
Insufficiently Active Catalyst System: The chosen catalyst/ligand combination may not be potent enough for the specific chloropyridazine.Switch to a more electron-rich and sterically bulky ligand (e.g., XPhos, SPhos) to facilitate oxidative addition.[2]
Inappropriate Base or Solvent: The base may not be strong enough to activate the boronic acid, or the solvent may not be suitable.Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the solvent system adequately solubilizes all reagents.[2][3]
Significant Protodeboronation Unstable Boronic Acid: Some boronic acids, particularly heteroaryl boronic acids, are prone to hydrolysis.Use freshly purchased or purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2][8] Use anhydrous conditions with a base like K₃PO₄.[8]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[4]
Pd(II) Species: The use of a Pd(II) source without efficient reduction to Pd(0) can lead to homocoupling.Use a Pd(0) source directly or a precatalyst designed for efficient in situ generation of Pd(0).[4]
Hydrodehalogenation Catalyst System: The chosen catalyst and ligand may favor this side reaction.Using a bulky ligand can sometimes disfavor this pathway.[2]

Safety Precautions

As with any chemical protocol, adherence to safety guidelines is paramount.

  • Palladium Catalysts: Many palladium catalysts are air-sensitive and potentially toxic. Handle them in a fume hood and under an inert atmosphere.

  • Boronic Acids: While generally considered low in toxicity, some boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each specific reagent.

  • Solvents: Organic solvents like toluene, dioxane, and THF are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[10][11][12] For larger-scale reactions, consider monitoring the internal temperature and providing adequate cooling.

Conclusion

The Suzuki-Miyaura cross-coupling of chloropyridazines is a highly effective method for generating diverse molecular architectures. By understanding the inherent challenges posed by these electron-deficient heteroaromatics and by making informed choices regarding the catalytic system, researchers can successfully employ this powerful transformation. The protocols and troubleshooting guide provided herein serve as a robust foundation for the synthesis of novel pyridazine derivatives, empowering further advancements in drug discovery and materials science.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Retrieved January 17, 2026, from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue Engineering. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 17, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4-Amino-6-chloropyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common purification challenges and ensure the high purity of your compound for downstream applications.

Structure of This Guide

This support center is structured in a user-friendly question-and-answer format, divided into two main sections:

  • Troubleshooting Guide: Directly addresses specific problems you may encounter during the purification process, offering step-by-step solutions and the scientific rationale behind them.

  • Frequently Asked Questions (FAQs): Provides answers to common queries regarding the purification and handling of 4-Amino-6-chloropyridazin-3(2H)-one.

Troubleshooting Guide

This section is your first point of reference when you encounter unexpected results during the purification of 4-Amino-6-chloropyridazin-3(2H)-one.

Issue 1: Low Yield After Recrystallization

Question: I have a very low yield, or no crystals are forming at all after attempting recrystallization. What could be the cause, and how can I fix it?

Answer: This is a common issue that typically points to problems with the solvent selection or the concentration of your solution.

  • Excessive Solvent: The most frequent cause of low yield is using too much solvent to dissolve the crude product. The principle of recrystallization relies on creating a supersaturated solution upon cooling. If the solution is too dilute, it will not reach saturation, and crystallization will be inefficient.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Solution: If you suspect an inappropriate solvent, you will need to perform solvent screening. Small-scale tests in vials with various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) can help identify a more suitable system.

  • Inducing Crystallization: Sometimes, a supersaturated solution is reluctant to form crystals.

    • Solution: You can induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can act as nucleation sites. Alternatively, adding a "seed crystal" from a previous pure batch can initiate crystallization.

Issue 2: Persistent Impurities After Purification

Question: After purification by column chromatography or recrystallization, I still see impurities in my NMR or LC-MS analysis. What are these impurities likely to be, and how can I remove them?

Answer: The nature of the impurities depends on the synthetic route used to prepare 4-Amino-6-chloropyridazin-3(2H)-one. A common synthesis involves the reaction of a dichloropyridazinone precursor with an ammonia source.

  • Common Impurities:

    • Unreacted Starting Material: Such as a di- or tri-chlorinated pyridazine derivative.

    • Isomeric Byproducts: Depending on the starting material, you might have isomeric impurities with the amino group at a different position.

    • Hydrolysis Products: The pyridazinone ring can be susceptible to hydrolysis under certain conditions.

  • Troubleshooting Strategies:

    • For Unreacted Halogenated Precursors: These are typically less polar than the desired amino-product.

      • Column Chromatography: A well-optimized gradient elution on silica gel, starting with a less polar eluent (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate these impurities.

      • Recrystallization: If the solubility difference is significant, a carefully chosen solvent system may leave the less polar impurity in the mother liquor.

    • For Isomeric Impurities: These can be challenging to separate due to their similar polarities.

      • High-Performance Flash Chromatography: Using a high-resolution silica column with a shallow gradient may be necessary.

      • Recrystallization: Multiple recrystallizations from a carefully selected solvent may be required to enrich the desired isomer.

    • For Polar Impurities (e.g., hydrolysis products):

      • Aqueous Wash: An initial wash of the crude product with a dilute aqueous solution (e.g., saturated sodium bicarbonate if the impurity is acidic) can remove highly polar impurities before further purification.

      • Column Chromatography: These impurities will likely have very low Rf values on silica gel and can be washed off the column with a highly polar eluent after the desired product has been collected.

Issue 3: Oily Product Instead of Crystals During Recrystallization

Question: My compound "oils out" during recrystallization instead of forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

    • Solvent Modification: Add a co-solvent in which the compound is less soluble. This can lower the overall solvating power and encourage crystallization. For example, if you are using ethanol, adding a small amount of water might help.

    • Redissolve and Retry: If the compound has oiled out, reheat the solution until it is homogeneous again, and then try one of the above strategies for slower cooling or solvent modification.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for 4-Amino-6-chloropyridazin-3(2H)-one?

A1: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is often preferred for larger quantities of material when the impurities have significantly different solubility profiles from the product. It is a more scalable and cost-effective method.

  • Flash Column Chromatography is more suitable for complex mixtures with multiple impurities or when impurities have similar solubility to the product. It offers better separation for a wider range of compounds.

Q2: How do I select the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should provide a good separation between your target compound and any impurities on a Thin Layer Chromatography (TLC) plate.

  • TLC Analysis: Run TLC plates with your crude mixture in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.3-0.4. This typically provides the best separation on a column.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting even minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and can help in identifying the mass of any impurities.

Q4: What are the expected ¹H NMR chemical shifts for 4-Amino-6-chloropyridazin-3(2H)-one?

A4: While the exact chemical shifts can vary depending on the solvent and instrument, you can expect to see characteristic signals for the protons on the pyridazinone ring and the amino group. It is always best to compare your spectrum to a known reference if available.

Q5: How should I store the purified 4-Amino-6-chloropyridazin-3(2H)-one?

A5: To ensure the long-term stability of your purified compound, it should be stored in a cool, dry, and dark place. A desiccator at room temperature or a freezer for long-term storage is recommended. Protect it from moisture and light to prevent degradation.

Experimental Protocols

Protocol 1: Recrystallization of 4-Amino-6-chloropyridazin-3(2H)-one

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Ethanol or methanol are often good starting points for pyridazinone derivatives.

  • Dissolution: Place the crude 4-Amino-6-chloropyridazin-3(2H)-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of 4-Amino-6-chloropyridazin-3(2H)-one

  • Eluent Selection: Using TLC, determine a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) that provides an Rf of ~0.3-0.4 for the target compound.

  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dry silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Amino-6-chloropyridazin-3(2H)-one.

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent System (Starting Ratios)Notes
RecrystallizationEthanol, Methanol, or Ethyl Acetate/HexaneThe choice depends on the specific impurities present.
Column ChromatographyEthyl Acetate / Hexane (e.g., 1:1 to 2:1)Adjust the ratio based on TLC analysis.
Dichloromethane / Methanol (e.g., 98:2 to 95:5)Useful for more polar compounds.

Visualized Workflows

Diagram 1: Troubleshooting Failed Purification

G start Purification Attempt Fails (Low Purity or Yield) check_method Review Purification Method start->check_method recrystallization Recrystallization Issue? check_method->recrystallization Recrystallization column_chrom Column Chromatography Issue? check_method->column_chrom Chromatography low_yield Low Yield recrystallization->low_yield Yes oiling_out Product Oiled Out recrystallization->oiling_out Yes persistent_impurity_recryst Persistent Impurity recrystallization->persistent_impurity_recryst Yes poor_separation Poor Separation (Overlapping Peaks) column_chrom->poor_separation Yes streaking Compound Streaking column_chrom->streaking Yes no_elution Compound Stuck on Column column_chrom->no_elution Yes solve_low_yield Use Less Solvent / Change Solvent low_yield->solve_low_yield solve_oiling Cool Slowly / Add Anti-solvent oiling_out->solve_oiling solve_impurity_recryst Re-recrystallize / Switch to Chromatography persistent_impurity_recryst->solve_impurity_recryst solve_separation Optimize Eluent (Shallow Gradient) poor_separation->solve_separation solve_streaking Add Modifier (e.g., TEA) / Change Stationary Phase streaking->solve_streaking solve_no_elution Increase Eluent Polarity no_elution->solve_no_elution

Caption: A decision tree for troubleshooting common purification problems.

Diagram 2: Selecting the Appropriate Purification Technique

G start Crude Product of 4-Amino-6-chloropyridazin-3(2H)-one initial_analysis Analyze Crude by TLC/LC-MS start->initial_analysis is_solid Is the product a solid? initial_analysis->is_solid impurities_check Are impurities significantly different in polarity? is_solid->impurities_check Yes column_first Proceed with Column Chromatography is_solid->column_first No (Oily Product) recrystallize Recrystallization is a good first choice impurities_check->recrystallize Yes impurities_check->column_first No (Similar Polarity)

Caption: A flowchart to guide the selection of the best purification method.

References

  • Crocetti, L., Floresta, G., Zagni, C., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1354. [Link]

  • Gomaa, A. M., El-Sayed, M. A. A., & Ali, A. G. (2021). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 11(53), 33575-33593. [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

Common issues and side reactions in 4-Amino-6-chloropyridazin-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-6-chloropyridazin-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common issues and side reactions encountered during its synthesis, providing practical troubleshooting advice and in-depth scientific explanations to enhance your experimental success.

Introduction to the Synthesis

The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a dichlorinated pyridazinone precursor, most commonly 4,6-dichloropyridazin-3(2H)-one, with an ammonia source. While seemingly straightforward, this reaction is often accompanied by challenges related to regioselectivity, over-reaction, and purification. This guide will help you navigate these common pitfalls.

cluster_main Typical Synthetic Pathway Start 4,6-Dichloropyridazin-3(2H)-one Product 4-Amino-6-chloropyridazin-3(2H)-one Start->Product Nucleophilic Aromatic Substitution (SNAr) Reagent Ammonia Source (e.g., NH4OH, NH3 gas) Reagent->Product Side_Products Isomeric & Di-substituted Impurities Product->Side_Products Potential Formation

Caption: General synthetic route to 4-Amino-6-chloropyridazin-3(2H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the challenges you may encounter.

FAQ 1: Low Yield and Incomplete Conversion

Question: My reaction has stalled, and I have a significant amount of unreacted 4,6-dichloropyridazin-3(2H)-one remaining. How can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent issue in the amination of dichloropyridazinones. Several factors can contribute to this, and a systematic approach to optimization is recommended.

Causality and Troubleshooting Steps:

  • Insufficient Nucleophile Concentration: The concentration of ammonia at the reaction site may be too low.

    • Solution: If using aqueous ammonia (NH₄OH), ensure a sufficient excess is used. For gaseous ammonia, ensure a continuous flow or maintain a positive pressure in a sealed reaction vessel. Microwave-assisted synthesis can also be effective in driving the reaction to completion by using a sealed vessel with aqueous ammonia at elevated temperatures (e.g., 120°C for 30 minutes)[1].

  • Reaction Temperature and Time: The activation energy for the SNAr reaction may not be met under your current conditions.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant decomposition. Extended reaction times at a moderate temperature may be more beneficial than short reaction times at a very high temperature.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of the starting materials and the reaction rate.

    • Solution: Polar aprotic solvents like DMF or DMSO can enhance the reaction rate by solvating the cation of the base and increasing the nucleophilicity of the amine[2]. However, be mindful that these solvents can also promote side reactions if the temperature is too high. Protic solvents like ethanol can also be used and may be easier to remove during workup[3].

  • Base Selection: While ammonia acts as both the nucleophile and the base, the addition of a non-nucleophilic base can sometimes improve the reaction rate by deprotonating the pyridazinone ring, making it more susceptible to nucleophilic attack.

    • Solution: Consider the addition of a carbonate base like K₂CO₃, which has been shown to be effective in similar amination reactions of chloro-N-heterocycles[2].

Experimental Protocol: Microwave-Assisted Amination [1]

  • To a 20 mL thick-walled borosilicate glass vial, add 4,6-dichloropyridazin-3(2H)-one (1.0 equiv).

  • Add aqueous ammonium hydroxide solution (28-30% NH₃ content, ~3.3 mL per gram of starting material).

  • Seal the vial tightly with a lid.

  • Place the vial in a microwave reactor and heat to 120°C for 30 minutes with a power of 300W.

  • After cooling, the product often precipitates and can be collected by filtration.

FAQ 2: Formation of Isomeric Impurities

Question: My final product is contaminated with an isomer. How can I control the regioselectivity of the amination?

Answer: The formation of the isomeric byproduct, 6-amino-4-chloropyridazin-3(2H)-one, is a common problem stemming from the two reactive chlorine atoms on the pyridazinone ring. The electronic and steric environment of these two positions dictates the site of nucleophilic attack.

Causality and Control Strategies:

The regioselectivity of nucleophilic aromatic substitution on dichlorinated N-heterocycles is influenced by the electronic effects of the ring substituents and the reaction conditions[4][5][6].

  • Electronic Effects: The carbonyl group and the ring nitrogen atoms create distinct electronic environments at the C4 and C6 positions. Computational studies on related dichloropyrimidines show that electron-donating groups can alter the Lowest Unoccupied Molecular Orbital (LUMO) distribution, thereby changing the preferred site of nucleophilic attack[7].

    • Insight: While you cannot change the inherent electronics of the starting material, understanding this can help in interpreting results and designing new analogs if needed.

  • Solvent Polarity and Hydrogen Bonding: The solvent can play a crucial role in stabilizing the transition state of the SNAr reaction.

    • Guidance: Non-polar solvents may favor attack at one position, while polar, hydrogen-bond-accepting solvents like DMSO could favor the other by stabilizing the Meisenheimer complex differently for each isomer[4]. It is advisable to screen a range of solvents (e.g., toluene, ethanol, DMF, DMSO) to determine the optimal medium for maximizing the desired isomer.

  • Steric Hindrance: If substituents are present on the pyridazinone ring, steric hindrance can direct the incoming nucleophile to the less hindered position[4].

Troubleshooting Workflow for Isomer Formation:

cluster_workflow Isomer Control Workflow Start Isomeric Impurity Detected Step1 Analyze Reaction Solvent Start->Step1 Step2a Screen Non-polar Solvents (e.g., Toluene, Dioxane) Step1->Step2a Hypothesis: Non-polar medium favors desired isomer Step2b Screen Polar Aprotic Solvents (e.g., DMF, DMSO) Step1->Step2b Hypothesis: Polar medium favors desired isomer Step3 Vary Reaction Temperature Step2a->Step3 Step2b->Step3 Step4 Purification Step3->Step4 Optimized Conditions Found

Caption: A systematic approach to optimizing regioselectivity.

Purification of Isomers: If isomeric impurities cannot be eliminated through reaction optimization, purification is necessary.

  • Column Chromatography: This is the most effective method for separating isomers of pyridazinone derivatives[8]. A typical mobile phase is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. The ratio should be optimized using TLC to achieve the best separation[8].

  • Recrystallization: In some cases, fractional crystallization can be employed if the isomers have sufficiently different solubilities in a particular solvent system.

FAQ 3: Presence of a Di-substituted Byproduct

Question: I am observing the formation of 4,6-diaminopyridazin-3(2H)-one in my reaction mixture. How can I prevent this over-reaction?

Answer: The formation of the di-amino byproduct is a result of the mono-amino product reacting further with the ammonia source. This is more likely to occur under forcing reaction conditions or with a large excess of the nucleophile.

Control and Mitigation Strategies:

  • Stoichiometry: Carefully control the stoichiometry of the ammonia source. Using a slight excess is often sufficient to drive the reaction to completion without promoting significant di-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the slower second substitution from occurring to a significant extent. Lowering the reaction temperature can also help to favor the mono-amination product, as the second substitution likely has a higher activation energy. For instance, in the synthesis of related di-substituted triazines, maintaining a low temperature (0°C) is crucial to prevent double incorporation[9].

  • Gradual Addition: Adding the ammonia source slowly to the reaction mixture can help to maintain a low instantaneous concentration, which can disfavor the second substitution.

Purification to Remove Di-substituted Byproduct: The di-amino product is significantly more polar than the desired mono-amino product. This difference in polarity can be exploited for purification.

  • Recrystallization: The di-amino product may have very different solubility properties, allowing for its removal by recrystallization.

  • Column Chromatography: The di-amino product will have a much lower Rf value on silica gel compared to the mono-amino product, making separation by column chromatography straightforward[8].

FAQ 4: Hydrolysis of the Chloro Group

Question: I have identified a byproduct that appears to be a hydroxy-pyridazinone. How can I avoid this?

Answer: The chloro groups on the pyridazinone ring are susceptible to hydrolysis, especially in the presence of water at elevated temperatures and under basic or acidic conditions. The use of aqueous ammonia (NH₄OH) inherently introduces water into the reaction system.

Preventative Measures:

  • Control pH: If possible, maintain the reaction mixture at a neutral or slightly basic pH to minimize acid- or base-catalyzed hydrolysis.

  • Anhydrous Conditions: For reactions that are particularly sensitive to hydrolysis, consider using anhydrous ammonia gas in an anhydrous solvent.

  • Temperature Control: Higher temperatures will accelerate the rate of hydrolysis. Use the minimum temperature necessary to achieve a reasonable reaction rate for the amination.

  • Workup Conditions: During the workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly after the reaction is complete.

Summary of Key Parameters and Troubleshooting

Issue EncounteredPotential Cause(s)Recommended Troubleshooting Actions
Low Yield / Incomplete Reaction Insufficient nucleophile, low temperature, inappropriate solvent.Increase excess of ammonia source, gradually increase temperature, screen polar aprotic solvents (DMF, DMSO), consider microwave synthesis.
Formation of Isomeric Impurities Electronic and solvent effects on SNAr regioselectivity.Screen a range of solvents from non-polar (toluene) to polar aprotic (DMSO), optimize reaction temperature.
Di-substitution Byproduct Large excess of nucleophile, prolonged reaction time, high temperature.Use a smaller excess of ammonia, monitor reaction by TLC and stop upon completion, lower reaction temperature.
Hydrolysis of Chloro Group Presence of water, high temperature, non-neutral pH.Minimize reaction temperature, consider using anhydrous ammonia, ensure neutral workup conditions.
Difficult Purification Co-eluting impurities, similar solubility of products.For isomers, use optimized column chromatography. For polar impurities (di-amino), use recrystallization or chromatography.

References

  • Larsson, J., et al. (2025).
  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159.
  • Krasavin, M., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(18), 3326.
  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1345.
  • ChemDiv. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • Goel, A., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Patel, R. P., et al. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 5(8), 3176-3190.
  • The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • Chinese Patent CN104844523A. (2015). Synthesis method of 3-amino-6-chloropyridazine.
  • Allam, H. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 33.
  • Stanovnik, B., et al. (2001). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1. ARKIVOC, 2001(5), 103-115.
  • Abdelrahman, N. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1235-1253.
  • World Intellectual Property Organization. (2016). Process for preparing 4-amino-pyridazines. WO2016180833A1.
  • Sung, G. H., et al. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-143.
  • Sherif, M. H., et al. (2010). chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.
  • Lee, K. J., et al. (2004). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of the Korean Chemical Society, 48(5), 487-490.
  • Singh, P., et al. (2017).
  • Chinese Patent CN112645883A. (2021).
  • Chinese Patent CN104447569A. (2015). Method for synthetizing 3,6-dichloropyridazine.
  • U.S. Patent US20080167461A1. (2008). Process for Preparing 3,6-Dichloropyridazine-1-Oxide.
  • U.S. Patent US3004027A. (1961).
  • Wang, C., et al. (2016). Ammonia synthesis and by-product formation from H2O, H2 and N2 by dielectric barrier discharge combined with an Ru/Al2O3 catalyst. RSC Advances, 6(108), 105338-105345.

Sources

Technical Support Center: Optimizing Synthesis of 4-Amino-6-chloropyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-6-chloropyridazin-3(2H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for this important class of heterocyclic compounds. Pyridazinones are a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] This guide provides in-depth technical advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing 4-Amino-6-chloropyridazin-3(2H)-one derivatives?

The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one derivatives typically begins with a commercially available and versatile starting material, 3,6-dichloropyridazine.[3][4] The core strategy involves a sequence of nucleophilic substitution reactions to introduce the desired functionalities at the C6 and C4 positions, followed by cyclization to form the pyridazinone ring.

A common pathway involves the initial reaction of 3,6-dichloropyridazine with ammonia to selectively replace one of the chlorine atoms, yielding 3-amino-6-chloropyridazine.[4][5] This intermediate is then subjected to further modifications. For instance, the remaining chlorine atom can be displaced by various nucleophiles. The introduction of the amino group at the C4 position and the formation of the pyridazinone ring can be achieved through several methods, often involving reactions with hydrazine derivatives.[6][7]

Q2: What is the underlying mechanism for the formation of the pyridazinone ring?

The formation of the pyridazinone ring from appropriate precursors, such as γ-ketoacids or their derivatives, proceeds through a condensation reaction with hydrazine or its substituted analogues.[8] The mechanism involves the initial formation of a hydrazone by the reaction of the hydrazine with the ketone carbonyl group. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid or ester group, leading to the formation of a six-membered ring. Subsequent dehydration results in the stable pyridazinone ring system. The pyridazinone core exists in tautomeric forms, with the keto form being generally more stable.[9]

Q3: What are the key reaction parameters to control for a successful synthesis?

Several parameters are crucial for optimizing the synthesis of 4-Amino-6-chloropyridazin-3(2H)-one derivatives:

  • Temperature: The reaction temperature significantly influences the reaction rate and selectivity. For instance, the initial amination of 3,6-dichloropyridazine is often carried out at elevated temperatures to ensure complete conversion.[4]

  • Solvent: The choice of solvent is critical and depends on the specific reaction step. Polar aprotic solvents like ethanol are commonly used for nucleophilic substitution reactions in this synthesis.[10]

  • Base: In reactions involving nucleophilic substitution, a base is often required to neutralize the generated acid (e.g., HCl) and to facilitate the reaction. Anhydrous potassium carbonate is a frequently used base in these syntheses.[3]

  • Catalyst: In some cases, a catalyst may be employed to enhance the reaction rate. For example, water-soluble polyethers can be used as catalysts in the industrial production of 3-amino-6-chloropyridazine.[4]

  • Reaction Time: The duration of the reaction should be optimized to ensure maximum conversion of the starting material while minimizing the formation of side products.

Troubleshooting Guide

Low or No Product Yield

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.[11] If the reaction has stalled, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[1]

    • Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may be temperature-sensitive. Try running the reaction at a slightly higher or lower temperature to find the optimal condition.

    • Solvent: The solvent may not be appropriate for the reaction. Consider using a different solvent with a higher or lower polarity.

  • Degradation of Product:

    • The desired product might be unstable under the reaction conditions. If you suspect this, try to isolate the product at different time points to assess its stability.

  • Inefficient Purification:

    • Significant product loss can occur during workup and purification. Optimize your extraction and chromatography procedures. Ensure the pH of the aqueous layer is optimal during extraction to prevent your product from remaining in the aqueous phase.

Product Purity Issues

Purification of pyridazinone derivatives can be challenging due to the presence of structurally similar impurities.

Recommended Purification Techniques:

  • Aqueous Washes: If your impurities have different acid-base properties than your product, they can be removed with aqueous washes. For example, acidic impurities can be removed by washing the organic layer with a basic solution like sodium bicarbonate, and basic impurities can be removed with an acidic wash like dilute HCl.[11]

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. The key is to find a suitable solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in the mother liquor.[11] Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[11]

  • Column Chromatography: For complex mixtures or isomers that are difficult to separate by recrystallization, silica gel column chromatography is the standard technique.[11] A gradient of a non-polar eluent (like hexane) and a more polar eluent (like ethyl acetate) is typically used.[11] The optimal eluent system can be predetermined using TLC.[11]

Formation of Side Products

The formation of side products is a common issue. Identifying the side product is the first step to mitigating its formation.

Common Side Reactions and Prevention:

  • Over-alkylation: In reactions involving alkylation of an amine, over-alkylation can occur, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[12][13] To avoid this, you can use a large excess of the amine or use a protecting group strategy.

  • Formation of Isomers: In the synthesis of substituted pyridazinones, the formation of regioisomers is possible. The separation of these isomers can be challenging. Column chromatography is often the most effective method for separation.[11] To improve regioselectivity, you can explore different catalysts or reaction conditions that may favor the formation of the desired isomer.

  • Hydrolysis of Chloro Group: The chloro group on the pyridazine ring can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures, leading to the formation of the corresponding pyridazinone. Ensure your reaction conditions are anhydrous if this is a concern.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

This protocol is adapted from microwave-assisted synthesis methods which are known for their efficiency.[5]

  • Reaction Setup: In a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).

  • Addition of Ammonia: Add 5 mL of concentrated ammonium hydroxide solution (28-30% NH3 content).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 30 minutes at 120°C with a power of 300W.

  • Workup: After cooling, the precipitate that forms is collected by filtration.

  • Purification: Wash the solid with a mixture of ethyl acetate and hexane (3:7) and dry to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid. This product is often pure enough for the next step without further purification.[5]

Protocol 2: General Procedure for Suzuki Cross-Coupling of 3-Amino-6-chloropyridazine

This protocol describes a general method for introducing aryl or heteroaryl groups at the C6 position.[5]

  • Reaction Setup: To a 10 mL thick-walled borosilicate glass vial, add 3-amino-6-chloropyridazine (1 mmol), a base (e.g., K2CO3, 1.5 equiv.), the desired aryl/heteroarylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and solvent (2 mL, e.g., a mixture of dioxane and water).

  • Degassing: Degas the mixture with nitrogen for 5 minutes and then seal the vial.

  • Microwave Irradiation: Pre-stir the reaction mixture for 1 minute to ensure proper mixing. Irradiate the mixture for 10 minutes at a specified temperature (e.g., 100-120°C) and 300W power.

  • Workup: After cooling, filter the reaction mixture and extract with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the desired 3-amino-6-arylpyridazine.[5]

Data Summary

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyridazinone Derivative. [1]

MethodReaction TimeYield (%)Temperature (°C)Key AdvantagesKey Disadvantages
Microwave-Assisted Synthesis 4 - 10 minutes85 - 92%120 - 150Rapid reaction times, high yields, potential for solvent-free conditions.Requires specialized microwave reactor, scalability may be a concern.
Conventional Heating 4 - 8 hours65 - 78%Reflux (solvent dependent)Utilizes standard laboratory equipment, well-established procedures.Longer reaction times, potentially lower yields, higher energy consumption.

Visual Guides

General Synthetic Pathway

G A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B NH3 / Heat C 3-Amino-6-aryl/alkyl-pyridazine B->C Suzuki Coupling or other C-C bond formation D 4-Amino-6-substituted-pyridazin-3(2H)-one (Target Derivative) C->D Multi-step conversion (e.g., amination, cyclization)

Caption: General synthetic route to 4-Amino-6-chloropyridazin-3(2H)-one derivatives.

Troubleshooting Workflow

G Start Experiment Performed Problem Unsatisfactory Result? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes SideProduct Side Product Formation Problem->SideProduct Yes Success Successful Synthesis Problem->Success No CheckConditions Check Reaction Conditions (Temp, Time, Reagents) LowYield->CheckConditions OptimizePurification Optimize Purification (Recrystallization, Chromatography) ImpureProduct->OptimizePurification IdentifySideProduct Identify Side Product (MS, NMR) & Adjust Conditions SideProduct->IdentifySideProduct CheckConditions->Start OptimizePurification->Start IdentifySideProduct->Start

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

  • Technical Support Center: Pyridazinone Synthesis Purific
  • Al-Ostoot, F. H., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports, 13(1), 1-19. (URL: )
  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), 2300314. (URL: )
  • Crocetti, L., et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 26(11), 3233. (URL: )
  • A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach - Benchchem. (URL: )
  • A Comparative Guide to the Synthesis of Pyridazinones: A Novel One-Pot, Three-Component Approach vs. Traditional Two-Step Conden - Benchchem. (URL: )
  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. (URL: )
  • Sharma, P., & Kumar, A. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Drug Delivery and Therapeutics, 5(4), 1-10. (URL: )
  • Allam, H. A., et al. (2020). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC advances, 10(49), 29337-29350. (URL: )
  • Allam, H. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 19(1), 1-27. (URL: )
  • 3-Amino-6-chloro-pyridazine - SpectraBase. (URL: )
  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. (URL: )
  • Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Journal of Heterocyclic Chemistry, 58(5), 1184-1191. (URL: )
  • Kumar, A., et al. (2012). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Organic & Biomolecular Chemistry, 10(4), 796-801. (URL: )
  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. (URL: [Link])

  • 22.3 Synthesis of Amines | Organic Chemistry - YouTube. (URL: [Link])

  • 3-Amino-6-chloropyridazine: A Vers

Sources

Identification and characterization of by-products in 4-Amino-6-chloropyridazin-3(2H)-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-6-chloropyridazin-3(2H)-one. This guide is designed to provide expert insights and practical troubleshooting for the identification and characterization of by-products encountered during its use. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your reactions are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of by-products I should expect when working with 4-Amino-6-chloropyridazin-3(2H)-one?

You will most commonly encounter by-products arising from three main pathways: hydrolysis, dimerization, and reactions involving the exocyclic amino group. The specific by-products depend heavily on your reaction conditions (pH, temperature, catalysts, and reagents).

  • Hydrolysis Products: The chlorine atom at the C6 position is susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures or under non-neutral pH conditions. This leads to the formation of 4-Amino-6-hydroxypyridazin-3(2H)-one.

  • Dimerization Products: Under certain conditions, particularly oxidative or those involving transition metal catalysis, dimerization can occur.[1][2] This can involve the coupling of two pyridazinone rings, leading to complex, high-molecular-weight impurities.

  • Substitution at the Amino Group: The amino group at the C4 position can react with electrophilic reagents present in your reaction mixture. For example, in acylation reactions, di-acylation could potentially occur as a minor side product.

Q2: How can I minimize the formation of the hydrolysis by-product, 4-Amino-6-hydroxypyridazin-3(2H)-one?

Minimizing hydrolysis requires strict control over water content and pH.

  • Anhydrous Conditions: Use freshly dried solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • pH Control: Avoid strongly acidic or basic conditions unless required by the reaction mechanism. If a base is needed, consider non-nucleophilic organic bases over inorganic hydroxides. The rate of hydrolysis for chloro-substituted pyridones and similar heterocycles is significantly influenced by pH.[3][4]

  • Temperature Management: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. Higher temperatures accelerate the rate of hydrolysis.[5]

Q3: What are the recommended storage conditions for 4-Amino-6-chloropyridazin-3(2H)-one to ensure its stability?

To maintain its integrity, 4-Amino-6-chloropyridazin-3(2H)-one should be stored in a cool, dry place, protected from light. While aminopyridine compounds can be chemically stable, proper storage prevents slow degradation.[6] We recommend storing it in a tightly sealed container, preferably in a desiccator or under an inert atmosphere to protect it from moisture and air, which could lead to hydrolysis or oxidation over time.

Troubleshooting Guide: By-Product Identification & Characterization

This section addresses specific experimental issues with in-depth, validated protocols.

Scenario 1: An unexpected peak with a different retention time appears in my HPLC/LC-MS analysis.

Question: My reaction mixture shows a new, significant peak in the HPLC chromatogram that is not my starting material or desired product. How do I proceed with its identification?

Answer: A systematic approach is crucial for identifying unknown impurities. The appearance of a new peak points to a transformation of your starting material. The workflow below outlines the steps for characterization.

G cluster_0 Initial Observation & Analysis cluster_1 Hypothesis Generation cluster_2 Confirmation & Verification A Unexpected Peak in HPLC B Run LC-MS Analysis A->B First Step C Analyze Mass Spectrum (MS) - Determine m/z of unknown B->C D Compare m/z with Potential By-products (See Table 1) C->D E Hypothesize Structure (e.g., Hydrolysis, Dimer) D->E F Isolate Impurity (Prep-HPLC or Column Chromatography) E->F If impurity >5% G Structural Elucidation (NMR, FT-IR) F->G H Confirm Structure G->H

Caption: Workflow for identifying unknown reaction by-products.

  • LC-MS Analysis:

    • Causality: The first and most critical step is to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, which is a key piece of evidence for deducing its molecular formula.

    • Procedure:

      • Prepare a dilute sample of your crude reaction mixture in a suitable solvent (e.g., Methanol, Acetonitrile).

      • Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source, running in both positive and negative ion modes.

      • Correlate the retention time of the unknown peak from your HPLC to the corresponding mass spectrum.

      • Record the m/z value for the parent ion ([M+H]⁺ or [M-H]⁻).

  • Hypothesis Generation (Cross-reference with Table 1):

    • Causality: By comparing the observed molecular weight with the calculated masses of likely by-products, you can form a strong hypothesis about the impurity's identity.

    • Procedure:

      • Calculate the exact masses for potential by-products such as the hydrolysis product or a dimer.

      • Compare these calculated masses with your experimental m/z value. A match within a small tolerance (e.g., <5 ppm for high-resolution MS) strongly suggests a particular structure.

  • Isolation and Structural Elucidation (if necessary):

    • Causality: If the by-product is present in significant quantities (>5%) or its identity is ambiguous from MS data alone, isolation and spectroscopic analysis are required for definitive structural confirmation.

    • Procedure:

      • Isolation: Use preparative HPLC or flash column chromatography to isolate a pure sample of the impurity.

      • NMR Analysis: Dissolve the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns provide definitive structural information. For example, the disappearance of the C-Cl bond and the appearance of an O-H signal in FT-IR and a change in the aromatic proton signals in ¹H NMR would confirm hydrolysis.

      • FT-IR Analysis: Acquire an FT-IR spectrum to identify key functional groups. A broad peak around 3200-3500 cm⁻¹ could indicate the presence of a hydroxyl group from hydrolysis.

Compound NameStructureMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺Key Characterization Notes
Starting Material 4-Amino-6-chloropyridazin-3(2H)-oneC₄H₄ClN₃O145.0043146.0121Presence of chlorine isotope pattern (3:1 ratio for M, M+2).
Hydrolysis Product 4-Amino-6-hydroxypyridazin-3(2H)-oneC₄H₅N₃O₂127.0382128.0460Loss of chlorine isotope pattern. Often more polar (earlier elution in reverse-phase HPLC).
Dimer Product (Example) (Structure varies)C₈H₆Cl₂N₆O₂287.9957289.0035Significantly higher molecular weight. Complex NMR spectrum.
Scenario 2: My reaction yield is consistently low, and the crude material appears complex.

Question: I am attempting a substitution reaction at the C6 position, but my yield of the desired product is low, and the crude NMR shows multiple unidentified species. What factors should I investigate?

Answer: Low yields coupled with a complex crude product mixture suggest that multiple side reactions are competing with your main desired reaction. The stability of 4-Amino-6-chloropyridazin-3(2H)-one is highly dependent on the reaction conditions.

ReactionPathways cluster_main Desired Reaction cluster_side Side Reactions / By-products SM 4-Amino-6-chloro- pyridazin-3(2H)-one DP Desired Product (e.g., Suzuki Coupling) SM->DP Main Pathway (e.g., + Arylboronic acid, Pd(0)) HP Hydrolysis Product SM->HP H₂O / OH⁻ High Temp DIMER Dimerization Product SM->DIMER Oxidant or Metal Catalyst OTHER Other Side Products SM->OTHER Other Reagents

Caption: Competing reaction pathways for 4-Amino-6-chloropyridazin-3(2H)-one.

  • Re-evaluate Reaction Conditions:

    • Temperature: High temperatures can significantly increase the rate of decomposition and side reactions like hydrolysis.

      • Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or HPLC to find the optimal balance.

    • Base Selection: The choice of base is critical. Strong nucleophilic bases (e.g., NaOH, KOH) can directly compete with your desired nucleophile, leading to hydrolysis.

      • Action: Switch to a non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃) or an organic base (e.g., DIPEA, Et₃N) if the reaction allows.

    • Solvent Purity: Protic solvents or residual water in aprotic solvents can act as nucleophiles.

      • Action: Ensure solvents are anhydrous. Use molecular sieves if necessary. This is a common practice in syntheses involving sensitive substrates.[7][8]

  • Analyze Starting Material Purity:

    • Causality: Impurities in the starting 4-Amino-6-chloropyridazin-3(2H)-one can carry through or interfere with the reaction.

    • Action: Run an analysis (HPLC, NMR) on your starting material before beginning the reaction. If impurities are detected, purify the starting material by recrystallization or chromatography.

  • Consider the Reaction Atmosphere:

    • Causality: Many reactions, especially those using palladium catalysts for cross-coupling, are sensitive to oxygen.[9][10] Oxidative side reactions can consume starting material and generate complex impurities.

    • Action: Degas your solvent and reaction mixture thoroughly (e.g., by bubbling with nitrogen or argon for 15-30 minutes) before adding any sensitive reagents or catalysts. Maintain a positive pressure of an inert gas throughout the reaction.

By systematically investigating these parameters and using the analytical workflows described, you can effectively identify the sources of by-product formation, optimize your reaction conditions, and ultimately improve the yield and purity of your desired product.

References

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ACS Publications. Available from: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available from: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). Available from: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available from: [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Institutes of Health (NIH). Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. Available from: [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health (NIH). Available from: [Link]

  • A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Available from: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. Available from: [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available from: [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (NIH). Available from: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Drug Design and Discovery. Available from: [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. ResearchGate. Available from: [Link]

  • Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. PubMed. Available from: [Link]

  • Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. National Institutes of Health (NIH). Available from: [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
  • Analytical methods for amino acid determination in organisms. PubMed. Available from: [Link]

  • 4-Hydroxypyridazin-3(2H)-one derivatives as novel D-amino acid oxidase inhibitors. Europe PMC. Available from: [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Available from: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Semantic Scholar. Available from: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). Available from: [Link]

  • Process for producing 3-amino-6-chloropyridazine. Google Patents.

Sources

Technical Support Center: Crystallization of 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the crystallization of 4-Amino-6-chloropyridazin-3(2H)-one. Our goal is to move beyond simple procedural steps and delve into the causality behind common crystallization challenges, empowering you to optimize your experimental outcomes with a robust, self-validating approach.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of 4-Amino-6-chloropyridazin-3(2H)-one in a direct question-and-answer format.

Question 1: My compound has completely dissolved but fails to crystallize upon cooling. What is happening and how can I fix it?

Answer:

This is a classic sign that your solution is not supersaturated, meaning the concentration of the compound is below its solubility limit even at the lower temperature. This typically occurs if too much solvent was added initially.[1]

Causality: Crystallization requires the solution to be supersaturated, a non-equilibrium state containing more dissolved solute than it can normally hold at that temperature. Without achieving this state, there is no thermodynamic driving force for the molecules to assemble into a crystal lattice.

Step-by-Step Solutions:

  • Induce Supersaturation by Evaporation: Gently heat the solution and evaporate a portion of the solvent under a stream of inert gas (e.g., nitrogen) or using a rotary evaporator. This increases the concentration of the solute. Be careful not to evaporate too much solvent too quickly, as this can lead to rapid precipitation rather than crystallization.[1]

  • Introduce an Anti-Solvent: If you know a solvent in which your compound is insoluble (an "anti-solvent"), add it dropwise to the solution at room temperature until turbidity (cloudiness) persists. The addition of the anti-solvent reduces the overall solubility of your compound in the solvent mixture, pushing it into a supersaturated state. Common anti-solvents for polar compounds include hexanes or water.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites, which can initiate crystal growth.

  • Seed the Solution: If you have a pure crystal of 4-Amino-6-chloropyridazin-3(2H)-one from a previous batch, add a single, tiny crystal to the cooled solution. This "seed" acts as a template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.

Question 2: Instead of crystals, an oil has separated from the solution. How do I resolve this "oiling out"?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the chosen solvent system. The resulting liquid phase is a highly concentrated, supersaturated solution of your compound. This is often caused by cooling the solution too rapidly or the presence of impurities that depress the melting point.

Causality: The high concentration of the solute upon cooling can create a liquid-liquid phase separation instead of a solid-liquid separation. The molecules have come out of the bulk solvent but have not yet organized into a solid crystalline lattice.

Step-by-Step Solutions:

  • Re-dissolve and Dilute: Heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% of the original volume) to lower the saturation point slightly.

  • Ensure Slow Cooling: This is the most critical step.[1][2] Allow the flask to cool to room temperature undisturbed on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Slow cooling decreases the solubility gradually, giving the molecules sufficient time to orient themselves into an ordered crystal lattice.[2]

  • Lower the Crystallization Temperature: Once the solution has reached room temperature, you can attempt to induce further crystallization by moving the flask to a refrigerator (2-8°C).

  • Solvent System Re-evaluation: If oiling out persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a solvent in which the compound is less soluble.

Question 3: I've obtained crystals, but the yield is very low. How can I improve it?

Answer:

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor even after cooling. This can be due to the compound's inherent solubility in the solvent or using an excessive volume of solvent.

Causality: The yield is determined by the difference in the compound's solubility at the high and low temperatures of the crystallization process. Maximizing this difference is key to a high recovery.

Step-by-Step Solutions:

  • Optimize the Solvent-to-Solute Ratio: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.[1]

  • Maximize the Cooling Period: Ensure the solution has been cooled for a sufficient amount of time. For some compounds, crystallization can be slow. Consider leaving the flask in a refrigerator overnight.

  • Cool to a Lower Temperature: If you cooled to room temperature, try cooling further in an ice-water bath (0°C) to further decrease the compound's solubility and force more of it out of solution.

  • Recover from the Mother Liquor: After filtering your first crop of crystals, concentrate the remaining mother liquor (e.g., by 50% on a rotary evaporator) and cool it again. This will often yield a second crop of crystals, which can be combined with the first if the purity is acceptable.

Question 4: My final crystals are discolored or show impurities in analytical tests (e.g., NMR, LC-MS). What went wrong?

Answer:

Impure crystals are typically the result of either insoluble impurities not being removed beforehand or soluble impurities co-precipitating with the product. The latter is often a consequence of rapid cooling, which traps impurities within the growing crystal lattice.

Causality: The principle of purification by crystallization relies on the slow and selective incorporation of the target molecule into the crystal lattice, while impurities remain in the solution. If the process is too fast, this selectivity is lost.

Step-by-Step Solutions:

  • Perform a Hot Filtration: If you observe insoluble material in your hot, dissolved solution, you must perform a hot filtration through a pre-warmed funnel with fluted filter paper. This removes insoluble impurities that would otherwise contaminate your final product.

  • Ensure Slow Cooling: As mentioned previously, slow cooling is paramount for purity.[2] A rapid crash-out will trap solvent and soluble impurities.

  • Thoroughly Wash the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of fresh, ice-cold solvent.[3] This removes the impurity-laden mother liquor adhering to the crystal surfaces. Do not use room temperature solvent, as it will dissolve some of your product.

  • Perform a Second Recrystallization: If the crystals remain impure, a second recrystallization is often necessary. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the slow cooling and filtration process.

Experimental Protocols & Data
General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent. Ethanol or mixtures of ethanol and water are often effective for pyridazinone derivatives.[4] The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[2]

  • Dissolution: Place the crude 4-Amino-6-chloropyridazin-3(2H)-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration at this stage.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Crystal Formation: Crystal nucleation should begin as the solution cools and becomes supersaturated. For further yield, the flask can be moved to a refrigerator or an ice bath after it has reached room temperature.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small volume of ice-cold solvent to remove residual mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point, NMR, and/or LC-MS to confirm purity and identity.

Data Presentation

Table 1: Physical and Chemical Properties of Pyridazine Derivatives

Property4-Amino-6-chloropyridazin-3(2H)-one (Target)3-Amino-6-chloropyridazine (Related Compound)
Molecular Formula C₄H₄ClN₃OC₄H₄ClN₃[5][6][7]
Molecular Weight 145.55 g/mol 129.55 g/mol [5][6][7]
Appearance White to light yellow crystalline powder (expected)White to orange to green powder to crystal[7]
Melting Point Not specified in search results218 - 224 °C[7]
Storage Store at 2-8°C, in a dark place under an inert atmosphere is recommended for related structures.[8]Store at room temperature.[7]

Table 2: Solubility Data for Related Pyridazine Compounds

SolventCompoundSolubilityNotes
DMSO 3-Amino-6-chloropyridazine25 mg/mL[5]Requires sonication and warming to 60°C to achieve this concentration.[5]
Ethanol Pyridazinone DerivativesGoodFrequently used as a recrystallization solvent in literature.[4]
Hydrochloric Acid 3-Amino-6-chloropyridazineSoluble[9]The amino group provides basicity, leading to salt formation in acid.[5][9]
Visualizations

G start Crystallization Attempt outcome What is the outcome? start->outcome no_xtal No Crystals Formed (Solution Clear) outcome->no_xtal No Change oiling Oiling Out (Amorphous Liquid) outcome->oiling Liquid Phase Separation low_yield Low Yield of Crystals outcome->low_yield Crystals Formed sol_no_xtal ACTION: 1. Evaporate some solvent 2. Add anti-solvent 3. Scratch flask / Seed no_xtal->sol_no_xtal sol_oiling ACTION: 1. Re-heat to dissolve 2. Add more solvent 3. Cool SLOWLY oiling->sol_oiling impure Impure Crystals low_yield->impure Check Purity success Pure Crystals Obtained low_yield->success Purity OK sol_low_yield ACTION: 1. Cool longer / colder 2. Concentrate mother liquor 3. Re-evaluate solvent amount low_yield->sol_low_yield sol_impure ACTION: 1. Perform hot filtration 2. Ensure slow cooling 3. Wash crystals properly 4. Recrystallize again impure->sol_impure sol_impure->success

Caption: Troubleshooting decision tree for crystallization issues.

G cluster_0 Temperature vs. Solubility y_axis Concentration x_axis Temperature origin sol_curve 1.5,1 1.5,1 sol_curve->1.5,1 Solubility Curve 2.5,1.5 2.5,1.5 1.5,1->2.5,1.5 Solubility Curve 3.5,2.5 3.5,2.5 2.5,1.5->3.5,2.5 Solubility Curve 4.5,4 4.5,4 3.5,2.5->4.5,4 Solubility Curve A A (Unsaturated) B B (Supersaturated - Metastable Zone) C C (Supersaturated - Labile Zone) A_dot B_dot B_dot->2.5,1.5 C_dot B_dot->C_dot Cooling Path C_dot->1.5,1 Crystal Formation cooling_path cooling_path->B_dot Cooling Path

Caption: Phase diagram illustrating the principle of crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 4-Amino-6-chloropyridazin-3(2H)-one? A1: While specific data for this exact molecule is limited, related chloropyridazine compounds are classified with GHS hazard statements indicating they may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols, including the use of gloves, safety glasses, and a fume hood, are strongly recommended.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques is best.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and lower the melting point.

  • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique verifies the molecular weight of the compound and can detect even trace amounts of impurities.[10][11]

Q3: What are potential impurities from the synthesis I should be aware of? A3: Impurities will depend on the synthetic route. Common sources include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, hydrolysis), and residual catalysts or reagents. For example, if synthesized from a dichloropyridazine precursor, residual starting material could be a potential impurity.[12]

Q4: Can the choice of crystallization solvent affect the final crystal form? A4: Yes, absolutely. A phenomenon known as polymorphism can occur, where a compound can crystallize into different solid-state structures (polymorphs) with different physical properties. The choice of solvent, cooling rate, and temperature can all influence which polymorph is formed.[13] If you observe inconsistent melting points or analytical data between batches, polymorphism may be a factor to investigate.

References
  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Request PDF. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]

  • PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Available at: [Link]

  • Crocetti, L., et al. (2020). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. Available at: [Link]

  • PubChem. 6-(4-Amino-2,6-dichlorophenoxy)-4-(1-methylethyl)-3(2H)-pyridazinone. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. Available at: [Link]

  • Crocetti, L., et al. (2020). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health. Available at: [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Available at: [Link]

  • Chem-Impex. 3-Amino-6-chloropyridazine. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-6-chloropyridazin-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Synthesis Overview

The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most reliable and scalable approach involves a three-stage synthesis starting from maleic anhydride. This pathway offers distinct checkpoints for purification and characterization, allowing for better overall control.

The overall synthetic workflow is as follows:

Synthesis_Workflow cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Chlorination & Nitration cluster_2 Stage 3: Reduction MA Maleic Anhydride MH Maleic Hydrazide (Pyridazine-3,6-dione) MA->MH  Acetic Acid, Heat HH Hydrazine Hydrate HH->MH CP 6-Chloropyridazin-3(2H)-one CNP 6-Chloro-4-nitropyridazin-3(2H)-one CP->CNP  HNO3 / H2SO4 CP->CNP MH_ref->CP  POCl3, Heat Final 4-Amino-6-chloropyridazin-3(2H)-one CNP_ref->Final  SnCl2·2H2O / HCl

Caption: Three-stage synthesis of 4-Amino-6-chloropyridazin-3(2H)-one.

Part 1: Detailed Experimental Protocols
Stage 1: Synthesis of Maleic Hydrazide (Pyridazine-3,6-dione)

This foundational step involves the cyclization of maleic anhydride with hydrazine. The choice of acetic acid as a solvent is critical as it facilitates the reaction without the need for harsh mineral acids, which can complicate purification.[1]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend maleic anhydride (1.0 eq) in glacial acetic acid (3-4 mL per gram of anhydride).

  • Slowly add hydrazine hydrate (1.0-1.05 eq) dropwise to the stirred suspension. The addition is exothermic; maintain the temperature below 50°C using a water bath if necessary.

  • After the addition is complete, heat the mixture to reflux (approx. 118°C) for 2-3 hours. The solution will become homogeneous before a precipitate forms.

  • Cool the reaction mixture to room temperature, then chill in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL) and then cold ethanol (1 x 20 mL) to remove residual acetic acid and unreacted starting materials.

  • Dry the product under vacuum at 60-70°C. The expected product is a white to off-white solid.

Stage 2: Synthesis of 6-Chloro-4-nitropyridazin-3(2H)-one

This stage involves two distinct chemical transformations: chlorination of the pyridazinedione ring followed by regioselective nitration.

Protocol 2A: Chlorination to 6-Chloropyridazin-3(2H)-one

  • Carefully add Maleic Hydrazide (1.0 eq) in small portions to phosphorus oxychloride (POCl₃, 3.0-4.0 eq) with stirring in a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes).

  • Once the addition is complete, heat the mixture to reflux (approx. 105-110°C) for 3-4 hours. The reaction mixture should become a clear, dark solution.

  • Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

  • The product will precipitate. Stir the slurry for 30-60 minutes to ensure complete hydrolysis of excess POCl₃.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH 6-7), and dry under vacuum.

Protocol 2B: Nitration of 6-Chloropyridazin-3(2H)-one

  • In a flask cooled in an ice-salt bath (-5 to 0°C), add 6-Chloropyridazin-3(2H)-one (1.0 eq) in small portions to a pre-cooled mixture of concentrated sulfuric acid (98%, 3.0 eq) and fuming nitric acid (90%, 1.5 eq).

  • Maintain the temperature below 5°C throughout the addition. After addition, allow the reaction to stir at 0-5°C for 2-3 hours.

  • Monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 1:1).

  • Once complete, carefully pour the reaction mixture onto crushed ice.

  • The yellow solid product will precipitate. Filter, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum. The presence of a nitro group makes this intermediate sensitive, so avoid excessive heat.[2]

Stage 3: Reduction to 4-Amino-6-chloropyridazin-3(2H)-one

The final step is the selective reduction of the nitro group. The choice of reducing agent is critical to avoid dechlorination. Tin(II) chloride in hydrochloric acid is a classic and effective method that is highly chemoselective for the nitro group under these conditions.[3]

Protocol:

  • Suspend 6-Chloro-4-nitropyridazin-3(2H)-one (1.0 eq) in ethanol or concentrated hydrochloric acid in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid portion-wise, while monitoring the internal temperature.

  • After addition, heat the mixture to 50-60°C for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it onto ice. Basify the solution by the slow addition of a concentrated sodium hydroxide or sodium bicarbonate solution until the pH is ~8-9 to precipitate the tin salts.

  • The product may co-precipitate or remain in the aqueous layer. It is often necessary to extract the aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

StageQuestionPotential Cause(s) & ExplanationRecommended Solution(s)
1 Q: Low yield of Maleic Hydrazide. Incomplete Reaction: Insufficient reflux time or temperature. The cyclization requires thermal energy to proceed efficiently. Hydrolysis: Presence of excess water in the reactants can hydrolyze the anhydride before it reacts with hydrazine.Verify Reaction Conditions: Ensure the mixture refluxes for at least 2 hours after becoming homogeneous. Use glacial acetic acid and high-purity maleic anhydride.
2A Q: Chlorination reaction is sluggish or incomplete. Reagent Quality: Old or partially hydrolyzed POCl₃ is less reactive. Insufficient Reagent: A molar excess of POCl₃ is required to act as both reagent and solvent to drive the reaction.Use Fresh Reagent: Use a fresh, sealed bottle of POCl₃. Increase Stoichiometry: Ensure at least a 3-fold molar excess of POCl₃ is used. A small amount of a catalyst like DMF (0.1 eq) can sometimes accelerate the reaction, but check for side reactions first.
2B Q: Nitration results in a dark, tarry mixture and low yield. Runaway Reaction: The nitration of heterocyclic rings is highly exothermic. Poor temperature control (exceeding 5-10°C) can lead to uncontrolled side reactions and decomposition.[2]Strict Temperature Control: Use an ice-salt or acetone-dry ice bath to maintain the temperature below 5°C. Add the substrate slowly to the nitrating mixture. Ensure vigorous stirring to dissipate heat.
2B Q: Formation of multiple isomers or dinitrated products. Excessive Nitrating Agent/Temperature: Using too strong a nitrating mixture or higher temperatures can reduce the regioselectivity of the reaction.Optimize Reagent Stoichiometry: Use the recommended stoichiometry. A slightly less potent nitrating mixture (e.g., concentrated HNO₃ in H₂SO₄ instead of fuming) at a slightly elevated temperature (e.g., 10-15°C) might offer better control, but requires optimization.
3 Q: The reduction of the nitro group is incomplete. Insufficient Reducing Agent: The reduction is a stoichiometric process, and tin salts can be oxidized by air. An insufficient amount will lead to incomplete conversion. Low Temperature/Time: The reaction may require mild heating to proceed at a reasonable rate.Increase Reducing Agent: Use a 4- to 5-fold excess of SnCl₂·2H₂O. Ensure it fully dissolves in HCl before use. Increase Temperature: Gently heat the reaction to 50-60°C and monitor by TLC until completion.
3 Q: The final product is contaminated with tin salts. Incomplete Precipitation/Complexation: During the basic workup, tin hydroxides can form colloidal suspensions that are difficult to filter and may be extracted with the product.Thorough Basification & Filtration: Adjust pH slowly to 8-9 and stir for at least 1 hour to allow the tin hydroxides to fully precipitate. Filter the entire mixture through a pad of Celite® to remove the fine precipitate before proceeding to extraction.
3 Q: Significant amount of dechlorinated byproduct is observed. Reducing Agent is too Harsh: Catalytic hydrogenation (H₂/Pd-C) can sometimes cause hydrodehalogenation, especially with extended reaction times or high catalyst loading.[4]Use Chemoselective Reagents: Stick with SnCl₂/HCl, which is highly selective for nitro group reduction in the presence of aryl chlorides. If using hydrogenation, carefully screen catalysts (e.g., PtO₂ may be less prone to dechlorination) and monitor the reaction closely to stop it immediately upon consumption of the starting material.
Troubleshooting Workflow: Stage 3 Reduction

Troubleshooting_Reduction Start Analyze Crude Product from Stage 3 Check1 Is Starting Material (Nitro Compound) Present? Start->Check1 Check2 Is Dechlorinated Byproduct Present? Check1->Check2 No Sol1 Incomplete Reaction: 1. Increase SnCl2 eq. to 5.0 2. Increase reaction temp to 60°C 3. Increase reaction time Check1->Sol1 Yes Check3 Is Product Purity Low (e.g., baseline on TLC)? Check2->Check3 No Sol2 Over-reduction Occurred: 1. Switch to a milder reducing agent if not using SnCl2. 2. If using H2/Pd-C, reduce catalyst loading and monitor closely. Check2->Sol2 Yes Success Product is Clean. Proceed to Final Purification. Check3->Success No Sol3 Contamination with Tin Salts: 1. Re-dissolve crude product in acid. 2. Re-precipitate tin salts with base (pH 8-9). 3. Filter through Celite before extraction. Check3->Sol3 Yes

Caption: Decision tree for troubleshooting the reduction of 6-chloro-4-nitropyridazin-3(2H)-one.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the expected overall yield for this three-stage synthesis? A: A realistic overall yield for an optimized laboratory-scale synthesis would be in the range of 35-50%. Each step (heterocycle formation, chlorination/nitration, reduction) can be expected to have yields between 70-85% individually, leading to the cumulative yield. Meticulous purification at each stage is key to preventing the carryover of impurities that can inhibit subsequent steps.

Q2: How can I reliably confirm the structure and purity of the final product? A: A combination of techniques is essential.

  • ¹H NMR: Should show characteristic peaks for the aromatic proton and the two amine protons. The integration should be consistent with the structure.

  • ¹³C NMR: Will confirm the number of unique carbons in the heterocyclic ring.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition. Look for the characteristic isotopic pattern of a chlorine-containing compound (M and M+2 peaks in an approx. 3:1 ratio).

  • Melting Point: A sharp melting point is a good indicator of purity. Compare it to literature values if available.

Q3: What are the most critical safety precautions for this synthesis? A: Several steps require strict safety protocols:

  • Hydrazine Hydrate (Stage 1): Is toxic and a suspected carcinogen. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Phosphorus Oxychloride (Stage 2A): Is highly corrosive and reacts violently with water, releasing HCl gas. All work must be done in a dry apparatus within a fume hood. The quenching process on ice is extremely hazardous and must be done slowly and carefully.

  • Nitration (Stage 2B): The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent. It can cause severe burns and react violently with organic materials. Strict temperature control is mandatory to prevent a runaway reaction.

Q4: What are the recommended storage conditions for 4-Amino-6-chloropyridazin-3(2H)-one? A: The final compound contains an amino group, which can be susceptible to air oxidation over time, potentially leading to discoloration. It is best stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.

References
  • Cao, S., Qian, X., Song, G., & Huang, X. (2005). A Novel and Practical Amination of 4,5-Dichloropyridazin-3-ones via Reduction with Hydrazine Hydrate. Chemistry Letters, 34(7), 934-935. (URL: [Link])

  • Polat, D. E., Brzezinski, D. D., & Beauchemin, A. M. (2019). A broadly applicable procedure for an aza-Lossen rearrangement converts amines into complex hydrazine derivatives. Organic Letters, 21(12), 4849-4852. (URL: [Link])

  • ResearchGate. (2022). The 6-chloropyridazin-3(2H)-thione for the synthesis of pyridazines to tested for their antimicrobial activities. ResearchGate. (URL: [Link])

  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. RSC Medicinal Chemistry, 13(10), 1221-1236. (URL: [Link])

  • Gatti, G., Gessi, S., Merighi, S., Borea, P. A., & Cacciari, B. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(21), 4721-4729. (URL: [Link])

  • Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. (URL: [Link])

  • Mátyus, P., et al. (2000). Ring Closure Reactions of 4-Chloro-5-hydroxyalkylamino-6-nitro-3(2H)-pyridazinones: Synthesis of Novel Pyridazino-Fused Ring Systems. Molecules, 5(7), 895-905. (URL: [Link])

  • El-Gazzar, A. B. A., et al. (2019). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Applied Pharmaceutical Science, 9(12), 125-137. (URL: [Link])

  • Feuer, H., & Wyman, J. E. (1957). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 79(12), 3212-3214. (URL: [Link])

  • Lin, M. H., et al. (2020). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Asian Journal of Organic Chemistry, 9(10), 1629-1632. (URL: [Link])

  • El-Sayed, M. A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Expert Opinion on Drug Discovery, 17(11), 1269-1292. (URL: [Link])

  • Kotora, M., et al. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. The Journal of Organic Chemistry, 87(2), 920-943. (URL: [Link])

  • PubChem. 6-Chloropyridazin-3-ol. (URL: [Link])

  • Confalone, P. N., & Vellekoop, A. S. (2022). Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues.
  • Feuer, H., & Wyman, J. E. (1957). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society. (URL: [Link])

  • PubChem. 6-Amino-3-chloropyridazine. (URL: [Link])

  • CN105924401A - Maleic hydrazide synthetic process.
  • Blankespoor, R. L., et al. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. (URL: [Link])

  • Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. (URL: [Link])

  • PubChem. 6-Amino-3-chloropyridazine. (URL: [Link])

  • P. N. Maini, et al. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition. (URL: [Link])

  • Parchi, G., et al. (2016). Process for the reduction of nitro derivatives to amines.
  • ResearchGate. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. ResearchGate. (URL: [Link])

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyridazinone Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during biological assays. Low solubility can lead to underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR), ultimately hindering drug discovery efforts.[1][2][3] This resource is designed to provide you with the expertise and practical protocols to overcome these hurdles.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section is structured to address specific problems you may encounter in the lab. Each issue is followed by a series of tiered solutions, starting with simple adjustments and progressing to more advanced formulation strategies.

Issue 1: My pyridazinone compound precipitates immediately upon dilution into the aqueous assay buffer from a DMSO stock.

This is a classic sign of a compound "crashing out" of solution, where the aqueous environment cannot maintain the solubility achieved in the concentrated organic stock.

Root Cause Analysis:

The dramatic change in solvent polarity from 100% DMSO to a high-percentage aqueous buffer reduces the compound's solubility below its tested concentration. The kinetic solubility, which is relevant for the short incubation times in many assays, has been exceeded.[2][4]

Solutions & Workflow:
  • Optimize the Co-Solvent (DMSO) Concentration: The simplest first step is to assess the tolerance of your assay for the organic solvent used for your stock solution, typically DMSO.[5] While some assays are sensitive to DMSO, others can tolerate higher concentrations.

    • Actionable Step: Determine the maximum allowable DMSO concentration in your final assay volume that does not affect the biological system (e.g., enzyme activity, cell viability). A typical starting point is to ensure the final DMSO concentration is below 0.5-1%.[6]

    • Causality: Increasing the percentage of a miscible co-solvent like DMSO in the final assay medium can raise the solubilizing capacity of the buffer system.[7]

  • Adjust the pH of the Assay Buffer: Pyridazinone scaffolds can contain ionizable groups, making their solubility dependent on pH.[8][9]

    • Actionable Step: Determine the pKa of your compound series. If the compound is a weak acid, increasing the pH of the buffer above its pKa will deprotonate it, forming a more soluble salt.[10] Conversely, for a weak base, lowering the pH below its pKa will lead to the formation of a more soluble cationic species.

    • Causality: The ionized form of a compound is generally more water-soluble than its neutral form. A simple pH adjustment, if tolerated by the assay system, can dramatically increase solubility.

  • Incorporate Solubilizing Excipients: If optimizing co-solvent and pH is insufficient, consider adding excipients to your assay buffer.

    • Actionable Step: Test the inclusion of non-ionic surfactants (e.g., Tween® 80, Poloxamers) or cyclodextrins in your assay buffer.[11][12] These should be tested in a dose-response manner to ensure they do not interfere with the assay.

    • Causality: Surfactants form micelles that can encapsulate hydrophobic compounds, while cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[11][12]

Issue 2: Assay results are highly variable and not reproducible, especially at higher concentrations.

This issue often points to compound precipitation that is not immediately obvious to the naked eye, or to the formation of compound aggregates which can lead to non-specific activity.

Root Cause Analysis:

Even if you don't see visible precipitation, your compound's concentration in the assay medium may have exceeded its thermodynamic solubility, leading to the formation of micro-precipitates or aggregates over the course of the experiment. This results in an unknown and variable effective concentration being tested.[1]

Solutions & Workflow:
  • Determine the Kinetic Solubility in Assay Buffer: Before proceeding with extensive screening, it is crucial to know the solubility limit of your compound under the exact assay conditions.

    • Actionable Step: Perform a kinetic solubility assay. A common method is nephelometry or turbidimetry, where a dilution series of the compound is prepared in the assay buffer, and the onset of turbidity indicates precipitation.[13] Alternatively, after incubation and filtration/centrifugation, the concentration in the supernatant can be measured by HPLC-UV.[2][13]

    • Causality: Knowing the solubility limit allows you to set the top concentration of your dose-response curve below this limit, ensuring that you are testing a fully solubilized compound and generating reliable data.[2]

    Experimental Protocol: Kinetic Solubility Determination (HPLC-UV Method)

    • Prepare a high-concentration stock solution of your pyridazinone compound (e.g., 10 mM in 100% DMSO).[14]

    • Add a small volume of the stock solution to your final assay buffer to achieve the highest desired test concentration (e.g., 100 µM), ensuring the final DMSO percentage is consistent with your assay protocol.[2]

    • Incubate the solution under the same conditions as your biological assay (e.g., 1 hour at 37°C).[2]

    • Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet any precipitate.[2]

    • Quantify the concentration of the compound in the clear filtrate/supernatant using a validated HPLC-UV method with a standard curve.

    • The measured concentration is the kinetic solubility under your specific assay conditions.

  • Employ Advanced Formulation Strategies: For lead optimization or later-stage compounds where significant investment is warranted, creating a more stable formulation can be the most robust solution.

    • Strategy 1: Solid Dispersion: This technique involves dispersing the pyridazinone compound in a hydrophilic polymer matrix.[15][16][17] When introduced to an aqueous medium, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate.[15]

      • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).[16][18]

      • Causality: By preventing the drug from crystallizing and presenting it in a high-energy amorphous state, solid dispersions can achieve a transiently supersaturated and therefore more bioavailable solution.[16]

    • Strategy 2: Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio.[19][20][21]

      • Causality: According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can significantly improve bioavailability and solubility in an assay.[20] Nanonization can also increase the saturation solubility of the compound.[19]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of a new pyridazinone compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and versatile solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening.[1][5] It can solubilize a wide range of polar and nonpolar molecules.[14] For a novel 6-phenyl-pyridazin-3(2H)-one derivative, studies have shown it to have the highest mole fraction solubility in DMSO compared to many other common pharmaceutical solvents.[22][23][24] Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of hydrophobic compounds in the stock solution.[3]

Q2: How should I store my DMSO stock solutions to prevent compound precipitation?

A2: Store stock solutions at -20°C or -80°C in small, single-use aliquots.[6] This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound precipitation as the DMSO partially freezes and the drug concentration in the remaining liquid phase increases.[3] Before use, thaw the aliquot completely and bring it to room temperature, then vortex thoroughly to ensure any settled material is redissolved.[14][25]

Q3: Can I use sonication to help dissolve my compound in the assay buffer?

A3: Yes, sonication can be a useful tool to aid in the dissolution of a compound by providing energy to break up solid particles.[1] However, it should be used with caution. It may create a temporarily supersaturated solution (a suspension of fine particles) that is not thermodynamically stable and may precipitate over time. If you use sonication, it is still crucial to verify the actual concentration in solution as described in the kinetic solubility protocol.

Q4: My pyridazinone compound is a weak acid. At what pH should I run my assay?

A4: For a weakly acidic compound, you will generally achieve higher solubility at a pH above its pKa.[10] For example, if the pKa is 6.5, running the assay at pH 7.4 will ensure that a significant fraction of the compound is in its more soluble, deprotonated (anionic) form. However, the primary consideration must be the pH optimum of your biological target (e.g., enzyme or cell line). If the required assay pH leads to poor solubility, you will need to employ other strategies like using co-solvents or formulation approaches.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one matters for my in vitro assay?

A5:

  • Kinetic Solubility measures the concentration of a compound that stays in solution after being rapidly diluted from a high-concentration organic stock into an aqueous buffer. It's measured over a short period (e.g., 1-24 hours) and is highly relevant for most in vitro biological assays and high-throughput screening (HTS) where compounds are not given long to equilibrate.[2][4]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound, measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate for an extended period (24-48 hours or more) until the concentration in solution is constant.[2][26] This value is more critical for late-stage drug development and formulation science.[2][4]

For your biological assays, kinetic solubility is the more practical and relevant parameter to determine.[4]

Visualizations & Data

Workflow for Troubleshooting Solubility Issues

G cluster_0 Initial Observation cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Assay Characterization cluster_3 Tier 3: Advanced Formulation A Compound Precipitates in Assay Buffer B Optimize Co-Solvent % (e.g., DMSO) A->B Start Here C Adjust Buffer pH (based on pKa) B->C If precipitation persists D Check for Assay Tolerance B->D C->D E Determine Kinetic Solubility C->E If adjustments fail F Test Below Solubility Limit E->F Defines max concentration G Prepare Solid Dispersion F->G If solubility is too low I Reliable Assay Data F->I If soluble below effective conc. H Develop Nanoparticle Formulation G->I H->I

Caption: A tiered workflow for addressing compound solubility.

Impact of pH on the Solubility of a Weakly Acidic Pyridazinone

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-COOH (Protonated Form) B Low Solubility (Precipitation Risk) A->B Equilibrium pKa A->Equilibrium C R-COO⁻ (Deprotonated/Ionized Form) D High Solubility (Solubilized) C->D Equilibrium->C

Caption: Ionization state and its effect on solubility.

Data Summary: Solubility of a Model Pyridazinone

The following table summarizes the experimentally determined solubility of a hypothetical 6-phenyl-pyridazin-3(2H)-one derivative in various solvents, illustrating the significant impact of solvent choice.

Solvent SystemTemperatureMole Fraction Solubility (x_e)Reference
Water318.2 K (45°C)1.26 x 10⁻⁵[22]
Ethanol318.2 K (45°C)8.22 x 10⁻³[22]
PEG-400318.2 K (45°C)4.12 x 10⁻¹[22]
DMSO 318.2 K (45°C) 4.73 x 10⁻¹ [22]
Water + DMSO (50:50 mass fraction)318.2 K (45°C)~1.5 x 10⁻¹ (estimated from graph)[23]

Data is adapted from published values for 6-phenyl-pyridazin-3(2H)-one.[22][23] The table clearly shows that DMSO offers vastly superior solubilizing power for this class of compounds compared to aqueous or alcohol-based systems.

References

  • Hu, J., Johnston, K. P., & Williams, R. O. (2004). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Journal of Pharmaceutical Sciences, 93(7), 1855-1863. [Link]

  • Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]

  • Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(4), 1319-1326. [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2008). Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology, 32(10), 60-68. [Link]

  • Hande, N. M. (2024). Solid Dispersion: Strategies To Enhance Solubility And Dissolution Rate Of Poorly Water-Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 15(2), 340-352. [Link]

  • Merisko-Liversidge, E., Liversidge, G. G., & Cooper, E. R. (2003). Drug nanoparticles: formulating poorly water-soluble compounds. Toxicologic pathology, 31 Suppl, 115-119. [Link]

  • Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 9(10), 1-11. [Link]

  • Dixit, N. D., & Niranjan, S. K. (2014). A Review: Solid Dispersion. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 238-257. [Link]

  • Gao, L., Liu, G., & Ma, J. (2011). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Current Nanoscience, 7(1), 48-55. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]

  • Liversidge, G. G., & Merisko-Liversidge, E. (2007). Developing nanoparticle formulations of poorly soluble drugs. ResearchGate. [Link]

  • Buckley, S. T., Frank, K. J., Fricker, G., & Brandl, M. (2012). In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 45(3), 235–250. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Tsinoremas, N. F., & Gussio, R. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(7), 543–547. [Link]

  • Fredericks, Z. L., Knipe, J. M., & Hammouda, B. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of visualized experiments : JoVE, (127), 56211. [Link]

  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Amir, M., Alam, M. A., Aftab, M. F., Nabi, M. G., Alam, M. S., Rathi, J., & Thakur, S. S. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-3. [Link]

  • CRISP. (2017). 1 Preparation stock solution solid compound(s). Maastricht University. [Link]

  • Shakeel, F., Haq, N., Alanazi, F. K., & Alsarra, I. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules (Basel, Switzerland), 24(18), 3388. [Link]

  • Shakeel, F., Alshehri, S., & Almughem, F. A. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules (Basel, Switzerland), 25(1), 171. [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1877-1898. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Shakeel, F., Alshehri, S., & Almughem, F. A. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PubMed. [Link]

  • Puel, F., Dudon, E., & Gatumel, C. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 85(7), 991-996. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 1(3), 549-556. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Dong, L. C., & Shah, J. C. (2003). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. [Link]

  • Jones, G., & Jones, K. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Beilstein journal of organic chemistry, 13, 1989–2003. [Link]

  • Verhaeghe, T., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules (Basel, Switzerland), 26(11), 3298. [Link]

  • Kumar, A., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Polycyclic Aromatic Compounds. [Link]

  • Singh, S., & Singh, A. (2018). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Heterocyclic Chemistry, 55(1), 4-15. [Link]

Sources

Technical Support Center: Storage and Stability of 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-6-chloropyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals who rely on the purity and integrity of this valuable pyridazinone-based scaffold[1][2]. The stability of this compound is paramount for reproducible experimental outcomes. This guide provides answers to common questions, in-depth troubleshooting protocols, and the scientific rationale behind our recommendations for preventing its degradation during storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by users in the lab.

Q1: What are the ideal storage conditions for 4-Amino-6-chloropyridazin-3(2H)-one to ensure long-term stability?

A1: To maximize shelf-life and prevent degradation, the compound should be stored with strict control over temperature, atmosphere, light, and moisture. The rationale is to minimize the kinetic and thermodynamic driving forces behind potential decomposition reactions.

Parameter Recommended Condition Scientific Rationale
Temperature Long-Term: -20°C. Short-Term (days to weeks): 2-8°C.Reduces the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert Gas Blanket (Argon or Nitrogen).Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light Amber glass vial or store in a dark location.Protects the compound from photolytic degradation, as aromatic and heterocyclic rings can be light-sensitive.
Moisture Store in a desiccator or dry box. Ensure the container is tightly sealed[3][4].Prevents hydrolysis of the chloro-substituent and the lactam bond within the pyridazinone ring.

Q2: I've noticed the color of my compound has changed from off-white to yellowish-brown. What does this indicate?

A2: A visible color change is a primary indicator of chemical degradation. For compounds containing amino groups on an aromatic or heterocyclic ring, this often points towards oxidation. The formation of oxidized species or subsequent polymerization products can lead to colored impurities. You should immediately verify the compound's purity before use.

Q3: How can I definitively check if my stored 4-Amino-6-chloropyridazin-3(2H)-one has degraded?

A3: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. By comparing the chromatogram of your stored sample against a recently purchased, high-purity reference standard, you can quantify its purity. A significant decrease in the area of the main peak, or the appearance of new peaks, confirms degradation. For a quick qualitative assessment, Thin-Layer Chromatography (TLC) can also be used to visualize impurities.

Q4: What are the most likely degradation products I should be aware of?

A4: Based on the structure of 4-Amino-6-chloropyridazin-3(2H)-one, two primary degradation pathways are most probable:

  • Hydrolysis: The chlorine atom on the pyridazinone ring can be susceptible to nucleophilic substitution by water, yielding 4-Amino-6-hydroxypyridazin-3(2H)-one .

  • Oxidation: The exocyclic amino group is a common site for oxidation, which can lead to a variety of products, including N-oxides or complex colored polymers. The electron-rich ring system itself can also be a target.

Q5: My analysis shows about 5% degradation. Can I still use the compound in my experiments?

A5: This depends entirely on the sensitivity of your application. For high-stakes experiments like kinetic assays, in-vivo studies, or GMP synthesis, using a compound with 5% impurity is strongly discouraged as it can lead to erroneous results or unexpected side reactions. For initial, non-critical screening assays, it may be acceptable, but the results should be interpreted with caution. The best practice is to repurify the material (e.g., by recrystallization or chromatography) or use a new, validated lot.

Q6: What materials or chemicals should I avoid when handling or storing this compound?

A6: To prevent catalytic degradation, avoid contact with incompatible materials. Safety data sheets recommend avoiding strong oxidizing agents and strong acids [5]. Strong acids can protonate the ring nitrogens or the amino group, potentially accelerating hydrolysis. Strong oxidizers can directly attack the amino group and the ring. Additionally, avoid using reactive metal spatulas for extended periods and always use clean, dry glassware.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Protocol for Investigating Suspected Degradation

If you suspect degradation due to visual changes or unexpected experimental results, follow this workflow.

G cluster_0 Investigation Workflow A Suspected Degradation (e.g., color change, poor results) C Perform Visual Comparison (Color, Crystallinity) A->C B Acquire New Reference Standard D Prepare Samples for Analysis (Stored vs. Reference) B->D C->D E Run HPLC-UV Analysis D->E F Compare Chromatograms E->F G Purity >98% and No New Peaks >0.5%? F->G H Compound is Stable Proceed with Caution G->H Yes I Degradation Confirmed Do Not Use for Critical Apps G->I No J Optional: Identify Impurities (LC-MS, NMR) I->J

Caption: Workflow for investigating suspected compound degradation.

Step-by-Step HPLC-UV Analysis Protocol:

This is a general-purpose method suitable for analyzing the purity of 4-Amino-6-chloropyridazin-3(2H)-one.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your stored sample and the reference standard into separate vials.

    • Dissolve each in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL.

    • Further dilute to 0.1 mg/mL with the mobile phase for injection.

    • Filter the samples through a 0.22 µm syringe filter if any particulate matter is visible.

  • HPLC Method Parameters:

Parameter Suggested Value
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection (UV) 254 nm (or a determined λmax)
  • Data Interpretation:

    • Compare the retention time of the main peak in your sample to the reference standard.

    • Calculate the purity of your sample by dividing the area of the main peak by the total area of all peaks.

    • Note the retention times and relative areas of any new impurity peaks.

Section 3: Mechanistic Insights into Degradation

Understanding the potential chemical transformations is key to preventing them. The diagram below illustrates the two most likely degradation pathways for 4-Amino-6-chloropyridazin-3(2H)-one.

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 4-Amino-6-chloropyridazin-3(2H)-one (Stable) H_Product 4-Amino-6-hydroxypyridazin-3(2H)-one (Hydrolysis Product) Parent->H_Product H₂O (Moisture) (Slow reaction) O_Product N-Oxides, Dimers, Polymers (Oxidation Products) Parent->O_Product O₂ / Light (Can be rapid) Trigger_H Initiator: Moisture Trigger_H->H_Product Trigger_O Initiators: Oxygen, Light Trigger_O->O_Product

Caption: Major potential degradation pathways for the compound.

The chloro-substituent at the 6-position makes the carbon atom electrophilic and thus susceptible to nucleophilic attack by water, leading to hydrolysis. The amino group at the 4-position, being an electron-donating group, can be readily oxidized, a process often accelerated by light. Both pathways result in the loss of the parent compound and the formation of impurities that can compromise your research.

References

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Used Mineral-Based Crankcase Oil. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one. PubChem Compound Database. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(6).
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Micale, N., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10).
  • National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine. PubChem Compound Database. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • Wang, F., et al. (2018). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Applied and Environmental Microbiology, 84(5).
  • Sedić, M., et al. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Pharmaceuticals, 17(4).
  • Takenaka, S., et al. (2013). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to the Scaled-Up Synthesis of 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-6-chloropyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key pyridazinone intermediate for preclinical studies. Here, we provide not just a protocol, but a comprehensive resource grounded in scientific principles, offering troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient synthesis campaign.

I. The Synthetic Challenge: Rationale and Overview

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] 4-Amino-6-chloropyridazin-3(2H)-one, in particular, serves as a versatile building block for the development of novel therapeutics, including potent enzyme inhibitors.[2][3] Scaling up the synthesis of this molecule from the benchtop to preclinical quantities presents a unique set of challenges. This guide provides a robust, two-step synthetic pathway starting from the readily available mucochloric acid. The process is designed for scalability, with a focus on reaction efficiency, product purity, and operational safety.

Our synthetic strategy involves two key transformations:

  • Ring Formation: The initial step is the condensation of mucochloric acid with hydrazine hydrate to form the pyridazinone ring. This reaction is a classic and efficient method for the synthesis of pyridazin-3(2H)-ones.[4]

  • Amination: The subsequent step involves the introduction of the amino group at the C4 position.

This guide will walk you through a detailed experimental protocol, followed by an in-depth troubleshooting section to address common issues encountered during the scale-up process.

II. Visualizing the Synthesis: Reaction Mechanism and Workflow

To provide a clear understanding of the chemical transformations and the experimental process, we have developed the following diagrams.

Reaction Mechanism Mucochloric Acid Mucochloric Acid Intermediate Hydrazone Intermediate Mucochloric Acid->Intermediate Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate Product 4-Amino-6-chloropyridazin-3(2H)-one Intermediate->Product Cyclization & Amination

Caption: Reaction mechanism for the synthesis of 4-Amino-6-chloropyridazin-3(2H)-one.

Experimental Workflow cluster_step1 Step 1: Pyridazinone Ring Formation cluster_step2 Step 2: Amination Reagents Mucochloric Acid + Hydrazine Hydrate Reaction1 Reaction in Ethanol (Reflux) Reagents->Reaction1 Workup1 Cooling & Filtration Reaction1->Workup1 Product1 Crude 6-chloro-4-hydroxypyridazin-3(2H)-one Workup1->Product1 StartingMaterial2 Crude Product from Step 1 Reaction2 Reaction with Ammonia in a sealed vessel StartingMaterial2->Reaction2 Workup2 Solvent Removal & Recrystallization Reaction2->Workup2 FinalProduct Pure 4-Amino-6-chloropyridazin-3(2H)-one Workup2->FinalProduct

Caption: Experimental workflow for the scaled-up synthesis.

III. Detailed Experimental Protocol

This protocol is optimized for a laboratory scale that is suitable for generating preclinical study materials. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn, especially when handling hydrazine hydrate.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Mucochloric Acid168.96100 g0.592≥98%
Hydrazine Hydrate (~64% Hydrazine)50.0637.0 g0.739
Ethanol46.07500 mL-Anhydrous
Ammonia (7N solution in Methanol)17.03250 mL1.75
Celite®-20 g-

Step 1: Synthesis of 6-chloro-4-hydroxypyridazin-3(2H)-one

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add mucochloric acid (100 g, 0.592 mol) and ethanol (500 mL).

  • Reagent Addition: Stir the suspension at room temperature. Slowly add hydrazine hydrate (37.0 g, 0.739 mol) dropwise over 30 minutes. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight. The expected yield of the crude 6-chloro-4-hydroxypyridazin-3(2H)-one is typically in the range of 80-90%.

Step 2: Synthesis of 4-Amino-6-chloropyridazin-3(2H)-one

  • Reaction Setup: In a 1 L high-pressure reactor, place the crude 6-chloro-4-hydroxypyridazin-3(2H)-one from the previous step.

  • Reagent Addition: Add the 7N solution of ammonia in methanol (250 mL, 1.75 mol).

  • Reaction: Seal the reactor and heat the mixture to 100 °C. The internal pressure will increase. Maintain the reaction at this temperature for 12 hours with stirring.

  • Work-up: Cool the reactor to room temperature. Carefully vent the excess ammonia in a fume hood.

  • Purification: Concentrate the reaction mixture under reduced pressure to obtain a solid residue.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, add activated charcoal, stir for 15 minutes, and filter through a pad of Celite®. Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to afford pure 4-Amino-6-chloropyridazin-3(2H)-one. The expected yield for this step is typically 70-80%.

IV. Troubleshooting Guide

Scaling up a synthesis can introduce unforeseen challenges. This section addresses common problems you might encounter and provides systematic solutions.

Troubleshooting Guide cluster_solutions1 Solutions for Low Yield in Step 1 cluster_solutions2 Solutions for Low Yield in Step 2 Start Problem Encountered LowYield1 Low Yield in Step 1 Start->LowYield1 Yield Issue LowYield2 Low Yield in Step 2 Start->LowYield2 Yield Issue Impurity1 Impure Product in Step 1 Start->Impurity1 Purity Issue Impurity2 Impure Product in Step 2 Start->Impurity2 Purity Issue IncompleteReaction1 Incomplete Reaction? LowYield1->IncompleteReaction1 Degradation1 Product Degradation? LowYield1->Degradation1 LossOnWorkup1 Loss during Workup? LowYield1->LossOnWorkup1 IncompleteReaction2 Incomplete Reaction? LowYield2->IncompleteReaction2 PressureLeak Pressure Leak in Reactor? LowYield2->PressureLeak ImpureStartMat2 Impure Starting Material? LowYield2->ImpureStartMat2 CheckTLC Action: Monitor reaction by TLC until starting material is consumed. IncompleteReaction1->CheckTLC CheckTemp1 Action: Ensure reflux temperature is maintained. Check for leaks. Degradation1->CheckTemp1 OptimizeCooling Action: Ensure complete precipitation by cooling for a longer duration. LossOnWorkup1->OptimizeCooling CheckTLC2 Action: Increase reaction time or temperature cautiously. IncompleteReaction2->CheckTLC2 CheckSeal Action: Inspect reactor seals and ensure it's properly closed. PressureLeak->CheckSeal PurifyStep1 Action: Purify the product from Step 1 before proceeding. ImpureStartMat2->PurifyStep1

Caption: Troubleshooting decision tree for the synthesis of 4-Amino-6-chloropyridazin-3(2H)-one.

Q1: The yield of the first step is lower than expected. What are the possible causes and solutions?

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Ensure the reaction is monitored by TLC until the mucochloric acid spot is no longer visible. If the reaction stalls, a slight excess of hydrazine hydrate (up to 1.5 equivalents) can be added. However, a large excess should be avoided as it can complicate purification.

  • Possible Cause 2: Suboptimal Temperature. The reaction rate is temperature-dependent.

    • Solution: Ensure that the reaction mixture is refluxing vigorously. On a larger scale, localized cooling can occur, so efficient stirring is crucial to maintain a homogeneous temperature.

  • Possible Cause 3: Loss During Work-up. The product has some solubility in ethanol, especially if it's not sufficiently cooled.

    • Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath for at least one hour before filtration. Using pre-chilled ethanol for washing the precipitate will also minimize losses.

Q2: The final product after amination (Step 2) is a dark color and difficult to purify. Why is this happening?

  • Possible Cause 1: Side Reactions. At elevated temperatures and pressures, side reactions can lead to the formation of colored impurities.

    • Solution: Ensure the temperature of the reactor does not exceed the recommended 100 °C. A slow and controlled heating ramp is advisable.

  • Possible Cause 2: Impurities in the Starting Material. Impurities from the first step can be carried over and react under the harsh conditions of the amination step.

    • Solution: If the crude product from Step 1 is significantly discolored, it is advisable to perform a simple purification by recrystallization from ethanol before proceeding to Step 2.

  • Solution for Purification: The use of activated charcoal during recrystallization is highly effective in removing colored impurities. Ensure the charcoal is thoroughly removed by filtering the hot solution through Celite®.

Q3: The pressure in the reactor during the amination step does not reach the expected level. What should I do?

  • Possible Cause: Leak in the Reactor. A leak will prevent the build-up of pressure from the ammonia and solvent vapors.

    • Solution: Immediately and safely stop the reaction and cool the reactor. Before restarting, carefully inspect all seals and connections of the reactor. Perform a pressure test with an inert gas like nitrogen before heating the reaction mixture.

V. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[5][6][7] Always handle it in a chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[7] In case of a spill, it should be diluted with a large amount of water and neutralized with a weak acid like acetic acid.

Q2: Can I use a different solvent for the first step?

While other polar protic solvents like methanol or isopropanol can be used, ethanol is often preferred for its good balance of solvency for the reactants and lower solubility for the product upon cooling, which facilitates precipitation and isolation.

Q3: Is it possible to perform the amination step at atmospheric pressure?

The amination of the hydroxyl group on the pyridazinone ring requires elevated temperatures to proceed at a reasonable rate. Using a sealed reactor allows the reaction to be performed above the boiling point of the solvent, significantly accelerating the reaction. Performing the reaction at atmospheric pressure would require much longer reaction times and may lead to lower yields due to the volatility of ammonia.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of both reaction steps. A suitable eluent system would be a mixture of ethyl acetate and hexane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the final compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q5: How can I improve the yield of the overall process?

Optimizing each step is key. For the first step, ensuring a complete reaction and minimizing losses during work-up are crucial. For the second step, the purity of the intermediate is important, and ensuring a well-sealed reactor will maintain the necessary conditions for an efficient reaction. A carefully executed recrystallization of the final product will maximize the yield of pure compound.

VI. References

  • Allam, H. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(22), 2063-2092. Retrieved from [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Acros Organics. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. Retrieved from [Link]

  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. Retrieved from [Link]

  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1344. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(7), 1332-1351. Retrieved from [Link]

  • Haider, N. (2010). Synthesis and chemistry of pyridazin-3(2H)-ones. In Topics in Heterocyclic Chemistry (Vol. 21, pp. 1-35). Springer. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-amino-pyridazines. Retrieved from

  • Gao, C., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3494-3504. Retrieved from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved from [Link]

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Selectivity of 4-Amino-6-chloropyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the strategic functionalization of 4-Amino-6-chloropyridazin-3(2H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high selectivity in their synthetic endeavors. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and innovate in your experimental designs.

Section 1: Understanding the Selectivity Challenge

The 4-Amino-6-chloropyridazin-3(2H)-one scaffold is a valuable pharmacophore found in numerous biologically active compounds.[1][2][3] However, its rich functionality presents a significant challenge in achieving regioselectivity during further modifications. The presence of multiple reactive sites—the amino group, the chloro-substituent, and various positions on the pyridazinone ring—can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.[4] This guide provides strategies to control these reactions and steer them toward the intended selective functionalization.

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses common issues encountered during the derivatization of 4-Amino-6-chloropyridazin-3(2H)-one and provides actionable solutions based on established chemical principles.

Question 1: My reaction is producing a mixture of N-substituted and ring-substituted products. How can I favor N-functionalization of the amino group?

Answer: This is a classic case of competing nucleophilicity. To selectively target the amino group, you need to modulate the reaction conditions to favor its reactivity over that of the pyridazinone ring nitrogen or other potential sites.

Causality Explained: The lone pair of electrons on the exocyclic amino group is often more available for nucleophilic attack than the ring nitrogens, whose lone pairs may be involved in aromaticity. However, under certain conditions, particularly with strong bases, deprotonation of the ring nitrogen can occur, leading to undesired N-alkylation or N-arylation on the ring.

Troubleshooting Steps:

  • Employ Milder Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can deprotonate the ring nitrogen. Switch to milder inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5]

  • Optimize Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product, which is often the N-functionalization of the more nucleophilic amino group. Start your reaction at 0 °C or even lower, and slowly warm to room temperature.[6]

  • Solvent Selection: The choice of solvent can significantly influence the reaction outcome.[7][8] Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) can stabilize charged intermediates and may favor different reaction pathways compared to nonpolar solvents like toluene or dichloromethane (DCM). It is advisable to screen a range of solvents to find the optimal conditions for your specific substrate and reagent.

  • Protecting Group Strategy: When all else fails, the most robust method is to use a protecting group for the ring nitrogen.[9][10] A Boc (tert-butoxycarbonyl) or a benzyl group can be installed on the ring nitrogen, effectively blocking its reactivity. After the desired functionalization of the amino group, the protecting group can be selectively removed.

    • DOT Script for Protecting Group Strategy:

      G A 4-Amino-6-chloropyridazin-3(2H)-one B Protect Ring Nitrogen (e.g., Boc₂O, DMAP) A->B C N-Protected Intermediate B->C D Selective Functionalization of Amino Group C->D E N-Functionalized, N-Protected Intermediate D->E F Deprotection (e.g., TFA for Boc) E->F G Desired N-Functionalized Product F->G

    • Caption: Workflow for selective N-functionalization using a protecting group strategy.

Question 2: I am attempting a Suzuki or other cross-coupling reaction at the C6-chloro position, but I am observing significant side products or low yield. What are the key parameters to optimize?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools, but their success with pyridazinones hinges on careful optimization of the catalyst system and reaction conditions.

Causality Explained: The efficiency of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) is highly dependent on the electronic properties of the substrate, the ligands on the palladium catalyst, the base used, and the solvent. The pyridazinone core, with its electron-withdrawing nitrogen atoms, can influence the reactivity of the C-Cl bond.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: There is no one-size-fits-all palladium catalyst. A screening of different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, RuPhos) is crucial. Buchwald-type ligands are often effective for challenging substrates.

  • Base Selection: The choice of base is critical for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of solvents, such as toluene/water or dioxane/water, is often employed to dissolve both the organic substrate and the inorganic base.

    • Experimental Protocol: Suzuki Coupling Optimization

      • To a reaction vial, add the 4-amino-6-chloropyridazin-3(2H)-one derivative (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

      • Add the palladium catalyst (1-5 mol%) and ligand (1.2-1.5 times the mol% of Pd).

      • Degas the chosen solvent system (e.g., by sparging with argon for 15-20 minutes).

      • Add the degassed solvent to the reaction vial.

      • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

    • Data Presentation: Catalyst System Screening

      Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
      Pd(PPh₃)₄ (5) - K₂CO₃ Toluene/H₂O 100 35
      PdCl₂(dppf) (3) - K₂CO₃ Dioxane/H₂O 90 55

      | Pd₂(dba)₃ (2) | SPhos (4.8) | K₃PO₄ | Dioxane/H₂O | 90 | 85 |

Question 3: How can I achieve selective C-H functionalization on the pyridazinone ring?

Answer: Direct C-H functionalization is an advanced strategy that offers atom economy but requires precise control to achieve regioselectivity.[11]

Causality Explained: The pyridazinone ring has C-H bonds with different acidities and steric environments.[12] The nitrogen atoms act as directing groups, often favoring functionalization at the ortho position (C5).[11] The choice of catalyst and directing group is paramount in overriding the intrinsic reactivity of the molecule.

Strategies for Selective C-H Functionalization:

  • Directed Metalation: Using a directing group on the N2 position can guide a metalating agent (like a palladium or rhodium catalyst) to a specific C-H bond for subsequent functionalization.

  • Photocatalysis: Visible-light-driven photocatalysis can generate radicals that react selectively at specific sites on the pyridazinone ring, with selectivity sometimes tunable by changing the radical source.[13][14]

    • DOT Script for Regioselectivity Factors:

      G sub Pyridazinone Core c5 C5-H Functionalization sub->c5 Steric Hindrance (less hindered) sub->c5 Directing Group Effect (Ortho to N2) c4 C4-H Functionalization sub->c4 Electronic Effects (Electron-deficient)

    • Caption: Key factors influencing regioselectivity in C-H functionalization.

Section 3: Pro-Tips for Assay Design and Analysis

  • Isomer Separation: When selectivity is not 100%, a robust purification method is essential. High-Performance Liquid Chromatography (HPLC) is often more effective than standard column chromatography for separating closely related isomers.[4][15] Developing an analytical HPLC method early in your project will be invaluable for monitoring reaction progress and confirming the purity of your final compounds.

  • Structural Confirmation: Unambiguous characterization of your products is critical. Use a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and 2D NMR (like NOESY), to confirm the regiochemistry of the substitution. Elemental analysis can provide further confirmation of the molecular formula.[15]

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I perform a nucleophilic aromatic substitution (SNAᵣ) on the C6-chloro position? A1: Yes, the C6-chloro group is activated towards SNAᵣ by the electron-withdrawing effect of the adjacent nitrogen atoms and the carbonyl group. Reactions with various nucleophiles like amines, thiols, and alkoxides are feasible.[1][16] The reaction rate can be enhanced by using a polar aprotic solvent and moderate heating.

Q2: What is the best way to introduce a substituent at the N2 position? A2: N2 alkylation or arylation can typically be achieved by deprotonating the pyridazinone with a suitable base (e.g., NaH, K₂CO₃) followed by the addition of an electrophile (e.g., an alkyl halide or aryl halide).[16][17] Ensure your starting material is anhydrous, as water can quench the base and the anionic intermediate.

Q3: Are there any known incompatible reagents with the 4-amino-6-chloropyridazin-3(2H)-one core? A3: Strong reducing agents may affect the pyridazinone ring. Highly acidic conditions can lead to protonation of the ring nitrogens, altering their reactivity. Always consider the potential for side reactions with the various functional groups present on the molecule.

References

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photoc
  • Functionalization of Pyridines at the C4 Position via Metal
  • Technical Support Center: Managing Reaction Temperature for Selective Pyridazinone Substitution. Benchchem.
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Semantic Scholar.
  • Technical Support Center: Pyridazinone Synthesis Purific
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution.
  • Navigating the Selectivity Landscape of Pyridazinone Derivatives: A Compar
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. NIH.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Protecting group. Wikipedia.
  • Synthetic methods for pyridazinone derivatives via regioselective substitution.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + W
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.
  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PMC - NIH.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Synthetic Chemicals.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Protecting Groups in Organic Synthesis. YouTube.
  • Pyridazinone: Current Progress in Synthesis of its Deriv
  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Scilit.

Sources

Validation & Comparative

A Comparative Guide to Pyridazinone Derivatives in Cancer Research: Spotlight on 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Pyridazinone Scaffold in Oncology

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents.[1] In the realm of oncology, pyridazinone derivatives have demonstrated a remarkable breadth of anticancer activities, targeting a wide array of molecular pathways crucial for tumor growth, proliferation, and survival.[2] These compounds have been investigated as inhibitors of key enzymes such as kinases, poly (ADP-ribose) polymerase (PARP), and dihydrofolate reductase (DHFR), as well as modulators of cellular processes like angiogenesis and microtubule dynamics.[3]

This guide provides a comprehensive comparison of 4-Amino-6-chloropyridazin-3(2H)-one and other notable pyridazinone derivatives that have shown promise in cancer research. We will delve into their mechanisms of action, compare their cytotoxic profiles against various cancer cell lines, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Featured Compound: 4-Amino-6-chloropyridazin-3(2H)-one

The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one can be approached through multi-step synthetic routes, often starting from commercially available dichloropyridazines. A general synthetic scheme is outlined below.

General Synthesis of 4-Amino-6-chloropyridazin-3(2H)-one

A plausible synthetic route involves the nucleophilic substitution of a suitable starting material like 3,4,6-trichloropyridazine. The differential reactivity of the chlorine atoms allows for sequential substitution.

Synthesis_of_4_Amino_6_chloropyridazin_3_2H_one start 3,4,6-Trichloropyridazine product 4-Amino-3,6-dichloropyridazine start->product Nucleophilic Aromatic Substitution intermediate1 Ammonia (NH3) intermediate1->product final_product 4-Amino-6-chloropyridazin-3(2H)-one product->final_product Selective Hydrolysis intermediate2 Hydrolysis (e.g., NaOH, H2O) intermediate2->final_product

Caption: General synthetic pathway for 4-Amino-6-chloropyridazin-3(2H)-one.

Comparative Analysis with Other Pyridazinone Derivatives

To understand the potential of 4-Amino-6-chloropyridazin-3(2H)-one, it is instructive to compare it with other pyridazinone derivatives that have been evaluated for their anticancer activity.

Diarylurea-Pyridazinone Derivatives as Multi-Kinase Inhibitors

A series of diarylurea derivatives based on the pyridazinone scaffold have been designed as surrogates for sorafenib, a known multi-kinase inhibitor. These compounds have shown promising anticancer activity against a panel of cancer cell lines, with some exhibiting potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Pyrazolo[3,4-d]pyridazinone Derivatives as Kinase Inhibitors

The fusion of a pyrazole ring to the pyridazinone core has yielded potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and Fibroblast Growth Factor Receptor (FGFR). For instance, certain pyrazolo[3,4-d]pyridazinone derivatives have displayed BTK inhibition with IC50 values in the nanomolar range.[4]

Chlorinated Pyridazinone Derivatives

Derivatives of 4,5-dichloro-3(2H)-pyridazinone have been investigated as potential anticancer agents. The presence of multiple chlorine atoms on the pyridazinone ring appears to contribute to their cytotoxic effects.

Derivative ClassExample CompoundTarget/MechanismCancer Cell Line(s)Reported Activity (IC50/GI%)Reference
Diarylurea-Pyridazinone Compound 10lVEGFR-2 Inhibition, Apoptosis InductionA549 (NSCLC)GI50: 1.66–100 µM[2]
Compound 17aVEGFR-2 InhibitionMelanoma, NSCLC, Prostate, ColonGI%: 62.21–100.14%[2]
Pyrazolo[3,4-d]pyridazinone Compound 37BTK InhibitionNot specifiedIC50 = 2.1 nM[4]
Chlorinated Pyridazinone Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone)Apoptosis InductionHL-60, CEM, MDA-MB-231, A-549CC50 in low µM to nM range[5]
Amino-chloropyridazine Derivatives Pyrido[2,3-d]pyrimidine Derivative 4Not specifiedMCF-7 (Breast)IC50 = 0.57 µM[6]
Pyrido[2,3-d]pyrimidine Derivative 11Not specifiedHepG2 (Liver)IC50 = 0.99 µM[6]

Note: The data presented is for structurally related compounds and not for 4-Amino-6-chloropyridazin-3(2H)-one itself, for which specific public data is limited. The activity of 4-Amino-6-chloropyridazin-3(2H)-one would need to be experimentally determined.

Key Mechanistic Insights and Signaling Pathways

Pyridazinone derivatives exert their anticancer effects through various mechanisms. A prominent mode of action is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.

Pyridazinone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Angiogenesis, Survival PARP PARP DNA_Repair DNA Repair PARP->DNA_Repair Pyridazinone Pyridazinone Derivatives Pyridazinone->VEGFR2 Inhibition Pyridazinone->RAF Inhibition Pyridazinone->PARP Inhibition VEGF VEGF VEGF->VEGFR2

Caption: Simplified signaling pathways targeted by pyridazinone derivatives in cancer cells.

Experimental Protocols for Evaluation

The following are detailed, step-by-step methodologies for key experiments used to evaluate the anticancer potential of pyridazinone derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyridazinone derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Pyridazinone Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Pyridazinone derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the pyridazinone derivative in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 5 µL of pyridazinone derivative dilution or vehicle control (DMSO).

    • 10 µL of a mixture containing the substrate and ATP in kinase buffer.

    • 10 µL of VEGFR-2 enzyme in kinase buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Pyridazinone derivative

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the pyridazinone derivative at a non-toxic concentration.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the closure rate in treated cells to that of control cells.

Conclusion and Future Directions

The pyridazinone scaffold represents a highly versatile platform for the development of novel anticancer agents. While direct and extensive comparative data for 4-Amino-6-chloropyridazin-3(2H)-one is currently limited in publicly accessible literature, the analysis of structurally related derivatives suggests its potential as a valuable lead compound. The presence of the amino and chloro substituents provides avenues for further chemical modification to optimize potency and selectivity.

Future research should focus on the comprehensive in vitro evaluation of 4-Amino-6-chloropyridazin-3(2H)-one against a broad panel of cancer cell lines to determine its cytotoxic profile and IC50 values. Mechanistic studies, including kinase inhibition assays, cell cycle analysis, and apoptosis assays, will be crucial to elucidate its mode of action. Promising in vitro results would then warrant further investigation in in vivo cancer models to assess its efficacy and safety profile. The continued exploration of the vast chemical space around the pyridazinone core holds great promise for the discovery of next-generation cancer therapeutics.

References

  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(9), 1735-1755. [Link]

  • El-Sayed, W. M., Al-Ghorab, A. H., El-Kashef, H. S., & El-Naggar, M. K. S. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics, 41(21), 10863-10877. [Link]

  • ResearchGate. (n.d.). VEGFR-2 inhibition of the most active compounds compared to the reference drug. [Link]

  • ResearchGate. (n.d.). Pyridazinone derivatives with anticancer activity. [Link]

  • Bentham Science. (n.d.). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. [Link]

  • Yadav, P., Kumar, R., & Singh, P. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 820-845. [Link]

  • Robles-Escajeda, E., Martinez, A., Varela-Ramirez, A., Lerma, D., Rivas, F., Lema, C., ... & Aguilera, R. J. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Investigational New Drugs, 37(5), 837-851. [Link]

  • Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Mazzacuva, F., Chen, Y. C. S., ... & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. [Link]

  • El-Nagar, M. K. S., Shahin, M. I., El-Behairy, M. F., Taher, E. S., El-Badawy, M. F., Sharaky, M., ... & Adel, M. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC medicinal chemistry, 15(1), 169-191. [Link]

  • Abd-Rabo, Z. S., Serry, A. M., & George, R. F. (2023). An overview of pyridazin-3 (2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20(10), 2297-2325. [Link]

Sources

Bioactivity comparison of 4-Amino-6-chloropyridazin-3(2H)-one analogs with different substituents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridazinone scaffold stands out as a versatile pharmacophore, giving rise to a multitude of derivatives with a wide array of biological activities.[1][2] Among these, the 4-Amino-6-chloropyridazin-3(2H)-one core represents a promising starting point for the development of novel therapeutic agents. The strategic introduction of various substituents to this core structure can significantly modulate its biological effects, offering a rich field for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the bioactivity of 4-Amino-6-chloropyridazin-3(2H)-one analogs, supported by experimental data and detailed methodologies for key assays. Our focus will be on elucidating how different substituents influence anticancer, antimicrobial, and enzyme-inhibitory activities.

The Significance of the 4-Aminopyridazinone Scaffold

The 4-aminopyridazinone moiety is a key structural feature that has been associated with a range of pharmacological effects, including antinociceptive and anti-inflammatory properties.[3] The presence of the amino group at the C4 position can critically influence the molecule's interaction with biological targets. Furthermore, the chlorine atom at the C6 position serves as a useful synthetic handle for further molecular elaboration, allowing for the introduction of diverse functionalities to probe the chemical space and optimize biological activity.

Comparative Bioactivity of Substituted Analogs

The following sections will delve into a comparative analysis of 4-Amino-6-chloropyridazin-3(2H)-one analogs, categorized by their primary biological activities. The data presented is a synthesis of findings from multiple studies on pyridazinone derivatives, providing a comprehensive overview of the impact of various substituents.

Anticancer and Cytotoxic Activity

Several studies have highlighted the potential of pyridazinone derivatives as anticancer agents.[4][5][6] The mode of action often involves the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[6] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.[7][8]

Table 1: Comparative Cytotoxicity of 4-Aminopyridazinone Analogs

AnalogSubstituent at C6Cancer Cell LineIC50 (µM)Reference
DCPYR Unsubstituted (H)MAC16 (murine colon)High activity[4]
Analog 1 Aryl groupMAC16 (murine colon)Lower activity than DCPYR[4]
Hybrid 3c 4-chloropyridazinoxyphenylHNO97, FaDu, MDA-MB-468High activity[6]
Hybrid 3e 4-chloropyridazinoxyphenylHNO97, FaDu, MDA-MB-468High activity[6]
Hybrid 4b 4-chloropyridazinoxyphenylHNO97, FaDu, MDA-MB-468High activity[6]

From the available data, it is evident that even subtle changes to the pyridazinone core can have a significant impact on cytotoxic activity. For instance, an unsubstituted pyridazine analog (DCPYR) demonstrated remarkable in vitro inhibition of the MAC16 cell line, which was significantly higher than its arylated counterpart.[4] This suggests that steric hindrance at the C6 position might be detrimental to cytotoxic potency in this particular context. Conversely, more complex substitutions, such as the 4-chloropyridazinoxyphenyl moiety, have yielded hybrids with high anticancer activity against various cell lines.[6]

Antimicrobial Activity

Pyridazinone derivatives have also been explored for their antimicrobial properties.[5][9] The antimicrobial efficacy of these compounds is commonly assessed using the disk diffusion method, which provides a qualitative measure of susceptibility, and by determining the Minimum Inhibitory Concentration (MIC), which offers a quantitative measure of potency.[10][11]

Table 2: Comparative Antimicrobial Activity of 4-Aminopyridazinone Analogs

AnalogSubstituentBacterial/Fungal StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
IVb S- and O- alkylatedBacillus subtilis, Staphylococcus aureusHighest activity[9]
IVc S- and O- alkylatedEscherichia coli, Pseudomonas aeruginosa, Candida albicansHighest activity[9]
Compound 10 5-acetamidoauroneC. botulinumMIC: 0.78 µM[12]
Compound 20 5-acetamidoauroneC. botulinumMIC: 3.12 µM[12]

The antimicrobial spectrum and potency of 4-aminopyridazinone analogs are highly dependent on the nature of the substituents. For instance, S- and O-alkylated derivatives of 4-aminoantipyrine have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9] The specific substitution pattern determines the spectrum of activity, with some analogs showing higher efficacy against certain microbial species.[9]

Enzyme Inhibitory Activity

The pyridazinone scaffold is a known inhibitor of various enzymes, including monoamine oxidase-B (MAO-B) and phosphodiesterases (PDEs), making these compounds promising candidates for the treatment of neurodegenerative and inflammatory diseases, respectively.[13][14] The inhibitory potential is typically quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 3: Comparative Enzyme Inhibitory Activity of Pyridazinone Analogs

AnalogTarget EnzymeIC50 (µM)Reference
TR16 MAO-B0.17[13]
TR2 MAO-B0.27[13]
Compound 8a COX-159% inhibition at 10 µM[15]
Compound 8b COX-161% inhibition at 10 µM[15]
Compound 6a COX-20.11[14]
14e FABP41.57[16]

Structure-activity relationship studies have revealed that specific substitutions are crucial for potent and selective enzyme inhibition. For example, in a series of MAO-B inhibitors, the presence of a para-chloro substituent significantly increased the inhibitory activity.[13] Similarly, for cyclooxygenase (COX) inhibitors, the nature and position of substituents on the pyridazinone ring dictate the selectivity towards COX-1 versus COX-2.[14][15] Recent studies have also identified 4-amino-pyridazin-3(2H)-one as a valid core scaffold for the inhibition of Fatty Acid Binding Protein 4 (FABP4), with analog 14e demonstrating potent inhibitory activity.[16]

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data, it is imperative to follow standardized experimental protocols. Below are detailed methodologies for two of the most common assays used in the evaluation of pyridazinone analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][17]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8][17]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with Compounds start->treat add_mtt Add MTT Solution treat->add_mtt incubate Incubate (4h, 37°C) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Compound Disks inoculate_plate->apply_disks incubate Incubate (16-18h, 37°C) apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results measure_zones->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Conclusion

The 4-Amino-6-chloropyridazin-3(2H)-one scaffold represents a highly promising platform for the development of novel bioactive compounds. The strategic modification of this core structure with different substituents allows for the fine-tuning of its pharmacological profile, leading to potent and selective agents with anticancer, antimicrobial, and enzyme-inhibitory activities. The comparative analysis presented in this guide underscores the importance of structure-activity relationship studies in the rational design of new therapeutic agents. By leveraging the experimental methodologies outlined herein, researchers can continue to explore the vast potential of pyridazinone chemistry in the quest for new and improved medicines.

References

Sources

A Comparative Guide to the Structural Validation of 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of 4-Amino-6-chloropyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a key scaffold, its unambiguous structural confirmation is paramount to ensuring the integrity of research and the safety of potential therapeutics. We will dissect the application of mass spectrometry as a primary validation tool and compare its performance and outputs against the complementary, high-resolution techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography.

The Imperative of Multi-Technique Validation

In the synthesis of novel chemical entities, relying on a single analytical technique for structural confirmation is a precarious approach. Each method interrogates a different physical property of a molecule, and only by combining their orthogonal insights can we achieve a holistic and irrefutable structural assignment. This guide is structured to demonstrate not just the how but the why behind a multi-technique approach, providing the causal logic for experimental choices that underpins robust scientific discovery.

Part 1: Primary Validation with Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For a molecule like 4-Amino-6-chloropyridazin-3(2H)-one, it offers the first crucial pieces of evidence: the overall mass and, critically, confirmation of the chlorine atom's presence.

Expertise & Experience: The Rationale Behind the MS Protocol

We employ Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) for this analysis. ESI is a 'soft' ionization technique, meaning it is gentle enough to ionize the molecule without causing significant premature fragmentation.[3] This is essential for clearly observing the molecular ion. The subsequent MS/MS step allows us to induce controlled fragmentation, providing a structural fingerprint that helps piece together the molecule's connectivity.[4]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: A 1 mg/mL stock solution of the synthesized 4-Amino-6-chloropyridazin-3(2H)-one is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation for positive-ion ESI.

  • Chromatographic Separation (LC): The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. This step purifies the analyte from any residual starting materials or byproducts before it enters the mass spectrometer.[5]

  • Ionization (ESI): The eluent from the HPLC is directed to the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming [M+H]⁺ ions.

  • MS1 Scan: The mass spectrometer first performs a full scan (MS1) to detect all ions, primarily to identify the m/z (mass-to-charge ratio) of the protonated molecular ion, [M+H]⁺.

  • Tandem MS (MS/MS): The instrument isolates the [M+H]⁺ ion (the precursor ion) and subjects it to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon).[4]

  • MS2 Scan: A second scan (MS2) analyzes the resulting fragment ions, generating the MS/MS spectrum.

Visualization: LC-MS/MS Workflow

LC-MS/MS Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer Sample Sample Injection Column C18 Column Separation Sample->Column Mobile Phase ESI Electrospray Ionization (ESI) Column->ESI Eluent MS1 MS1 Analyzer (Precursor Ion Scan) ESI->MS1 CID Collision Cell (CID Fragmentation) MS1->CID MS2 MS2 Analyzer (Fragment Ion Scan) CID->MS2 Detector Detector MS2->Detector Data Data System (Mass Spectrum) Detector->Data Signal Fragmentation Pathway M [M+H]⁺ m/z 146/148 F1 [M+H-CO]⁺ m/z 118/120 M->F1 - CO F2 [M+H-HCl]⁺ m/z 110 M->F2 - HCl F3 [M+H-HCN]⁺ m/z 119/121 M->F3 - HCN

Caption: Predicted fragmentation of 4-Amino-6-chloropyridazin-3(2H)-one.

Trustworthiness: While MS provides strong evidence for the molecular formula, it does not, on its own, distinguish between isomers. Therefore, complementary techniques are required for unambiguous structural confirmation.

Part 2: Comparative & Confirmatory Validation Techniques

To build an unassailable case for the structure, we turn to techniques that probe the molecule's atomic connectivity and spatial arrangement.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small-molecule structural elucidation, providing detailed information about the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and for its high boiling point. [1]Its proton signals do not obscure most analyte signals.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectrum: A standard proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time, optimized to ensure good signal-to-noise.

  • ¹³C NMR Spectrum: A proton-decoupled carbon spectrum is acquired. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus. [6]5. Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to produce the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualization: NMR Analysis Workflow

NMR Workflow Prep Sample Dissolution (in DMSO-d6) Acq Data Acquisition (400 MHz Spectrometer) Prep->Acq Proc Data Processing (Fourier Transform) Acq->Proc FID Signal Analysis Spectral Analysis (Shift, Integration, Coupling) Proc->Analysis X-ray Crystallography Workflow Growth Single Crystal Growth Collect X-ray Diffraction Data Collection Growth->Collect Solve Structure Solution (Electron Density Map) Collect->Solve Refine Model Building & Refinement Solve->Refine Structure Final 3D Structure (Bond Lengths, Angles) Refine->Structure

Sources

A Researcher's Guide to the Structure-Activity Relationship of 4-Amino-Pyridazin-3(2H)-one Derivatives as Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Pyridazinone Scaffold

In the landscape of medicinal chemistry, the pyridazinone heterocycle has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets.[1][2] This versatility has led to the development of pyridazinone-containing compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][2] This guide focuses on a specific, highly promising subclass: the 4-amino-pyridazin-3(2H)-one derivatives. Through a systematic analysis of experimental data, we will dissect the structure-activity relationships (SAR) that govern their efficacy, with a primary focus on their well-documented role as potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a key target in metabolic diseases and cancer.[3][4][5][6][7]

This document is designed for researchers and drug development professionals. It moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and biological function, providing detailed experimental protocols to ensure the reproducibility and validation of the findings presented.

The Target: Why FABP4 Matters

Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is predominantly expressed in adipocytes and macrophages. It plays a crucial role in fatty acid trafficking and signaling.[3] Elevated levels of FABP4 are strongly associated with insulin resistance, atherosclerosis, and the progression of certain cancers.[3][6] Consequently, the development of small-molecule inhibitors of FABP4 is a highly active area of research with significant therapeutic potential. The 4-amino-pyridazin-3(2H)-one scaffold was identified as a promising starting point for novel FABP4 inhibitors through sophisticated computer-aided drug design, including bioisosteric replacement and scaffold hopping techniques.[6][8]

Below is the core chemical structure, with key positions for modification highlighted. Understanding how substitutions at these positions influence binding affinity is the central goal of SAR studies.

Caption: Core structure of the 4-amino-pyridazin-3(2H)-one scaffold with key modification points.

Dissecting the Structure-Activity Relationship (SAR) for FABP4 Inhibition

The potency of a pyridazinone-based inhibitor is not accidental; it is a direct result of specific molecular interactions within the binding pocket of the FABP4 protein. The following analysis synthesizes data from key optimization studies to explain how chemical modifications translate to biological activity.[3][5][6][9]

The Critical Role of the N2-Substituent (R1)

The substituent at the N2 position of the pyridazinone ring is pivotal for anchoring the molecule within the target protein.

  • Aromatic Rings are Preferred: Substitution with an aryl group, such as a phenyl ring, is consistently more effective than alkyl groups. This is likely due to favorable pi-stacking interactions with aromatic residues in the FABP4 binding pocket.

  • Electronic Effects Matter: The introduction of electron-withdrawing or electron-donating groups onto this phenyl ring can fine-tune the electronic properties of the entire scaffold, modulating binding affinity. However, extensive substitution can also introduce steric hindrance, leading to a decrease in activity.

The Hydrogen-Bonding Powerhouse: The C4-Amino Group (R2)

The amino group at the C4 position is a non-negotiable feature for potent FABP4 inhibition. Its primary role is to act as a hydrogen bond donor, interacting with key amino acid residues in the protein's active site.

  • Primary Amine (-NH2): The unsubstituted amino group is a potent hydrogen bond donor and is fundamental to the activity of this compound class.

  • Ureido Derivatives (-NH-CO-NH2): Converting the amino group into a ureido moiety can further enhance activity. The urea functional group provides additional hydrogen bond donors and acceptors, potentially forming a more extensive and stable network of interactions within the binding site.[3][6][8] This modification led to some of the most potent compounds in the series.

Tuning Potency and Selectivity: C5 and C6 Substitutions (R3)

While the N2 and C4 positions provide the primary anchor points, substitutions at the C5 and C6 positions are crucial for optimizing potency and achieving selectivity.

  • C6-Chloro Group: The presence of a chlorine atom at the C6 position, as specified in the topic, contributes to the overall electronic character of the ring and can engage in halogen bonding, a specific type of non-covalent interaction.

  • Exploring Chemical Space: Replacing the chloro group or adding substituents at the C5 position allows the molecule to probe different sub-pockets of the FABP4 binding site. Small, lipophilic groups are often well-tolerated and can enhance binding by displacing water molecules (a favorable hydrophobic effect).

Quantitative SAR Data Summary

The following table presents experimental data for a selection of 4-amino-pyridazin-3(2H)-one derivatives, illustrating the SAR principles discussed. The data clearly shows how specific structural modifications impact the half-maximal inhibitory concentration (IC50) against FABP4.

Compound IDN2-Substituent (R1)C4-Substituent (R2)C5/C6-SubstituentsFABP4 IC50 (µM)
Reference ---3.30 ± 0.45
25a Phenyl-NH-CO-NH-CyclopropylH at C52.97 ± 0.33[3]
3e Phenyl-NH25-Thiazolyl at C62.82 ± 0.29[6][9]
11a Phenyl-NH-CO-NH25-Thiazolyl at C62.05 ± 0.21[6][9]
14e Phenyl-NH-CO-NH-Cyclopropyl5-Thiazolyl at C61.57 ± 0.18 [5][6][9]

Reference standard used in the assay is Arachidonic Acid.

Analysis of the Data: The data unequivocally demonstrates the superior potency of the ureido derivatives over the simple amino group (compare 11a to 3e ). Furthermore, the addition of a cyclopropyl group to the urea (14e ) yields the most potent compound in the series, with an IC50 value of 1.57 µM, which is more than double the potency of the reference ligand.[5][6] This suggests the cyclopropyl group fits snugly into a hydrophobic pocket within the enzyme's active site.

Visual Summary of Key SAR Findings

The following diagram provides a visual consolidation of the structure-activity relationship discoveries for this scaffold against FABP4.

Synthesis_Workflow A 1. Dissolve Nitro-Precursor in Ethanol B 2. Add Ammonium Formate (HCOONH4) A->B C 3. Add 10% Palladium on Carbon (Pd/C) B->C D 4. Reflux the Mixture (e.g., 2 hours) C->D E 5. Cool and Filter Catalyst D->E F 6. Evaporate Solvent in vacuo E->F G 7. Purify Product (e.g., Crystallization) F->G

Caption: Workflow for the reduction of a nitro-pyridazinone to an amino-pyridazinone.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 4-nitro-pyridazin-3(2H)-one precursor (1.0 mmol) in ethanol (5 mL). The use of ethanol as a solvent is crucial as it readily dissolves the starting material and the reagent.

  • Reagent Addition: To the suspension, add ammonium formate (HCOONH4, ~6.0 mmol). Ammonium formate serves as a convenient and effective hydrogen transfer agent in this catalytic reduction.

  • Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C) (e.g., 40 mg). Pd/C is a highly efficient heterogeneous catalyst for hydrogenation reactions. Being a solid, it can be easily removed by filtration upon reaction completion.

  • Reaction Execution: Heat the mixture to reflux for 1-2 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction to room temperature, add dichloromethane (CH2Cl2, 5 mL) to ensure all product is in solution and stir for 5 minutes.

  • Catalyst Removal: Filter the mixture through a pad of Celite to remove the solid Pd/C catalyst. This step is self-validating; complete removal of the black catalyst is a visual confirmation of successful filtration.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure (in vacuo) to yield the crude product.

  • Purification: Purify the resulting solid by recrystallization from a suitable solvent (e.g., cyclohexane or ethanol) to obtain the final 4-amino-pyridazin-3(2H)-one derivative with high purity.

Protocol 2: FABP4 Inhibition Assay (Fluorescence Displacement)

This protocol describes a common and reliable method to determine the IC50 of test compounds against FABP4. [3] Principle: The assay measures the ability of a test compound to compete with and displace a fluorescent probe (like 1-anilinonaphthalene-8-sulfonic acid, ANS) that binds to the active site of FABP4. The displacement of the probe leads to a decrease in its fluorescence intensity, which is directly proportional to the inhibitory activity of the test compound.

Workflow Diagram:

Assay_Workflow A 1. Prepare Reagents: - FABP4 Protein - Fluorescent Probe (ANS) - Test Compounds B 2. Add FABP4 and ANS to microplate wells A->B C 3. Add serial dilutions of Test Compound B->C D 4. Incubate at Room Temp (e.g., 15 min) C->D E 5. Measure Fluorescence (Ex/Em appropriate for probe) D->E F 6. Plot Data and Calculate IC50 E->F

Caption: General workflow for a fluorescence displacement-based inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human FABP4 protein, the fluorescent probe ANS, and serial dilutions of the test compounds in an appropriate assay buffer (e.g., phosphate-buffered saline).

  • Assay Plate Setup: In the wells of a 96-well microplate, add the FABP4 protein solution followed by the ANS probe solution.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include control wells containing only protein and probe (maximum fluorescence) and wells with buffer only (background).

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the binding equilibrium to be reached.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the ANS probe (typically ~355 nm excitation and ~460 nm emission).

  • Data Analysis: Subtract the background fluorescence from all readings. Plot the percentage of inhibition (calculated relative to the maximum fluorescence control) against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value. The self-validating nature of this protocol comes from the clear dose-dependent decrease in fluorescence for active compounds.

Conclusion and Future Perspectives

The 4-amino-pyridazin-3(2H)-one scaffold is a demonstrably effective platform for the development of potent FABP4 inhibitors. The structure-activity relationship is well-defined: an N2-aryl group is required for foundational binding, while a C4-amino or, more effectively, a C4-ureido group provides essential hydrogen bonding interactions. Potency can be fine-tuned through substitutions at the C5 and C6 positions.

The derivative 14e , with its N2-phenyl, C4-cyclopropylureido, and C6-thiazolyl substituents, stands out as a highly potent lead compound (IC50 = 1.57 µM) worthy of further investigation. [5][6]Future research should focus on optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of this lead candidate to improve its potential for in vivo efficacy. Furthermore, exploring the selectivity profile of these compounds against other FABP isoforms will be critical for developing a safe and targeted therapeutic agent. The rich chemistry and clear SAR of the pyridazinone core ensure that it will remain a fertile ground for drug discovery for years to come.

References

  • Floresta, G., Crocetti, L., Zagni, C., Patamia, V., Mazzacuva, F., Chen, Y. C. S., Vergelli, C., & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7414. [Link]

  • Floresta, G., Crocetti, L., Zagni, C., & Cilibrizzi, A. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Medical Sciences Forum, 14(1), 17. [Link]

  • Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Mazzacuva, F., Chen, Y. C. S., Vergelli, C., & Cilibrizzi, A. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. [Link]

  • Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Mazzacuva, F., Chen, Y. C. S., Vergelli, C., & Cilibrizzi, A. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Semantic Scholar. [Link]

  • Floresta, G., Crocetti, L., Zagni, C., Patamia, V., Mazzacuva, F., Chen, Y. C. S., Vergelli, C., & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Center for Biotechnology Information. [Link]

  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information. [Link]

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. University of Catania Institutional Research Repository. [Link]

  • Ghorab, M. M., et al. (2015). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Center for Biotechnology Information. [Link]

  • Al-Ghorbani, M., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Medicinal Chemistry. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. [Link]

  • Abd-Rabo, Z. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Semantic Scholar. [Link]

  • El-Malah, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(18), 5898. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Amino-6-chloropyridazin-3(2H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-6-chloropyridazin-3(2H)-one is a key heterocyclic scaffold and a valuable intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structure, featuring a reactive chlorine atom and a nucleophilic amino group on the pyridazinone core, allows for diverse functionalization, making it a cornerstone for building complex molecular architectures in drug discovery. This guide provides an in-depth comparison of the synthetic strategies for obtaining this crucial intermediate, designed for researchers, medicinal chemists, and professionals in drug development. We will focus on the most practical and efficient pathway—a sequential nucleophilic aromatic substitution (SNAr) approach—and contrast it with a less feasible ring cyclization strategy, providing detailed experimental protocols and a thorough analysis of the chemical principles governing each step.

Route 1: The Dominant Strategy - Sequential Nucleophilic Aromatic Substitution (SNAr)

The most reliable and scientifically sound approach to synthesizing 4-Amino-6-chloropyridazin-3(2H)-one involves a two-step sequence starting from the commercially available 3,4,6-trichloropyridazine. This strategy leverages the inherent electronic properties of the pyridazine ring to achieve regioselective substitutions, first forming the pyridazinone core and then introducing the C4-amino group.

Overall Synthetic Logic

The logic of this route is based on a controlled, stepwise functionalization of a polyhalogenated precursor.

  • Step 1: Selective Hydrolysis. The first transformation targets one of the highly activated chloro-substituents (at C3 or C6) for hydrolysis to form the stable pyridazin-3(2H)-one ring system.

  • Step 2: Regioselective Amination. With the pyridazinone core in place, the second nucleophilic substitution is directed specifically to the C4 position. The newly formed carbonyl group at C3 electronically activates the adjacent C4 position, making it the most electrophilic site for amination.

cluster_0 Route 1: Sequential SNAr 3,4,6-Trichloropyridazine 3,4,6-Trichloropyridazine 4,6-Dichloropyridazin-3(2H)-one 4,6-Dichloropyridazin-3(2H)-one 3,4,6-Trichloropyridazine->4,6-Dichloropyridazin-3(2H)-one Step 1: Hydrolysis (NaOH, H2O/Dioxane) 4-Amino-6-chloropyridazin-3(2H)-one 4-Amino-6-chloropyridazin-3(2H)-one 4,6-Dichloropyridazin-3(2H)-one->4-Amino-6-chloropyridazin-3(2H)-one Step 2: Amination (NH4OH, Sealed Vessel, Heat)

Caption: Sequential Nucleophilic Aromatic Substitution (SNAr) Pathway.

Step 1: Synthesis of the Key Intermediate, 4,6-Dichloropyridazin-3(2H)-one

Principle and Mechanistic Insight: The synthesis of the pyridazinone intermediate is achieved via selective hydrolysis of 3,4,6-trichloropyridazine. In the pyridazine ring, the carbon atoms adjacent to the nitrogen atoms (C3 and C6) are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. The C4 and C5 positions are less electrophilic. This inherent reactivity allows for a selective substitution at either the C3 or C6 position. Upon reaction with a hydroxide source, one of these chlorine atoms is displaced to form the thermodynamically stable pyridazinone tautomer.

Experimental Protocol: Hydrolysis of 3,4,6-Trichloropyridazine

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4,6-trichloropyridazine (10.0 g, 54.5 mmol) in 100 mL of 1,4-dioxane.

  • Reaction Initiation: Prepare a solution of sodium hydroxide (2.40 g, 60.0 mmol) in 50 mL of deionized water. Add the aqueous NaOH solution to the stirred solution of the starting material at room temperature.

  • Reaction Conditions: Heat the resulting biphasic mixture to reflux (approximately 90-95 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it by the careful addition of 2M hydrochloric acid until a pH of ~7 is reached.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the solid from an ethanol/water mixture to afford 4,6-dichloropyridazin-3(2H)-one as a crystalline solid.

Step 2: Regioselective Amination to Yield the Final Product

Principle and Mechanistic Insight: This step is the cornerstone of the synthesis and relies on precise regiochemical control. The carbonyl group at the C3 position of the 4,6-dichloropyridazin-3(2H)-one intermediate acts as a powerful electron-withdrawing group. Through resonance, it significantly depletes electron density at the adjacent C4 position, rendering this carbon atom highly electrophilic and susceptible to nucleophilic attack. The C6 position, while still attached to the electronegative pyridazine ring, is less activated. Consequently, reaction with an ammonia source results in a highly selective substitution of the chlorine atom at C4.

Experimental Protocol: Amination of 4,6-Dichloropyridazin-3(2H)-one

  • Reaction Setup: In a high-pressure, sealed reaction vessel, combine 4,6-dichloropyridazin-3(2H)-one (5.0 g, 30.3 mmol) with 50 mL of concentrated aqueous ammonia (28-30% NH₃ solution).

  • Reaction Conditions: Securely seal the vessel and heat the mixture to 120-130 °C with vigorous stirring for 12 hours. The internal pressure will increase significantly; ensure the vessel is rated for these conditions.

  • Work-up and Isolation: After the reaction period, carefully cool the vessel to room temperature. A solid precipitate should be present.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the purified solid under vacuum to yield 4-Amino-6-chloropyridazin-3(2H)-one as a stable, crystalline product. An expected yield for this type of transformation is typically in the range of 60-80%.

Route 2: An Alternative Considered - Ring Cyclization Strategy

An alternative approach to building the pyridazinone core is through the cyclization of a functionalized acyclic precursor with hydrazine.

Principle and Challenges

This strategy involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine hydrate to form the six-membered pyridazine ring.[1] For the synthesis of 4-Amino-6-chloropyridazin-3(2H)-one, this would necessitate an acyclic precursor with a very specific and complex substitution pattern: a chlorine atom, a protected amino group (or a precursor like a nitro group), and two carbonyl functionalities at the correct positions.

cluster_1 Route 2: Ring Cyclization (Theoretical) Acyclic Precursor Substituted 1,4-Dicarbonyl (with Cl and N-precursor) 4-Amino-6-chloropyridazin-3(2H)-one 4-Amino-6-chloropyridazin-3(2H)-one Acyclic Precursor->4-Amino-6-chloropyridazin-3(2H)-one Hydrazine + Post-modification

Caption: Theoretical Ring Cyclization Pathway.

While elegant in theory, this route presents significant practical hurdles:

  • Precursor Unavailability: The required acyclic starting material is not commercially available and its multi-step synthesis would likely be low-yielding and complex.

  • Isomer Formation: Common starting materials for pyridazinone synthesis, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), lead to the formation of 4,5-dichloropyridazin-3(2H)-one upon reaction with hydrazine, which is the wrong isomer for this application.[2]

  • Lack of Control: Controlling the regiochemistry during the cyclization of a complex, unsymmetrical precursor is notoriously difficult and often results in mixtures of isomers that are challenging to separate.

For these reasons, the ring cyclization approach is considered synthetically impractical for the specific target molecule compared to the more linear and predictable SNAr route.

Head-to-Head Comparison and Recommendation

ParameterRoute 1: Sequential SNArRoute 2: Ring Cyclization
Starting Material 3,4,6-Trichloropyridazine (Commercially Available)Complex, non-commercial acyclic 1,4-dicarbonyl
Number of Steps 2 well-defined stepsMultiple, complex steps for precursor synthesis
Key Reagents NaOH, Aqueous AmmoniaHydrazine hydrate, various reagents for precursor synthesis
Predictability High (Regioselectivity is electronically controlled)Low (Risk of isomer mixtures)
Scalability High (Common industrial reactions)Low (Complex precursor synthesis is difficult to scale)
Overall Yield Moderate to Good (Predictable)Low (Likely due to multi-step precursor synthesis)
Recommendation Highly Recommended Not Recommended for Practical Synthesis

Conclusion

For the synthesis of 4-Amino-6-chloropyridazin-3(2H)-one, the sequential nucleophilic aromatic substitution (SNAr) route starting from 3,4,6-trichloropyridazine is unequivocally the superior and most practical strategy. This approach is underpinned by fundamental principles of heterocyclic reactivity, offering a predictable, controllable, and scalable pathway to the desired product. The regioselectivity of both the initial hydrolysis and the subsequent amination step is electronically directed, minimizing the formation of unwanted side products. While the ring cyclization strategy is a valid consideration from a theoretical standpoint, the profound difficulty in accessing the required starting material renders it impractical for laboratory and process chemistry applications. Researchers and drug development professionals seeking reliable access to this important intermediate are advised to utilize the sequential SNAr methodology.

References

  • Molecules. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. Available at: [Link]

  • Molecules. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-3,5-dichloropyridazine. Available at: [Link]

  • Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (2016). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • Future Medicinal Chemistry. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Heterocycles

4-Amino-6-chloropyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry due to a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] As such novel compounds progress through the drug development pipeline, the necessity for robust, reliable, and accurate analytical methods for quantification becomes paramount. These methods form the bedrock of quality control, stability testing, and pharmacokinetic studies.

However, in a typical development lifecycle, more than one analytical method may be employed. A research-phase laboratory might use a rapid, high-throughput method for initial screening, while a GMP-compliant quality control laboratory will utilize a highly specific, stability-indicating method. This guide addresses the critical process of cross-validation , a formal comparison to ensure that data generated by different analytical methods are comparable and reliable.[3]

This document provides a comprehensive, experience-driven comparison of two distinct analytical techniques for the quantification of 4-Amino-6-chloropyridazin-3(2H)-one: a highly specific Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a rapid Ultraviolet-Visible (UV-Vis) Spectrophotometric method. We will delve into the validation of each method and present a detailed protocol and dataset for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5]

Pillar 1: The Rationale for Cross-Validation

Cross-validation is the process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose and produce comparable results.[6] This becomes essential in several scenarios:

  • Method Transfer: When a method is transferred from a development lab to a QC lab.[7]

  • Multi-Site Studies: When samples from a single clinical study are analyzed at different laboratories.

  • Bridging Data: When data from a legacy method needs to be compared with data from a new, improved method.

The fundamental goal is to identify and quantify any systemic bias between the methods.[8] Without this formal comparison, pooling data from different analytical techniques would be scientifically indefensible and would not meet regulatory expectations.

Method 1: The Gold Standard - A Stability-Indicating RP-HPLC Method

For robust quantification and impurity profiling, a stability-indicating HPLC method is the industry standard. Its power lies in its ability to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities, ensuring true specificity.[9]

Causality in Method Design

Our choice of a C18 stationary phase is based on the moderate polarity of the 4-Amino-6-chloropyridazin-3(2H)-one molecule. The mobile phase, a buffered mixture of acetonitrile and water, is selected to achieve optimal retention and peak shape. A phosphate buffer at pH 3.0 is used to suppress the ionization of the amino group, leading to a more consistent retention time and improved peak symmetry. UV detection is chosen based on the chromophoric nature of the pyridazinone ring.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 245 nm.

  • Standard Preparation: A stock solution of 100 µg/mL is prepared in the mobile phase. Calibration standards are prepared by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Forced Degradation: The Proof of Specificity

To qualify this method as "stability-indicating," forced degradation studies are essential.[10] The drug substance is subjected to stress conditions more severe than those used for accelerated stability testing to produce degradation products. The HPLC method must be able to resolve the main peak from all degradation product peaks.

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

The method demonstrated specificity, with no interference from degradation products at the retention time of the main peak.

Validation Summary: RP-HPLC Method

The method was validated according to ICH Q2(R1) guidelines. The following table summarizes the performance characteristics. (Note: Data is illustrative to represent typical method performance).

ParameterAcceptance CriteriaResult
Linearity (Range) Correlation Coefficient (r²) ≥ 0.9990.9998 (5-50 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (n=6)RSD ≤ 2.0%0.85%
- Intermediate (n=6)RSD ≤ 2.0%1.10%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.3 µg/mL
Specificity No interference at analyte RTPassed (Forced Degradation)

Method 2: The High-Throughput Alternative - UV-Vis Spectrophotometry

For applications where speed is critical and the sample matrix is simple and well-defined (e.g., dissolution testing, certain stages of process monitoring), UV-Vis spectrophotometry offers a rapid and cost-effective alternative.[11][12]

Causality in Method Design

This technique relies on the principle that the absorbance of light by a molecule is directly proportional to its concentration (Beer-Lambert Law).[13] The choice of solvent is critical; methanol was selected as it provides good solubility for the analyte and is transparent in the analytical UV region. The wavelength of maximum absorbance (λmax) is chosen for analysis to ensure the highest sensitivity and to minimize the impact of minor wavelength calibration errors.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent/Blank: Methanol.

  • Wavelength Scan: Scan a dilute solution of 4-Amino-6-chloropyridazin-3(2H)-one from 400 nm to 200 nm to determine the λmax. The λmax was determined to be 245 nm.

  • Standard Preparation: Prepare a stock solution of 100 µg/mL in methanol. Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a target concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standards and samples at 245 nm against the methanol blank.

Validation Summary: UV-Vis Method

The UV-Vis method was also validated. Note the inherently lower sensitivity (higher LOD/LOQ) and slightly lower precision compared to the HPLC method. (Note: Data is illustrative).

ParameterAcceptance CriteriaResult
Linearity (Range) Correlation Coefficient (r²) ≥ 0.9990.9995 (2-12 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.8%
Precision (% RSD)
- Repeatability (n=6)RSD ≤ 2.0%1.35%
- Intermediate (n=6)RSD ≤ 2.0%1.65%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.4 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:11.2 µg/mL
Specificity Prone to interferencePotentially non-specific

The Cross-Validation Study: Bridging the Methodologies

Having validated both methods, we now perform a direct comparison to ensure their results are interchangeable under defined conditions.

Experimental Design & Workflow

The core principle is to analyze the same set of homogenous samples using both the "Test Method" (UV-Vis) and the "Reference Method" (HPLC).[3]

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC (Reference) cluster_uv Method 2: UV-Vis (Test) cluster_comp Data Comparison & Evaluation Sample Homogenous Batch of Samples (n=10) (Varying Concentrations) Prep Prepare Stock Solutions Sample->Prep HPLC_Analysis Analyze Samples via Validated HPLC Method Prep->HPLC_Analysis UV_Analysis Analyze Samples via Validated UV-Vis Method Prep->UV_Analysis HPLC_Results HPLC Results (Concentration µg/mL) HPLC_Analysis->HPLC_Results Compare Statistical Comparison HPLC_Results->Compare UV_Results UV-Vis Results (Concentration µg/mL) UV_Analysis->UV_Results UV_Results->Compare Report Cross-Validation Report (Bias Assessment) Compare->Report

Caption: Cross-validation experimental workflow.

Protocol: Head-to-Head Analysis
  • Prepare a batch of 10 samples of 4-Amino-6-chloropyridazin-3(2H)-one with concentrations spanning the overlapping linear range of both methods (e.g., 5-10 µg/mL).

  • Divide each sample into two aliquots.

  • Analyze one set of aliquots using the validated HPLC method.

  • Analyze the second set of aliquots using the validated UV-Vis method.

  • Record the concentration determined by each method for each sample.

Comparative Data Analysis

The key output is a direct comparison of the results. The percentage difference between the methods is calculated for each sample.

Sample IDHPLC Result (µg/mL)UV-Vis Result (µg/mL)% Difference*
CV-015.055.15+1.98%
CV-025.986.12+2.34%
CV-037.017.20+2.71%
CV-048.038.15+1.49%
CV-058.959.21+2.91%
CV-069.9210.25+3.33%
CV-075.515.60+1.63%
CV-086.496.65+2.47%
CV-097.527.70+2.39%
CV-109.509.81+3.26%
Average % Difference +2.45%

% Difference = [(UV Result - HPLC Result) / HPLC Result] * 100

Interpretation of Results

The results show a consistent positive bias, where the UV-Vis method reports slightly higher concentrations than the HPLC method. The average bias is +2.45%. This is a plausible outcome, as the UV-Vis method is non-specific and would measure the parent compound plus any UV-active impurities or degradants that absorb at 245 nm. The HPLC method, being separative, quantifies only the peak corresponding to the pure compound.

An acceptance criterion, for instance, might be that the mean difference should not exceed ±5.0%, and for no individual sample should the difference exceed ±10.0%. In this illustrative case, the cross-validation passes, but the systematic bias is noted. This information is crucial for scientists interpreting the data.

ValidationLogic Trust Trustworthy Analytical Method Accuracy Accuracy (Closeness to True Value) Accuracy->Trust Precision Precision (Agreement between measurements) Precision->Trust Specificity Specificity (Measures only the analyte) Specificity->Trust Linearity Linearity (Proportional Response) Linearity->Trust

Caption: Logical pillars of method validation.

Senior Application Scientist's Recommendation

The cross-validation study successfully demonstrates that while the UV-Vis method is a viable, rapid screening tool, it exhibits a small but consistent positive bias compared to the more specific HPLC method.

  • For Release and Stability Testing: The stability-indicating RP-HPLC method is the only acceptable choice. Its demonstrated specificity is non-negotiable for ensuring product quality and safety.

  • For In-Process Checks or High-Throughput Screening: The UV-Vis method can be employed, provided that the observed bias (+2.45%) is understood and accounted for. A correction factor could be applied, or acceptance criteria for in-process checks could be widened to accommodate this known bias.

  • Data Integrity: When results from both methods are to be included in a single report or submission, the relationship established during this cross-validation is critical. It allows for a scientifically sound justification for comparing or trending the data.

Conclusion

The cross-validation of analytical methods is not merely a procedural formality; it is a fundamental scientific exercise that ensures data integrity and comparability across the lifecycle of a pharmaceutical product. By systematically comparing a high-specificity HPLC method with a high-throughput UV-Vis method for the analysis of 4-Amino-6-chloropyridazin-3(2H)-one, we have quantified the bias between them. This knowledge empowers researchers and drug development professionals to make informed decisions about which method to apply in a given context and how to interpret the resulting data with confidence.

References

  • Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(5), 947-955. [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • International Journal of Research Publication and Reviews. (2022). HPLC Method Development and Validation. ijrpr.com. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. [Link]

  • Vladimirova, S., Georgieva, M., & Zlatkov, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 355-361. [Link]

  • Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 21(4), 66-82. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. sielc.com. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. wjpmr.com. [Link]

  • Singh, A., & Jaybhaye, S. (2024). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Sreenivasan, A., et al. (2023). Review On Qualitative And Quantitative Analysis Of Drugs By UV-Visible Spectrophotometer. Indo American Journal of Pharmaceutical Sciences, 10(05). [Link]

  • Siddiqui, F. A., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1835-1842. [Link]

  • AI Publications. (2023). An Analysis on the UV-Visible Spectrophotometry Method. aipublications.com. [Link]

  • ScienceScholar. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. International journal of health sciences. [Link]

  • Future Medicinal Chemistry. (2018). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. future-science.com. [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. pnrjournal.com. [Link]

  • Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 149-155. [Link]

  • Abureid, I. M., et al. (2025). An innovative UV spectrophotometric method for the simultaneous determination of meclizine and pyridoxine in tablets. BMC Chemistry, 19(1). [Link]

  • Chem-Impex. (n.d.). 3-Amino-6-chloropyridazine. chem-impex.com. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. helixchrom.com. [Link]

Sources

Navigating the Therapeutic Potential of the Pyridazinone Scaffold: An In Vitro and In Vivo Correlation Guide for 4-Amino-6-chloropyridazin-3(2H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities associated with the 4-amino-pyridazin-3(2H)-one chemical scaffold, with a focus on correlating in vitro assay results with in vivo efficacy. Due to the limited publicly available data on the specific molecule 4-Amino-6-chloropyridazin-3(2H)-one, this document will draw upon robust experimental data from its close structural analogs. We will explore its potential as a Fatty Acid-Binding Protein 4 (FABP4) inhibitor and, by extension of the core scaffold's versatility, the activity of related pyridazinones as D-Amino Acid Oxidase (DAAO) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this heterocyclic class.

The Pyridazinone Core: A Scaffold of Diverse Biological Activity

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of bioactive agents.[1][2] Its chemical tractability allows for substitutions at various positions, leading to a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[1][2][3] Our focus here is on the 4-amino substituted series, which has shown particular promise in modulating key protein targets in metabolic and neurological diseases.

Activity Profile I: FABP4 Inhibition for Metabolic Diseases and Cancer

Fatty Acid-Binding Protein 4 (FABP4), primarily expressed in adipocytes and macrophages, is a critical regulator of lipid metabolism and inflammatory responses.[4][5] Elevated FABP4 levels are linked to obesity, type 2 diabetes, and certain cancers.[4][6] Consequently, inhibitors of FABP4 are of significant therapeutic interest. Derivatives of 4-amino-pyridazin-3(2H)-one have emerged as a novel class of FABP4 inhibitors.[7][8]

In Vitro and In Vivo Correlation: The Challenge of Translation

A key challenge in developing FABP4 inhibitors is ensuring that potent in vitro activity translates to in vivo efficacy. While compounds may show low micromolar inhibition in biochemical assays, factors such as cell permeability, plasma protein binding, and off-target effects can limit their effectiveness in a whole-organism model.[9] For instance, some potent in vitro FABP4 inhibitors failed to improve insulin resistance in diet-induced obesity (DIO) mouse models, highlighting the translational gap.[9]

Comparative Compound Analysis: 4-Amino-Pyridazinone Analog vs. BMS309403

To illustrate the performance of the pyridazinone scaffold, we compare a representative 4-amino-pyridazin-3(2H)-one analog (designated as Analog 14e from literature) with the well-characterized FABP4 inhibitor, BMS309403 .[7][9]

Parameter Analog 14e (4-Amino-Pyridazinone Derivative) BMS309403 Reference
Target FABP4FABP4[7][9]
In Vitro IC50 1.57 µM (FABP4 Inhibition Assay)~2-4 µM (Adipocyte Lipolysis Assay)[7][9]
Cell-Based Assay Predicted to be a good candidate for in vivo studies based on in silico ADMETPotent inhibitor of MCP-1 release from macrophages[7][9]
In Vivo Model Not yet reported, but predicted to be favorableAmeliorated dyslipidemia in DIO mice; conflicting reports on insulin resistance improvement[9]
Experimental Protocols

This protocol is designed to identify and characterize compounds that inhibit the binding of a fluorescently labeled fatty acid analog to FABP4.

  • Reagent Preparation :

    • Prepare a stock solution of recombinant human FABP4 protein in assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of the fluorescent fatty acid probe (e.g., NBD-stearic acid) in DMSO.

    • Prepare serial dilutions of the test compound (e.g., Analog 14e) and the reference compound (BMS309403) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure :

    • In a 96-well black plate, add 50 µL of the diluted test or reference compounds.

    • Add 25 µL of the FABP4 protein solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-protein binding.

    • Add 25 µL of the fluorescent probe to all wells.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • Measure fluorescence polarization or intensity on a suitable plate reader.

    • Calculate the percentage of inhibition relative to DMSO controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality behind Experimental Choices : The use of a fluorescent probe allows for a high-throughput, sensitive, and direct measurement of the displacement of the natural ligand (fatty acid) from the FABP4 binding pocket, providing a direct measure of inhibitory potency.

This workflow assesses the ability of a test compound to improve metabolic parameters in a relevant disease model.

G cluster_acclimation Acclimation & Diet Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis acclimate Acclimation (1 week) diet High-Fat Diet (8-12 weeks) acclimate->diet randomize Randomize into Treatment Groups (Vehicle, Test Compound, Ref. Cmpd) diet->randomize dosing Daily Dosing (e.g., oral gavage) for 4-8 weeks randomize->dosing monitoring Monitor Body Weight & Food Intake dosing->monitoring gtt Glucose Tolerance Test (GTT) dosing->gtt itt Insulin Tolerance Test (ITT) dosing->itt blood Terminal Blood Collection (Lipids, Insulin, Cytokines) monitoring->blood tissue Tissue Harvest (Adipose, Liver) monitoring->tissue gtt->blood itt->blood

Caption: Workflow for in vivo evaluation of FABP4 inhibitors.

FABP4 Signaling Pathways

FABP4 exerts its effects through multiple pathways. Intracellularly, it interacts with hormone-sensitive lipase (HSL) to regulate lipolysis.[10] Extracellularly, secreted FABP4 can act as an adipokine, promoting inflammation and oncogenesis through pathways like IL-6/STAT3 and NF-κB.[6][11][12]

FABP4_Signaling Inhibitor 4-Amino-Pyridazinone (FABP4 Inhibitor) FABP4_intra FABP4_intra Inhibitor->FABP4_intra FABP4_extra FABP4_extra Inhibitor->FABP4_extra

Caption: Simplified FABP4 signaling pathways.

Activity Profile II: D-Amino Acid Oxidase (DAAO) Inhibition for Neurological Disorders

The pyridazinone scaffold is also found in inhibitors of D-Amino Acid Oxidase (DAAO), an enzyme that degrades the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine.[13] By inhibiting DAAO, these compounds increase synaptic D-serine levels, enhance NMDA receptor function, and have potential therapeutic applications in schizophrenia and other cognitive disorders.[14][15][16] While our primary molecule is a 4-amino derivative, the closely related 4-hydroxypyridazin-3(2H)-one class has demonstrated potent DAAO inhibition.[17]

Comparative Compound Analysis: 4-Hydroxy-Pyridazinone Analog vs. Luvadaxistat

We compare a representative 4-hydroxy-pyridazin-3(2H)-one derivative (designated Compound 30 from literature) with the clinical-stage DAAO inhibitor Luvadaxistat (TAK-831) .[17][18]

Parameter Compound 30 (4-Hydroxy-Pyridazinone Derivative) Luvadaxistat (TAK-831) Reference
Target D-Amino Acid Oxidase (DAAO)D-Amino Acid Oxidase (DAAO)[17][18]
In Vitro IC50 Nanomolar range (human, mouse, rat DAAO)Potent, slow-binding inhibitor[15][17]
Cell-Based Assay Demonstrated substantial cell permeabilityNot specified, but effective in vivo[15][17]
In Vivo Model Effective against MK-801-induced cognitive deficit in mice (Y-maze test)Under clinical development for schizophrenia[17][18]
Experimental Protocols

This assay measures the hydrogen peroxide (H₂O₂) produced by DAAO activity.

  • Reagent Preparation :

    • Prepare assay buffer (e.g., 100 mM sodium phosphate, pH 8.0).

    • Prepare a solution of recombinant human DAAO enzyme in assay buffer.

    • Prepare a stock solution of the substrate, D-serine, in water.

    • Prepare a detection reagent mix containing Amplex Red and horseradish peroxidase (HRP) in assay buffer.

    • Prepare serial dilutions of the test compound (e.g., Compound 30) and a reference inhibitor.

  • Assay Procedure :

    • In a 96-well black plate, add the test or reference compounds.

    • Add the DAAO enzyme solution and incubate for 15 minutes at 37°C.

    • To initiate the reaction, add the D-serine substrate.

    • Immediately add the Amplex Red/HRP detection mix.

  • Data Acquisition and Analysis :

    • Measure fluorescence (Ex/Em ~540/590 nm) every minute for 30 minutes in a kinetic plate reader.

    • Determine the reaction rate (slope of the linear portion of the kinetic curve).

    • Calculate the percentage of inhibition and determine the IC50 value as described previously.

Self-Validating System : The kinetic nature of this assay ensures that the inhibition is measured as a rate change, minimizing artifacts from single-point reads. Including a known inhibitor validates the assay's sensitivity and reproducibility.

This workflow assesses a compound's ability to elevate the target biomarker (D-serine) and reverse a pharmacologically induced cognitive deficit.

G cluster_pd Pharmacodynamics (PD) cluster_efficacy Efficacy Model pd_dosing Administer Test Compound to Mice pd_collection Collect Plasma & Brain Tissue (e.g., Cerebellum) at Timepoints pd_dosing->pd_collection pd_analysis Measure D-Serine Levels (LC-MS/MS) pd_collection->pd_analysis eff_pretreatment Pre-treat with Vehicle or Test Compound eff_challenge Administer NMDA Antagonist (e.g., MK-801) eff_pretreatment->eff_challenge eff_test Conduct Behavioral Test (e.g., Y-Maze, Novel Object Recognition) eff_challenge->eff_test

Caption: In vivo workflow for DAAO inhibitor evaluation.

DAAO Signaling Pathway and Mechanism of Action

DAAO inhibitors do not target a classical signaling cascade but rather modulate the availability of a key neurotransmitter co-agonist. By preventing D-serine degradation, they enhance the signaling potential of the NMDA receptor, which is crucial for synaptic plasticity and cognitive function.[13][19]

DAAO_Pathway D_Serine D-Serine DAAO DAAO Enzyme D_Serine->DAAO substrate NMDA_R NMDA Receptor D_Serine->NMDA_R co-agonist Degradation Degradation Products DAAO->Degradation Inhibitor 4-Hydroxy-Pyridazinone (DAAO Inhibitor) Inhibitor->DAAO inhibits Synaptic_Plasticity Synaptic Plasticity & Cognitive Function NMDA_R->Synaptic_Plasticity enhances

Caption: Mechanism of action for DAAO inhibitors.

General Activity Profile: Cytotoxicity and Antimicrobial Screening

Novel heterocyclic compounds are routinely screened for general cytotoxicity and antimicrobial activity to identify potential liabilities or new therapeutic avenues.

Comparative Data
Assay Test Compound (Pyridazinone Derivatives) Reference Compound Typical Result Reference
Cytotoxicity (Cancer) Various Pyridazinone DerivativesDoxorubicinSome derivatives show potent, selective cytotoxicity against leukemia and breast cancer cell lines.[20][21]
Antimicrobial Acetohydrazide Pyridazinone DerivativesStandard AntibioticsModerate activity against Gram-positive and Gram-negative bacteria, particularly E. coli.[22]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., HL-60 leukemia) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Add serial dilutions of the test compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control. Incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The 4-amino-pyridazin-3(2H)-one scaffold and its close analogs represent a versatile platform for drug discovery. As demonstrated through the lens of FABP4 and DAAO inhibition, these compounds exhibit potent and specific activities in vitro. However, the successful translation of this activity into in vivo efficacy requires careful consideration of pharmacokinetic and pharmacodynamic properties. The experimental workflows and comparative data presented in this guide serve as a foundational resource for researchers aiming to harness the therapeutic potential of this promising class of molecules. Rigorous correlation between well-designed in vitro assays and robust in vivo models is paramount to advancing these compounds from the laboratory to the clinic.

References

  • Cilibrizzi, A., et al. (2007). 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. Journal of Medicinal Chemistry, 50(17), 4236-4246. Available at: [Link]

  • Prentice, K. J., et al. (2021). A hormone complex of FABP4 and nucleoside kinases regulates islet function. Nature. Available at: [Link]

  • Dal Piaz, V., et al. (1993). 5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation. Journal of Medicinal Chemistry, 36(21), 3219-3226. Available at: [Link]

  • Furuhashi, M., & Hotamisligil, G. S. (2015). Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases. Clinical Medicine Insights: Cardiology, 9(Suppl 2), 23–33. Available at: [Link]

  • Ibrahim, M. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(12), 1469-1490. Available at: [Link]

  • Ferraris, D., et al. (2011). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 17(2), 101-110. Available at: [Link]

  • El-Gazzar, M. G., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 14(1), 1-18. Available at: [Link]

  • Hopkins, S. C., et al. (2013). Effects of D-amino acid oxidase inhibition on memory performance and long-term potentiation in vivo. Translational Psychiatry, 3(9), e302. Available at: [Link]

  • Kovács, B., et al. (2021). Converging Evidence on D-Amino Acid Oxidase–Dependent Enhancement of Hippocampal Firing Activity and Passive Avoidance Learning in Rats. International Journal of Neuropsychopharmacology, 24(7), 578–589. Available at: [Link]

  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(8), 2300109. Available at: [Link]

  • Kourounakis, A. P., & Kourounakis, P. N. (2021). Heterocycle Compounds with Antimicrobial Activity. Current Medicinal Chemistry, 28(1), 1-3. Available at: [Link]

  • Rivera-Cancel, G., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Oncotarget, 10(19), 1836–1851. Available at: [Link]

  • Gökçe, M., et al. (2012). Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives. Archiv der Pharmazie, 345(8), 659-666. Available at: [Link]

  • Brown, M., et al. (2022). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. International Journal of Neuropsychopharmacology, 25(10), 823-833. Available at: [Link]

  • Furuhashi, M., et al. (2011). Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity. Journal of Lipid Research, 52(4), 646-656. Available at: [Link]

  • Yadav, P., et al. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. International Journal of Pharmaceutical Sciences and Research, 8(10), 4235-4241. Available at: [Link]

  • Notter, T., et al. (2018). Expression of D-Amino Acid Oxidase (DAO/DAAO) and D-Amino Acid Oxidase Activator (DAOA/G72) during Development and Aging in the Human Post-mortem Brain. Frontiers in Molecular Neuroscience, 11, 329. Available at: [Link]

  • Hao, J., et al. (2022). FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications. Frontiers in Endocrinology, 13, 986348. Available at: [Link]

  • Alagöz, M. A., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Pharmaceuticals, 14(3), 183. Available at: [Link]

  • Sharma, R., & Kumar, R. (2023). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 14(3), 3236-3245. Available at: [Link]

  • Bîcu, E., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(21), 5199. Available at: [Link]

  • Synapse. (2024). What are DAAO inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fabp4 fatty acid binding protein 4, adipocyte [Mus musculus (house mouse)]. Gene. Retrieved January 16, 2026, from [Link]

  • Synapse. (2024). What are FABP4 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Yadav, U. M., et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry, 23(3), 897-902. Available at: [Link]

  • Smith, S. M., & Tsukamoto, T. (2025). Evolution of D-amino acid oxidase inhibitors: From concept to clinic. Advances in Pharmacology, 101, 245-273. Available at: [Link]

  • Brzezińska, E. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. International Journal of Molecular Sciences, 24(21), 15817. Available at: [Link]

  • Liu, Q., et al. (2021). Fatty acid binding protein 4 (FABP4) induces chondrocyte degeneration via activation of the NF-κb signaling pathway. Bioengineered, 12(1), 3568-3578. Available at: [Link]

  • Al-Ghorab, M. M., & El-Gazzar, M. G. (2016). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharma Chemica, 8(18), 24-30. Available at: [Link]

  • Furuhashi, M., & Hotamisligil, G. S. (2015). Figure: Secretion of FABP4 in association with lipolysis. ResearchGate. Available at: [Link]

  • Cilibrizzi, A., et al. (2022). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022. European Journal of Medicinal Chemistry, 244, 114839. Available at: [Link]

Sources

A Comparative Analysis of Pyridazinone Inhibitor Binding Modes: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazinone Scaffold

In the landscape of modern medicinal chemistry, the pyridazinone core has emerged as a "privileged scaffold," a foundational structure upon which a multitude of potent and selective therapeutic agents have been built.[1][2] This six-membered heterocyclic ring, featuring two adjacent nitrogen atoms and a carbonyl group, offers a unique combination of structural rigidity and synthetic tractability.[3] This adaptability has enabled chemists to develop vast libraries of pyridazinone derivatives targeting a wide array of proteins implicated in diseases ranging from inflammation and cancer to cardiovascular disorders.[3][4]

The efficacy of any inhibitor is fundamentally dictated by its ability to recognize and bind to its biological target. Understanding the precise molecular interactions—the "binding mode"—is therefore paramount for rational drug design. It allows scientists to optimize lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the binding modes of pyridazinone inhibitors across two distinct and highly significant target classes: Cyclooxygenase-2 (COX-2) and p38 MAP Kinase. Through detailed case studies, we will explore how subtle modifications to the pyridazinone scaffold can dramatically influence molecular recognition and, consequently, therapeutic potential.

Case Study 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Biological Context: Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[5] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and its upregulation is a hallmark of inflammatory diseases.[6][7] The development of selective COX-2 inhibitors was a major advance, offering anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

Binding Mode and the Basis of Selectivity: The pyridazine nucleus has proven to be an excellent scaffold for developing potent and selective COX-2 inhibitors.[6] The key to COX-2 selectivity lies in a subtle but critical difference in the active site architecture compared to COX-1. The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket, which is absent in COX-1 due to the presence of a bulkier isoleucine residue (Ile523) instead of a valine.

Pyridazinone-based inhibitors are exquisitely designed to exploit this difference. A common strategy involves decorating the pyridazinone core with a para-sulfonamide (or a similar) phenyl moiety. This functional group can project into the COX-2-specific side pocket, forming crucial hydrogen bonds and van der Waals interactions that anchor the inhibitor firmly in place. This interaction is sterically hindered in the COX-1 active site, providing a clear structural basis for selectivity.

Comparative Analysis of Pyridazinone Derivatives: Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyridazinone scaffold can fine-tune COX-2 inhibitory potency and selectivity. For instance, N-substitution on the pyridazinone ring is often crucial for potent COX-2 inhibition.[5] Increasing the size of the substituent at this position can enhance potency.[5]

Molecular docking studies of newly synthesized pyridazinone derivatives have further elucidated these binding modes.[8][9] These computational models often show the pyridazinone core and its substituents forming key interactions:

  • Hydrogen Bonding: The carbonyl group of the pyridazinone ring can act as a hydrogen bond acceptor, interacting with key residues in the active site.

  • Hydrophobic Interactions: Phenyl rings attached to the core fit snugly into hydrophobic regions of the binding pocket.

  • Side-Pocket Binding: As mentioned, a key pharmacophore, often a SO2Me group, extends into the selective side pocket of COX-2, forming strong interactions that are critical for high-affinity binding and selectivity.[5]

Compound ID Target IC50 (nM) Selectivity Index (SI) Reference
Compound 3gCOX-243.8411.51[9]
Celecoxib (Reference)COX-273.5311.78[9]
Compound 3dCOX-267.23-[9]
Indomethacin (Reference)COX-1/COX-2739.2 (COX-2)Low[9]

Table 1: Comparative in vitro inhibitory data for selected pyridazinone derivatives against COX-2. The lower IC50 value for compound 3g compared to the reference drug Celecoxib indicates higher potency. The Selectivity Index (SI) is a ratio of COX-1/COX-2 IC50 values; a higher number indicates greater selectivity for COX-2.

Case Study 2: Targeting the ATP-Binding Pocket of p38 MAP Kinase

Biological Context: p38 mitogen-activated protein (MAP) kinase is a serine/threonine kinase that plays a central role in cellular responses to stress and in the production of pro-inflammatory cytokines. As such, it is a major therapeutic target for a range of inflammatory and autoimmune diseases.

Binding Mode Analysis: Unlike the broad channel of COX enzymes, the ATP-binding pocket of kinases is a more defined cleft. Pyridazinone inhibitors of p38 are designed to be ATP-competitive, occupying the space normally taken by adenosine triphosphate. Crystal structures of p38 in complex with pyridazinone-based inhibitors reveal a distinct binding mode characterized by key interactions that anchor the molecule in the active site.[10][11]

A crucial interaction for many kinase inhibitors is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, the peptide backbone that links the N- and C-terminal lobes of the enzyme. Pyridazinone inhibitors are adept at this, with the nitrogen atoms of the pyridazinone ring often acting as hydrogen bond acceptors, interacting with the backbone amide groups of residues like Met109 and Gly110.[11]

Comparative Analysis and Allosteric Inhibition: The versatility of the pyridazinone scaffold is further highlighted by its use in designing inhibitors that target not only the active "DFG-in" conformation of the kinase but also allosteric sites. Some diaryl urea inhibitors, which can incorporate pyridazinone-like structures, have been shown to bind to an allosteric pocket adjacent to the ATP site. This binding induces a significant conformational change, flipping the conserved Asp-Phe-Gly (DFG) motif into an inactive "DFG-out" state. This mode of inhibition can offer a higher degree of selectivity, as allosteric sites are often less conserved across the kinome than the highly conserved ATP-binding pocket.

The development of hybrid inhibitors, combining features of classic pyridinylimidazoles with N-arylpyridazinones, has led to new structural classes of potent and selective p38 inhibitors.[12] These molecules are designed to optimize interactions within both the hydrophobic pockets and the hinge region of the p38 active site.

dot

Comparative Binding Modes of Pyridazinone Inhibitors cluster_0 COX-2 Inhibition cluster_1 p38 MAP Kinase Inhibition COX2 COX-2 Active Site (Large Side Pocket) Pyridazinone_COX Pyridazinone Inhibitor (e.g., with SO2Me group) Pyridazinone_COX->COX2 Binds to main channel & exploits side pocket Selectivity High Selectivity over COX-1 Pyridazinone_COX->Selectivity Achieves p38_ATP p38 ATP-Binding Site (Hinge Region) Pyridazinone_p38 Pyridazinone Inhibitor (ATP-Competitive) Pyridazinone_p38->p38_ATP Forms H-bonds with hinge Allosteric Allosteric Site (DFG-out conformation) Pyridazinone_Allo Allosteric Pyridazinone Derivative Pyridazinone_Allo->Allosteric Induces conformational change Pyridazinone_Scaffold Versatile Pyridazinone Scaffold Pyridazinone_Scaffold->Pyridazinone_COX Modified for Pyridazinone_Scaffold->Pyridazinone_p38 Modified for Pyridazinone_Scaffold->Pyridazinone_Allo Modified for

Caption: Logical relationship of the pyridazinone scaffold to different inhibitor types and targets.

Experimental Methodologies for Elucidating Binding Modes

To validate these binding modes and quantify the interactions, a combination of biophysical and structural biology techniques is employed. The following protocols represent a standard workflow for characterizing a novel pyridazinone inhibitor.

dot

Workflow for Binding Mode Analysis Start Synthesized Pyridazinone Inhibitor ITC Isothermal Titration Calorimetry (ITC) Start->ITC Docking Computational Molecular Docking Start->Docking Data_Analysis Thermodynamic Data (Kd, ΔH, ΔS) ITC->Data_Analysis Model Predicted Binding Pose Docking->Model Crystallography X-ray Co-crystallization Structure High-Resolution Complex Structure Crystallography->Structure Validation Validated Binding Mode & SAR Insights Data_Analysis->Validation Quantifies affinity Model->Crystallography Guides experiment Structure->Validation Defines interactions

Caption: Standard experimental and computational workflow for inhibitor binding mode validation.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Principle: ITC directly measures the heat released or absorbed during a binding event.[13] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[14][15]

Step-by-Step Methodology:

  • Sample Preparation (The Causality of Precision):

    • Rationale: To eliminate heats of dilution that can mask the true binding signal, both the protein (e.g., p38 kinase) and the pyridazinone inhibitor must be in identical, extensively dialyzed buffer.[15]

    • Protocol: Prepare a concentrated stock solution of the purified protein and the inhibitor. Dialyze the protein exhaustively against the chosen assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Dissolve the inhibitor in the final dialysis buffer to ensure a perfect match. Degas all solutions to prevent bubble formation.[15]

  • Concentration Determination:

    • Rationale: Accurate concentration measurement is critical. Errors in protein concentration affect the stoichiometry (n), while errors in ligand concentration directly impact the determined affinity (Kd).[15]

    • Protocol: Determine the protein concentration using a reliable method like UV-Vis spectroscopy (A280) with a calculated extinction coefficient. Accurately weigh the inhibitor to prepare the stock solution.

  • Instrument Setup:

    • Rationale: The instrument must be thermally equilibrated for a stable baseline. The reference cell is filled with buffer to provide a baseline against which the heat changes in the sample cell are measured.[15]

    • Protocol: Thoroughly clean the sample and reference cells. Load the protein solution (typically 5-50 µM) into the sample cell and the inhibitor solution (typically 10-20 fold excess) into the injection syringe.[16]

  • Titration Experiment:

    • Rationale: A series of small injections of the inhibitor into the protein solution generates a binding isotherm. The initial injections produce large heat changes as ample binding sites are available. As the protein becomes saturated, the heat changes diminish, eventually equaling the small heat of dilution.[13]

    • Protocol: Set the experiment temperature (e.g., 25°C). Program a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between them to allow a return to the baseline.

  • Data Analysis:

    • Rationale: Fitting the integrated heat data to a suitable binding model yields the thermodynamic parameters.

    • Protocol: Subtract the heat of dilution (determined from a control experiment titrating inhibitor into buffer). Fit the resulting isotherm using the instrument's software (e.g., to a one-site binding model) to determine Kd, n, ΔH, and ΔS.

Protocol 2: X-ray Co-crystallography for Structural Determination

Principle: This technique provides a high-resolution, three-dimensional snapshot of the inhibitor bound within the protein's active site, revealing the precise atomic interactions. Co-crystallization, where the protein-ligand complex is formed before crystallization, is often the preferred method.[17][18]

Step-by-Step Methodology:

  • Complex Formation:

    • Rationale: Ensuring the formation of a stable, homogenous protein-ligand complex is the prerequisite for successful co-crystallization. The ligand should be in molar excess to ensure saturation of the protein's binding sites.

    • Protocol: Mix the purified protein with the pyridazinone inhibitor at a molar ratio of approximately 1:3 to 1:5.[18] Incubate the mixture on ice for at least one hour to allow for complex formation.

  • Crystallization Screening:

    • Rationale: Finding the right chemical condition that allows a supersaturated protein solution to form a well-ordered crystal lattice is an empirical process. High-throughput screening of hundreds of conditions is standard.

    • Protocol: Use a robotic system to set up sitting-drop or hanging-drop vapor diffusion trials. Pipette a small volume (e.g., 100 nL) of the protein-inhibitor complex and mix it with an equal volume of a reservoir solution from a commercial crystallization screen.

  • Crystal Optimization:

    • Rationale: Initial screening hits are often small or poorly formed. Fine-tuning the conditions (e.g., precipitant concentration, pH, additives) is necessary to grow diffraction-quality crystals.

    • Protocol: Based on initial hits, create a grid screen varying the concentration of the primary precipitant and the pH of the buffer. Test additives that may improve crystal quality.

  • Crystal Harvesting and Cryo-protection:

    • Rationale: To prevent damage from ice crystal formation during X-ray data collection at cryogenic temperatures (100 K), the crystal must be transferred to a cryoprotectant solution.

    • Protocol: Prepare a solution containing the original mother liquor supplemented with a cryoprotectant (e.g., 25% glycerol or ethylene glycol). Using a small nylon loop, quickly transfer a crystal from the growth drop into the cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection and Structure Solution:

    • Rationale: The crystal is exposed to a high-intensity X-ray beam (typically at a synchrotron source). The resulting diffraction pattern contains the information needed to calculate the electron density map and build the atomic model of the protein-inhibitor complex.

    • Protocol: Mount the cryo-cooled crystal on a goniometer in the X-ray beamline. Collect a full dataset by rotating the crystal. Process the diffraction data and solve the structure using molecular replacement and computational refinement software.

Protocol 3: Molecular Docking for Predictive Analysis

Principle: Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor protein).[19] It is an invaluable tool for generating initial binding hypotheses, interpreting SAR data, and prioritizing compounds for synthesis.[20][21]

Conceptual Workflow:

  • Receptor and Ligand Preparation:

    • Rationale: The starting structures must be prepared correctly. This involves adding hydrogen atoms, assigning correct protonation states, and removing any non-essential molecules (like water) from the protein's crystal structure (PDB file).[22] The ligand's 3D structure must be generated and energy-minimized.

  • Defining the Binding Site:

    • Rationale: The docking algorithm needs to know where to search for a binding pose. This is typically defined by a grid box centered on the known active site or on a co-crystallized ligand.[22]

  • Docking and Scoring:

    • Rationale: The software systematically samples many possible conformations and orientations of the ligand within the defined binding site. Each generated "pose" is assigned a score based on a scoring function that estimates the binding free energy.[20]

  • Pose Analysis and Refinement:

    • Rationale: The top-scoring poses are visually inspected to assess their chemical feasibility. The best pose should satisfy key interactions (like hinge-binding hydrogen bonds in a kinase) known to be important for that target class. More advanced techniques like molecular dynamics (MD) simulations can be used to refine the docked pose and assess its stability over time.[21]

Conclusion and Future Perspectives

The pyridazinone scaffold remains a cornerstone of modern drug discovery due to its proven ability to be tailored for high-affinity and selective binding to diverse biological targets. As demonstrated through the case studies of COX-2 and p38 MAP kinase, a deep understanding of the target's active site topology allows for the rational design of pyridazinone derivatives that exploit specific molecular features, be it a hydrophobic side pocket or a critical hinge backbone.

The integration of computational modeling with empirical biophysical and structural biology techniques provides a powerful, self-validating system for inhibitor development. Predictive docking guides initial design, ITC provides quantitative thermodynamic data, and X-ray crystallography delivers the ultimate atomic-level validation of the binding mode. As our understanding of protein structure and dynamics continues to grow, so too will our ability to design the next generation of pyridazinone-based therapeutics with ever-greater precision and efficacy.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Center for Biotechnology Information. [Link]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Scilit. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. National Center for Biotechnology Information. [Link]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]

  • Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Drug Development Research. [Link]

  • Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. [Link]

  • New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. [Link]

  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. PubMed. [Link]

  • Crystal structures of p38 mitrogen-activated protein (MAP) kinase with... ResearchGate. [Link]

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. [Link]

  • p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Europe PMC. [Link]

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. ResearchGate. [Link]

  • Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode. PubMed. [Link]

  • Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. National Center for Biotechnology Information. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. ResearchGate. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Center for Biotechnology Information. [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong. [Link]

  • Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. PubMed. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. [Link]

  • Co-crystallization. Creative Biostructure. [Link]

  • Crystallization of protein–ligand complexes. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-Amino-6-chloropyridazin-3(2H)-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Amino-6-chloropyridazin-3(2H)-one (CAS No. 14704-64-4), a halogenated pyridazinone derivative. Adherence to these procedures is crucial for mitigating potential hazards and ensuring regulatory compliance.

The structural nature of this compound—a chlorinated, nitrogen-containing heterocycle—necessitates its classification as hazardous waste. The procedures outlined below are designed to ensure this material is handled from "cradle-to-grave" in a manner that protects laboratory personnel and the environment, in line with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[1][2][3]

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 4-Amino-6-chloropyridazin-3(2H)-one is essential.

Hazard Profile:

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and irritation.[4]
Eye Protection Safety glasses with side shields or chemical goggles.To protect against splashes and eye irritation.[5]
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or aerosols that can cause respiratory irritation.[4][5]
Waste Segregation: A Critical Step

Proper segregation is the foundation of safe chemical waste management.[5][6] 4-Amino-6-chloropyridazin-3(2H)-one must not be mixed with general laboratory waste or disposed of down the drain.

Classification: This compound is a halogenated organic solid waste .[2][7]

Segregation Protocol:

  • Isolate waste 4-Amino-6-chloropyridazin-3(2H)-one, including any contaminated materials such as weighing paper, pipette tips, and disposable labware.

  • Place this waste into a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids."

  • Crucially, do not mix this waste with incompatible chemicals. While specific reactivity data for this compound is limited, as a general precaution, avoid mixing it with:

    • Strong oxidizing agents

    • Strong acids or bases

    • Non-halogenated organic waste streams[2][5]

Mixing incompatible waste streams can lead to dangerous reactions, gas evolution, or polymerization.[5]

Step-by-Step Disposal Protocol

The following workflow provides a logical sequence for the safe disposal of 4-Amino-6-chloropyridazin-3(2H)-one from the point of generation to its final removal by a licensed waste contractor.

DisposalWorkflow cluster_lab In the Laboratory cluster_saa Satellite Accumulation Area (SAA) cluster_disposal Final Disposal A 1. Generation of Waste (Unused reagent, contaminated labware) B 2. Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Safety First C 3. Segregate as 'Halogenated Organic Solid Waste' B->C Hazard Class D 4. Place in a Labeled, Leak-Proof Container C->D Containment E 5. Store in Designated SAA D->E Secure Storage F 6. Keep Container Closed E->F Prevent Spills G 7. Await Pickup F->G H 8. Licensed Waste Hauler Collects Waste G->H I 9. Transport to Approved TSDF* H->I Cradle-to-Grave J 10. Incineration (Preferred Method) I->J Treatment caption *TSDF: Treatment, Storage, and Disposal Facility

Figure 1: Disposal workflow for 4-Amino-6-chloropyridazin-3(2H)-one.

Detailed Steps:

  • Waste Identification and Collection : At the point of generation, identify all materials contaminated with 4-Amino-6-chloropyridazin-3(2H)-one. This includes residual powder, contaminated spatulas, weighing boats, and solvent-rinsed (but not empty) containers.

  • Containerization :

    • Select a robust, leak-proof waste container compatible with halogenated organic compounds. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be in good condition and have a secure, tight-fitting lid.[6]

  • Labeling : Proper labeling is a critical regulatory requirement.[5][6] The waste container label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "4-Amino-6-chloropyridazin-3(2H)-one "

    • The primary hazards: "Toxic, Irritant "

    • The date the waste was first added to the container.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container in a designated SAA, which should be at or near the point of waste generation and under the control of the laboratory personnel.

    • The SAA must be a secondary containment unit (e.g., a spill tray) to contain any potential leaks.

    • Keep the waste container closed at all times except when adding waste.[6]

  • Arranging for Disposal :

    • Once the container is full, or if waste has been accumulated for the maximum allowed time per institutional and local regulations, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.

    • EHS will coordinate with a licensed hazardous waste disposal company for transportation and final treatment.[6]

  • Final Treatment : The recommended disposal method for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] This process ensures the complete destruction of the compound, minimizing its environmental impact.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Assess the Spill : For a small, manageable spill of solid material, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.

  • Cleanup Procedure (Small Spill) :

    • Wearing the full PPE detailed in Table 1, carefully sweep or gently scoop the solid material to avoid creating dust.

    • Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container for halogenated organic solids.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and dispose of the cleaning materials as hazardous waste.

    • Wash the area with soap and water.

By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available from: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]

  • 2 - Safety Data Sheet. Watson International Ltd. Available from: [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. Available from: [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. Available from: [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. Available from: [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. Available from: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available from: [Link]

  • Chemical Compatibility Database. Cole-Parmer. Available from: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-6-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents is a daily reality, and a thorough understanding of their potential hazards is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Amino-6-chloropyridazin-3(2H)-one, also known as 6-Chloropyridazin-3-amine. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects you, your colleagues, and the integrity of your research.

Understanding the Hazard Profile

4-Amino-6-chloropyridazin-3(2H)-one is a pyridazine derivative. While specific toxicological data for this exact compound is not extensively published, the safety data sheets (SDS) for closely related structural analogs and synonyms provide a clear indication of its hazard profile. The primary concerns associated with handling this compound in a powdered form include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is a necessity for safe handling.

Core Principles of Chemical Handling

Before detailing specific PPE for various procedures, it's crucial to establish a foundation of safe laboratory practices. All manipulations of 4-Amino-6-chloropyridazin-3(2H)-one should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.[5][6] Always handle this compound in a well-ventilated area.[4][7][8]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is directly linked to the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving 4-Amino-6-chloropyridazin-3(2H)-one.

Laboratory Operation Minimum PPE Requirement
Receiving and Unpacking Laboratory coat, safety glasses with side shields, nitrile gloves.
Weighing and Aliquoting Laboratory coat, chemical splash goggles, face shield, double-gloving with nitrile gloves, respiratory protection (N95 or higher).
Dissolution and Solution Preparation Flame-resistant laboratory coat, chemical splash goggles, face shield, nitrile gloves (consider thicker, chemical-resistant gloves for larger volumes), respiratory protection if not in a fume hood.
Reaction Quenching and Workup Flame-resistant laboratory coat, chemical splash goggles, face shield, appropriate chemical-resistant gloves (consult glove compatibility charts).
Waste Disposal Laboratory coat, chemical splash goggles, nitrile gloves, and any additional PPE required for the specific waste stream.
A Step-by-Step Guide to Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Ensure it is fully buttoned.

  • Respiratory Protection: If required, perform a seal check.

  • Eye and Face Protection: Goggles first, then face shield if necessary.

  • Gloves: Don your first pair, followed by a second pair if double-gloving.

Doffing Sequence:

  • Outer Gloves: Remove and dispose of in the appropriate waste container.

  • Face Shield and Goggles: Remove by the straps, avoiding contact with the front.

  • Lab Coat: Remove by turning it inside out and rolling it away from your body.

  • Inner Gloves: Remove and dispose of properly.

  • Wash Hands: Thoroughly wash your hands with soap and water.[1]

Procedural Guidance and Rationale

Weighing the Solid Compound

The act of weighing a powdered chemical presents the highest risk of aerosolization and inhalation.

Step-by-Step Protocol:

  • Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Don the appropriate PPE as outlined in the table. An N95 respirator is the minimum for protecting against fine dust particles.[3]

  • Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat.

  • Close the primary container immediately after dispensing.

  • Clean any spills on the balance and surrounding area using a damp cloth, taking care not to generate dust.

  • Dispose of all contaminated materials, including the weigh boat and any cleaning materials, in a designated hazardous waste container.

Causality: The primary rationale for these stringent measures is to prevent the inhalation of the powdered compound, which can cause respiratory irritation.[1][2][3] Double-gloving provides an extra layer of protection against dermal exposure.[9]

Preparing a Solution

Step-by-Step Protocol:

  • Conduct the entire procedure within a chemical fume hood.

  • Add the solvent to the reaction vessel first, followed by the careful addition of the weighed 4-Amino-6-chloropyridazin-3(2H)-one.

  • Use a magnetic stirrer or gentle swirling to aid dissolution. Avoid vigorous shaking that could create aerosols.

  • Ensure the container is sealed or covered to prevent the release of vapors.

Causality: Working in a fume hood is critical to contain any vapors from the solvent and potential dust from the solid.[4] Adding the solid to the solvent minimizes the potential for dust to become airborne.

Disposal Plan

All waste containing 4-Amino-6-chloropyridazin-3(2H)-one, including empty containers, contaminated gloves, and weigh boats, must be disposed of as hazardous waste.[5][8] Follow your institution's specific guidelines for chemical waste disposal. Do not allow the material to enter drains or the environment.[1]

Emergency Procedures

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][7][8] Remove contaminated clothing. Seek medical attention if irritation persists.[5][8]

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

In Case of Inhalation: Move the individual to fresh air.[5][8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8]

In Case of Ingestion: Do NOT induce vomiting.[5][8] Rinse the mouth with water. Seek immediate medical attention.[6]

Visualizing the PPE Decision-Making Process

PPE_Decision_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_procedure Safe Procedure Execution Start Start: Handling 4-Amino-6-chloropyridazin-3(2H)-one AssessHazard Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed/Inhaled Start->AssessHazard AssessTask Assess Task: - Weighing Solid? - Preparing Solution? - General Handling? AssessHazard->AssessTask BasePPE Baseline PPE: - Lab Coat - Safety Glasses - Nitrile Gloves AssessTask->BasePPE General Handling AdvancedEye Upgrade Eye Protection: - Chemical Goggles - Face Shield AssessTask->AdvancedEye Weighing/Solution Prep Respiratory Add Respiratory Protection: - N95 Respirator AssessTask->Respiratory Weighing Solid DoubleGlove Double-Glove AssessTask->DoubleGlove Weighing Solid Execute Execute Task in Fume Hood BasePPE->Execute AdvancedEye->Execute Respiratory->Execute DoubleGlove->Execute Disposal Proper Waste Disposal Execute->Disposal

Caption: PPE selection workflow for handling 4-Amino-6-chloropyridazin-3(2H)-one.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. Remember that safety is a continuous process of learning and vigilance. Always consult the most up-to-date Safety Data Sheet for any chemical before you begin your work.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 6-Azidotetrazolo[1,5-b]pyridazine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Watson International Ltd. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • Apollo Scientific. (2023). Pyridazine-4-carboxylic acid - Safety Data Sheet.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-chloropyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4-Amino-6-chloropyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.